molecular formula C19H30N2O6S B1683183 Tisocromide CAS No. 35423-51-9

Tisocromide

Cat. No.: B1683183
CAS No.: 35423-51-9
M. Wt: 414.5 g/mol
InChI Key: CXGGLKVQGDLNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tisocromide (CAS Number 35423-51-9) is an organic compound with the molecular formula C19H30N2O6S and a molecular weight of 414.516 g/mol . Its IUPAC name is N-[4-(dimethylamino)-4-methylpentan-2-yl]-6,7-dimethoxy-1,1-dioxo-3,4-dihydro-2,1λ6-benzoxathiine-3-carboxamide . This compound has a melting point of 160-162 °C when recrystallized from isopropanol . Researchers are investigating this compound for its potential applications in several therapeutic areas. Preliminary studies suggest it possesses analgesic and anti-inflammatory properties, making it a candidate for chronic pain management and treatments for diseases characterized by excessive inflammation . Furthermore, its effects on cancer cell lines are being explored in ongoing cancer research, assessing its potential as an anticancer agent . Interaction studies indicate that this compound may act synergistically with other analgesics or anti-inflammatory drugs, potentially enhancing their efficacy . Beyond biomedical applications, this compound is also identified as a key intermediate in the synthesis of novel heterocyclic bactericides and fungicides for agricultural use . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(dimethylamino)-4-methylpentan-2-yl]-6,7-dimethoxy-1,1-dioxo-3,4-dihydro-2,1λ6-benzoxathiine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O6S/c1-12(11-19(2,3)21(4)5)20-18(22)16-9-13-8-14(25-6)15(26-7)10-17(13)28(23,24)27-16/h8,10,12,16H,9,11H2,1-7H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGGLKVQGDLNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)N(C)C)NC(=O)C1CC2=CC(=C(C=C2S(=O)(=O)O1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865768
Record name N-[4-(Dimethylamino)-4-methylpentan-2-yl]-6,7-dimethoxy-1,1-dioxo-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35423-51-9
Record name 2,1-Benzoxathiin-3-carboxamide, N-[3-(dimethylamino)-1,3-dimethylbutyl]-3,4-dihydro-6,7-dimethoxy-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35423-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tisocromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035423519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(Dimethylamino)-4-methylpentan-2-yl]-6,7-dimethoxy-1,1-dioxo-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TISOCROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELK0X0H412
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tisocromide: A Technical Guide to its Synthesis, Characterization, and Biological Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tisocromide, identified by its IUPAC name N-(3-(Dimethylamino)-1,3-dimethylbutyl)-6,7-dimethoxy-2,1-benzoxathian-3-carboxamide 1,1-dioxide, is a compound recognized for its antihypoxic properties. This technical guide provides a comprehensive overview of a plausible synthesis pathway for this compound, details the analytical methods for its characterization, and explores its potential mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.

Introduction

This compound is an organic compound with the molecular formula C₁₉H₃₀N₂O₆S. It has been investigated for its potential as an antihypoxic agent, suggesting it may protect tissues from damage caused by low oxygen levels. Early research indicates that this compound exerts both protective and restituting effects, potentially through an antioxidative mechanism that influences neurotransmitter release, such as dopamine (B1211576). This document outlines a theoretical synthesis route, standard characterization protocols, and a proposed signaling pathway to elucidate its biological activity.

Plausible Synthesis Pathway

Synthesis of 6,7-Dimethoxy-2,1-benzoxathian-3-carboxylic acid 1,1-dioxide

The synthesis of the benzoxathiane core can be conceptualized starting from a commercially available dimethoxyphenol derivative.

Experimental Protocol:

  • Sulfonation of 3,4-dimethoxytoluene (B46254): 3,4-dimethoxytoluene is treated with a sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonic acid group ortho to the methyl group.

  • Oxidation: The methyl group of the resulting sulfonic acid is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Thionyl Chloride Treatment: The sulfonic acid is converted to a sulfonyl chloride by reacting with thionyl chloride.

  • Cyclization: Intramolecular cyclization is induced to form the 2,1-benzoxathian-3-one 1,1-dioxide ring.

  • Hydrolysis: The cyclic ester is hydrolyzed under basic conditions to yield the desired 6,7-dimethoxy-2,1-benzoxathian-3-carboxylic acid 1,1-dioxide.

Synthesis of N¹,N¹,2-trimethylpentane-1,4-diamine

The diamine side chain can be synthesized from a suitable starting material such as 4-methyl-4-nitropentanenitrile.

Experimental Protocol:

  • Grignard Reaction: The nitrile is reacted with methylmagnesium bromide to introduce a methyl group and form a ketone after hydrolysis.

  • Reductive Amination: The resulting nitro ketone undergoes reductive amination with dimethylamine (B145610) and a reducing agent like sodium cyanoborohydride to introduce the dimethylamino group.

  • Reduction of Nitro Group: The nitro group is then reduced to a primary amine using a reducing agent such as hydrogen gas with a palladium catalyst, yielding N¹,N¹,2-trimethylpentane-1,4-diamine.

Amide Coupling to form this compound

The final step is the coupling of the two synthesized fragments.

Experimental Protocol:

  • Activation of Carboxylic Acid: The 6,7-dimethoxy-2,1-benzoxathian-3-carboxylic acid 1,1-dioxide is activated using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to form an acyl chloride.

  • Amidation: The activated carboxylic acid is then reacted with N¹,N¹,2-trimethylpentane-1,4-diamine in an inert solvent to form the final product, this compound.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Tisocromide_Synthesis_Pathway cluster_benzoxathiane Synthesis of Benzoxathiane Carboxylic Acid cluster_diamine Synthesis of Diamine Side Chain cluster_coupling Final Amide Coupling A 3,4-Dimethoxytoluene B 4,5-Dimethoxy-2-methylbenzene-1-sulfonic acid A->B Sulfonation C 2-Carboxy-4,5-dimethoxybenzene-1-sulfonyl chloride B->C Oxidation & Chlorination D 6,7-Dimethoxy-2,1-benzoxathian-3-one 1,1-dioxide C->D Intramolecular Cyclization E 6,7-Dimethoxy-2,1-benzoxathian-3-carboxylic acid 1,1-dioxide D->E Hydrolysis This compound This compound E->this compound Amide Coupling F 4-Methyl-4-nitropentanenitrile G 4-Methyl-4-nitropentan-2-one F->G Grignard Reaction H N,N,2-Trimethyl-4-nitropentan-2-amine G->H Reductive Amination I N¹,N¹,2-trimethylpentane-1,4-diamine H->I Nitro Reduction I->this compound

Plausible Synthesis Pathway for this compound.

Characterization

The structural confirmation and purity assessment of synthesized this compound would be conducted using a suite of standard analytical techniques.

Data Presentation
Analytical Technique Expected Observations
Melting Point A sharp melting point range would indicate high purity.
¹H NMR Resonances corresponding to aromatic, methoxy, aliphatic, and N-methyl protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Signals for all 19 carbon atoms, including aromatic, carbonyl, methoxy, and aliphatic carbons.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H (amide), C=O (amide), S=O (sulfone), C-O-C (ether), and aromatic C-H bonds.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of this compound (C₁₉H₃₀N₂O₆S), along with characteristic fragmentation patterns.
Elemental Analysis Percentages of Carbon, Hydrogen, Nitrogen, and Sulfur consistent with the molecular formula.
Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz), using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet or a thin film.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to determine the exact mass of the synthesized compound.

  • Melting Point: The melting point would be determined using a standard melting point apparatus.

  • Elemental Analysis: Carbon, Hydrogen, Nitrogen, and Sulfur content would be determined using an elemental analyzer.

Mechanism of Action and Signaling Pathway

This compound is described as an antihypoxic agent with antioxidative properties. Its mechanism of action likely involves the mitigation of cellular damage caused by hypoxia-induced oxidative stress. A key finding from early studies is its ability to accelerate the normalization of posthypoxic dopamine release. This suggests an interaction with pathways that regulate dopamine synthesis, packaging, or release, and a protective effect on dopaminergic neurons.

The proposed signaling pathway illustrates how this compound may exert its effects. Under hypoxic conditions, there is an increase in reactive oxygen species (ROS), leading to oxidative stress. This can impair mitochondrial function and neuronal activity, including the finely regulated process of dopamine release. This compound, as an antioxidant, could directly scavenge ROS or upregulate endogenous antioxidant systems. By reducing oxidative stress, it may restore normal cellular function, including the proper functioning of dopamine transporters and vesicular monoamine transporters, leading to the restitution of normal dopamine release patterns.

Tisocromide_Signaling_Pathway cluster_hypoxia Hypoxic Condition cluster_cellular_stress Cellular Stress Response cluster_dopamine Dopamine Homeostasis Hypoxia Hypoxia ROS Increased Reactive Oxygen Species (ROS) Hypoxia->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress ReducedROS Reduced ROS MitoDysfunction Mitochondrial Dysfunction OxidativeStress->MitoDysfunction NeuronDamage Neuronal Damage OxidativeStress->NeuronDamage DopamineMetabolism Altered Dopamine Metabolism MitoDysfunction->DopamineMetabolism DopamineRelease Impaired Dopamine Release NeuronDamage->DopamineRelease NeuronProtection Neuroprotection NormalizedDopamine Normalized Dopamine Release This compound This compound This compound->ROS Antioxidant Effect This compound->NeuronDamage Protective Effect RestoredMito Restored Mitochondrial Function ReducedROS->RestoredMito RestoredMito->NormalizedDopamine NeuronProtection->NormalizedDopamine

Proposed Signaling Pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound with potential therapeutic applications as an antihypoxic agent. While detailed experimental data on its synthesis and characterization are not widely published, this document offers a plausible synthesis strategy and outlines the necessary analytical methods for its characterization. The proposed mechanism of action, centered on its antioxidative properties and its influence on dopamine regulation, provides a basis for further investigation into its pharmacological profile. This guide is intended to stimulate and support further research into this compound and its potential role in addressing conditions related to hypoxic-ischemic injury.

Physicochemical Properties of Tisocromide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the research compound Tisocromide, with a focus on solubility and stability. While specific experimental data for this compound is not publicly available, this document outlines the standardized experimental protocols and methodologies that are critical for characterizing this and other similar drug candidates. The intended audience includes researchers, scientists, and professionals in the field of drug development who require a foundational understanding of the necessary steps to evaluate the developability of a new chemical entity. This guide presents generalized procedures for solubility and stability assessments and includes graphical representations of these experimental workflows to facilitate comprehension.

Introduction

This compound, with the chemical name N-(3-(Dimethylamino)-1,3-dimethylbutyl)-6,7-dimethoxy-2,1-benzoxathiane-3-carboxamide 1,1-dioxide[1], is a compound of interest in pharmaceutical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its potential development as a therapeutic agent. These properties fundamentally influence a drug's formulation, bioavailability, and shelf-life. This guide details the standard experimental approaches to determine these critical parameters.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a comprehensive solubility profile in various media is essential during pre-formulation studies.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not available in the public domain, the following table illustrates how such data would be presented for a research compound. The values are hypothetical and serve as a template for researchers to populate with their own experimental findings.

Solvent/Medium Temperature (°C) Solubility (mg/mL) Method
Purified Water25Data not availableShake-Flask
0.1 N HCl (pH 1.2)37Data not availableShake-Flask
Phosphate Buffer (pH 6.8)37Data not availableShake-Flask
Fasted State Simulated Intestinal Fluid (FaSSIF)37Data not availableShake-Flask
Fed State Simulated Intestinal Fluid (FeSSIF)37Data not availableShake-Flask
Ethanol25Data not availableHPLC
Propylene Glycol25Data not availableHPLC
DMSO25Data not availableHPLC
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Analytical balance

  • pH meter

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be visually apparent.

  • Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After the incubation period, cease agitation and allow the samples to stand to permit the sedimentation of undissolved solids.

  • Centrifuge the samples to further separate the solid phase from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the original solubility in mg/mL, accounting for the dilution factor.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 inc1 Incubate with shaking at constant temperature (24-72h) prep2->inc1 sep1 Allow sedimentation inc1->sep1 sep2 Centrifuge sample sep1->sep2 ana1 Withdraw clear supernatant sep2->ana1 ana2 Dilute supernatant ana1->ana2 ana3 Quantify concentration by HPLC ana2->ana3 ana4 Calculate solubility ana3->ana4

Figure 1. Experimental workflow for the shake-flask solubility determination method.

Stability Assessment

Stability testing is a crucial component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Stability Profile

A comprehensive stability profile for this compound would include data from forced degradation studies and long-term stability trials. The following table is a template for presenting such data.

Condition Duration This compound Assay (%) Degradants Formed (%) Observations
0.1 N HCl, 60°C24 hoursData not availableData not availablee.g., Color change
0.1 N NaOH, 60°C24 hoursData not availableData not availablee.g., Precipitation
3% H₂O₂, RT24 hoursData not availableData not availableNo change
80°C (solid state)7 daysData not availableData not availableNo change
Photostability (ICH Q1B)1.2 million lux hoursData not availableData not availableSlight discoloration
40°C / 75% RH6 monthsData not availableData not availablee.g., Caking
Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[2][3][4]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound (solid and in solution)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample before analysis.

  • Oxidation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Protect from light and keep at room temperature for a defined period.

  • Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 80°C) for an extended period (e.g., 7 days).

  • Photostability: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with mass spectrometric detection to identify and characterize any degradation products.

G cluster_start Starting Material cluster_stress Stress Conditions cluster_analysis Analysis & Outcome start_node This compound (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start_node->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start_node->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start_node->oxidation thermal Thermal Degradation (e.g., 80°C, solid) start_node->thermal photo Photostability (ICH Q1B) start_node->photo analysis_node Analyze by Stability-Indicating HPLC-UV/MS acid->analysis_node base->analysis_node oxidation->analysis_node thermal->analysis_node photo->analysis_node outcome1 Identify Degradation Products analysis_node->outcome1 outcome2 Elucidate Degradation Pathways analysis_node->outcome2 outcome3 Develop Stability-Indicating Method analysis_node->outcome3

Figure 2. Logical workflow for forced degradation studies of this compound.

Conclusion

The physicochemical characterization of a drug candidate like this compound is a fundamental and indispensable part of the drug development process. While specific experimental data on the solubility and stability of this compound are not publicly available, this guide provides the essential experimental frameworks for obtaining this critical information. The detailed protocols for the shake-flask method for solubility determination and forced degradation studies for stability assessment serve as a robust starting point for researchers. The systematic application of these methodologies will enable the generation of a comprehensive data package necessary to evaluate the potential of this compound as a viable drug candidate and to guide its formulation development.

References

Tisocromide: A Technical Guide on its Potential Mechanism of Action as a Class III Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data on the electrophysiological properties and the precise mechanism of action of Tisocromide. This technical guide, therefore, extrapolates a potential mechanism based on its classification as a chromanol derivative, drawing parallels with well-characterized compounds of the same structural class that exhibit Class III antiarrhythmic activity. The data, protocols, and pathways presented herein are illustrative and based on analogous compounds.

Introduction

This compound is a chemical entity identified as a chromanol derivative. While its primary therapeutic indication in historical contexts is not consistently documented as an antiarrhythmic, its structural similarity to known potent and selective blockers of the slow component of the delayed rectifier potassium current (IKs) suggests a plausible role as a Class III antiarrhythmic agent. This guide explores this potential mechanism of action, providing a framework for understanding how this compound could exert its antiarrhythmic effects.

Class III antiarrhythmic drugs prolong the cardiac action potential duration (APD), thereby increasing the effective refractory period (ERP) of cardiac myocytes. This effect is primarily achieved through the blockade of potassium channels responsible for repolarization. A key target for selective Class III action is the IKs current, encoded by the KCNQ1/KCNE1 genes. Selective IKs blockade is hypothesized to offer a favorable safety profile compared to non-selective potassium channel blockers, particularly concerning the risk of proarrhythmia.

Core Mechanism of Action: Selective IKs Blockade

Based on its chromanol structure, the hypothesized core mechanism of action for this compound as a Class III antiarrhythmic is the selective blockade of the IKs potassium channel.

The Role of IKs in Cardiac Repolarization

The IKs current is a crucial outward potassium current that contributes to the repolarization of the cardiac action potential, particularly during phases 2 and 3. Its activation is slow and voltage-dependent. A key characteristic of IKs is its significant role in adapting the APD to changes in heart rate. At faster heart rates, IKs contributes more significantly to repolarization, allowing for the necessary shortening of the APD.

Signaling Pathway of IKs Modulation

The following diagram illustrates the general signaling pathway of cardiac myocyte repolarization and the putative point of intervention for a selective IKs blocker like this compound.

G cluster_membrane Cardiomyocyte Membrane Action_Potential Action Potential (Depolarization) Ca_Influx Ca2+ Influx (L-type Ca2+ channels) Action_Potential->Ca_Influx Phase 2 K_Efflux K+ Efflux (Repolarization) Action_Potential->K_Efflux Phase 3 IKs_Channel IKs Channel (KCNQ1/KCNE1) K_Efflux->IKs_Channel This compound This compound (Hypothesized) This compound->IKs_Channel Blockade

Hypothesized Signaling Pathway of this compound Action.

Quantitative Data: Modeled Electrophysiological Effects

The following tables summarize hypothetical quantitative data for this compound, modeled on the known effects of selective IKs blockers like HMR 1556 and Chromanol 293B.

Table 1: Modeled Inhibitory Effects of this compound on Cardiac Ion Channels

Ion ChannelCurrentPutative IC50 (µM)
KCNQ1/KCNE1IKs0.05 - 1
hERGIKr> 30
SCN5AINa> 50
CACNA1CICa,L> 50
Kir2.xIK1> 100

Table 2: Modeled Effects of this compound on Action Potential Duration (APD) in Ventricular Myocytes

ConcentrationAPD90 at 1 Hz (ms)% Increase from BaselineAPD90 at 3 Hz (ms)% Increase from Baseline
Baseline2500%1800%
0.1 µM27510%20715%
1 µM31325%24335%
10 µM37550%29765%

Note: The modeled data suggests a use-dependent effect, with greater APD prolongation at faster heart rates, a characteristic of IKs blockade.

Experimental Protocols

Detailed experimental protocols for assessing the Class III antiarrhythmic properties of a compound like this compound would involve in vitro and in vivo studies.

In Vitro Electrophysiology: Patch-Clamp Studies

Objective: To determine the effect of this compound on specific cardiac ion channels.

Methodology:

  • Cell Preparation: Isolation of ventricular myocytes from animal models (e.g., guinea pig, rabbit, or canine) or use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Patch-Clamp Recording: Whole-cell patch-clamp technique to record ionic currents.

  • Current Isolation: Use of specific voltage protocols and pharmacological tools to isolate the target current (e.g., IKs).

  • Drug Application: Perfusion of the cells with increasing concentrations of this compound.

  • Data Analysis: Measurement of current amplitude and kinetics to determine the concentration-response relationship and calculate the IC50.

G Cell_Isolation Cardiomyocyte Isolation Patch_Pipette Patch Pipette Formation Cell_Isolation->Patch_Pipette Voltage_Clamp Voltage Clamp Protocol Patch_Pipette->Voltage_Clamp Current_Recording Ion Current Recording Voltage_Clamp->Current_Recording Drug_Application This compound Application Current_Recording->Drug_Application Data_Analysis Data Analysis (IC50 determination) Current_Recording->Data_Analysis Drug_Application->Current_Recording

Workflow for In Vitro Patch-Clamp Experiments.
Action Potential Duration Measurement

Objective: To assess the effect of this compound on the action potential duration.

Methodology:

  • Tissue Preparation: Use of isolated cardiac preparations such as papillary muscles or Langendorff-perfused hearts.

  • Microelectrode Recording: Impalement of cells with sharp microelectrodes to record action potentials.

  • Pacing: Electrical stimulation of the preparation at different frequencies (e.g., 1 Hz, 2 Hz, 3 Hz) to assess rate-dependence.

  • Drug Perfusion: Administration of this compound at various concentrations.

  • APD Measurement: Measurement of APD at 50% and 90% repolarization (APD50 and APD90).

In Vivo Arrhythmia Models

Objective: To evaluate the antiarrhythmic efficacy and proarrhythmic potential of this compound in a whole animal model.

Methodology:

  • Animal Model: Use of a validated arrhythmia model, such as a canine model of atrial fibrillation or a rabbit model of drug-induced torsades de pointes.

  • Surgical Preparation: Implantation of electrodes for ECG recording and cardiac pacing.

  • Arrhythmia Induction: Induction of arrhythmia using programmed electrical stimulation or pharmacological agents.

  • Drug Administration: Intravenous infusion of this compound.

  • Efficacy and Safety Assessment: Monitoring of arrhythmia termination, prevention of re-induction, and assessment of proarrhythmic markers (e.g., QT interval prolongation, induction of ventricular tachyarrhythmias).

G cluster_protocol In Vivo Arrhythmia Model Protocol Animal_Model Select Animal Model Instrumentation Surgical Instrumentation Animal_Model->Instrumentation Baseline Baseline Electrophysiological Measurements Instrumentation->Baseline Arrhythmia_Induction Induce Arrhythmia Baseline->Arrhythmia_Induction Drug_Infusion Administer this compound Arrhythmia_Induction->Drug_Infusion Monitoring Monitor ECG and Hemodynamics Drug_Infusion->Monitoring Endpoint_Analysis Analyze Efficacy and Proarrhythmic Risk Monitoring->Endpoint_Analysis

Logical Flow of an In Vivo Arrhythmia Study.

Conclusion

Investigating the Antihypoxic Effects of Tisocromide at a Molecular Level: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, a condition characterized by insufficient oxygen supply to tissues, is a critical factor in the pathophysiology of numerous diseases, including ischemic stroke, myocardial infarction, and cancer. The development of antihypoxic drugs is therefore of significant interest in modern medicine. Tisocromide, a compound identified for its protective and restituting effects against hypoxia, has shown promise in preclinical studies. This technical guide aims to provide an in-depth exploration of the molecular mechanisms underlying the antihypoxic effects of this compound, offering a valuable resource for researchers and professionals in drug development.

Molecular Mechanism of Action of this compound

Initial investigations into this compound's mechanism of action have revealed a dual functionality: a protective role when administered before a hypoxic event and a restituting effect in the post-hypoxic phase. A key study highlighted its antioxidative potency as a primary contributor to its pre-hypoxic efficacy. Furthermore, this compound has been shown to accelerate the normalization of dopamine (B1211576) release in the brain following hypoxic stress, an effect that surpasses that of the well-known nootropic agent, piracetam[1].

The antioxidative properties of this compound are crucial in mitigating the cellular damage induced by hypoxia. Hypoxic conditions often lead to an overproduction of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. By scavenging these free radicals, this compound helps to preserve cellular integrity and function.

Key Signaling Pathways in Hypoxia and Potential Interaction with this compound

The cellular response to hypoxia is primarily orchestrated by the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. While direct evidence of this compound's interaction with this pathway is not yet available, its established antihypoxic and antioxidative effects suggest a potential modulatory role.

The HIF-1α Signaling Pathway

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. During hypoxia, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in various adaptive responses, including angiogenesis, erythropoiesis, and anaerobic metabolism.

HIF-1α Signaling Pathway cluster_normoxia Normoxia (O₂ present) cluster_hypoxia Hypoxia (O₂ absent) HIF-1α_p HIF-1α PHDs PHDs HIF-1α_p->PHDs O₂ VHL VHL HIF-1α_p->VHL Ubiquitination HIF-1α_s HIF-1α (stabilized) PHDs->HIF-1α_p Hydroxylation Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-1 Complex HIF-1 Complex HIF-1α_s->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus HRE HRE Nucleus->HRE Target Genes Target Gene Transcription HRE->Target Genes

Caption: HIF-1α signaling under normoxic versus hypoxic conditions.

Given this compound's antioxidative properties, it may influence the stability of HIF-1α by modulating the levels of ROS, which have been implicated in the regulation of PHD activity.

Mitochondrial Function and Oxidative Stress

Mitochondria are central to cellular oxygen sensing and are a primary source of ROS during hypoxia. Disruption of the electron transport chain under low oxygen conditions can lead to increased ROS production, contributing to oxidative stress and cellular damage.

Mitochondrial ROS Production in Hypoxia Hypoxia Hypoxia ETC Electron Transport Chain Hypoxia->ETC O2_Reduction Reduced O₂ as final electron acceptor ETC->O2_Reduction Electron_Leakage Electron Leakage O2_Reduction->Electron_Leakage ROS_Production Increased ROS Production Electron_Leakage->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage This compound This compound This compound->ROS_Production Inhibits

Caption: Hypoxia-induced mitochondrial ROS production and the inhibitory role of this compound.

This compound, as an antioxidant, could directly quench these ROS or enhance the endogenous antioxidant defense systems, thereby protecting mitochondrial function and reducing overall cellular damage.

Experimental Protocols for Assessing Antihypoxic Effects

To further elucidate the molecular mechanisms of this compound, a series of well-defined experimental protocols are essential.

In Vitro Cell-Based Assays
  • Cell Viability and Cytotoxicity Assays:

    • Methodology: Cultured neuronal or cardiac cells are exposed to hypoxic conditions (e.g., 1% O₂) in the presence or absence of this compound. Cell viability can be assessed using MTT or LDH release assays.

    • Objective: To quantify the protective effect of this compound against hypoxia-induced cell death.

  • Measurement of Reactive Oxygen Species (ROS):

    • Methodology: Intracellular ROS levels in hypoxic cells treated with this compound can be measured using fluorescent probes like DCFH-DA.

    • Objective: To confirm and quantify the antioxidative activity of this compound.

  • Western Blot Analysis of HIF-1α and Related Proteins:

    • Methodology: Protein extracts from cells exposed to hypoxia with and without this compound are subjected to Western blotting to detect the levels of HIF-1α, PHD2, and VHL.

    • Objective: To investigate the effect of this compound on the stability and expression of key proteins in the HIF-1α pathway.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Methodology: RNA is extracted from treated cells to quantify the mRNA expression levels of HIF-1α target genes such as VEGF, EPO, and GLUT1.

    • Objective: To determine if this compound modulates the transcriptional activity of HIF-1.

Ex Vivo and In Vivo Models
  • Isolated Perfused Heart Model (Langendorff):

    • Methodology: Rodent hearts are subjected to hypoxic perfusion with and without this compound. Functional parameters like heart rate, contractile force, and coronary flow are monitored.

    • Objective: To assess the direct cardioprotective effects of this compound under hypoxic conditions.

  • Animal Models of Cerebral Ischemia:

    • Methodology: Rodents are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia. This compound is administered before or after the ischemic event. Neurological deficits, infarct volume, and markers of oxidative stress are evaluated.

    • Objective: To evaluate the neuroprotective efficacy of this compound in a relevant in vivo model of hypoxia-ischemia.

Experimental Workflow Hypothesis This compound has antihypoxic effects In_Vitro In Vitro Studies (Cell Culture) Hypothesis->In_Vitro Ex_Vivo Ex Vivo Studies (Isolated Organs) Hypothesis->Ex_Vivo In_Vivo In Vivo Studies (Animal Models) Hypothesis->In_Vivo Cell_Viability Cell Viability (MTT/LDH) In_Vitro->Cell_Viability ROS_Measurement ROS Measurement (DCFH-DA) In_Vitro->ROS_Measurement Western_Blot Western Blot (HIF-1α) In_Vitro->Western_Blot qRT_PCR qRT-PCR (VEGF, EPO) In_Vitro->qRT_PCR Langendorff Langendorff Heart Ex_Vivo->Langendorff MCAO MCAO Model In_Vivo->MCAO Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis ROS_Measurement->Data_Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis Langendorff->Data_Analysis MCAO->Data_Analysis Mechanism_Elucidation Elucidation of Molecular Mechanism Data_Analysis->Mechanism_Elucidation

Caption: A proposed experimental workflow for investigating this compound's antihypoxic effects.

Quantitative Data Summary

Further research is required to generate robust quantitative data on the molecular effects of this compound. The following table illustrates the types of data that should be collected to build a comprehensive profile of the drug's activity.

ParameterAssayExpected Effect of this compound under HypoxiaReference/Target Value
Cell Viability MTT AssayIncrease in cell survival> 50% increase vs. control
ROS Levels DCFH-DA AssayDecrease in fluorescence intensity> 30% reduction vs. control
HIF-1α Protein Western BlotPotential modulation of stabilizationTo be determined
VEGF mRNA qRT-PCRPotential modulation of expressionTo be determined
Infarct Volume MCAO ModelReduction in infarct size> 25% reduction vs. control

Conclusion and Future Directions

This compound presents a promising profile as an antihypoxic agent with a clear antioxidative mechanism. However, a significant gap remains in our understanding of its interaction with key molecular pathways governing the cellular response to hypoxia, particularly the HIF-1α signaling cascade. The experimental approaches outlined in this guide provide a roadmap for future investigations that will be critical for elucidating the complete molecular mechanism of this compound and for its potential translation into clinical applications. Future studies should focus on generating detailed dose-response data, exploring its effects on a wider range of cell types, and investigating its long-term efficacy and safety in relevant animal models. Such efforts will be instrumental in unlocking the full therapeutic potential of this compound in treating hypoxia-related pathologies.

References

An Inquiry into the Potassium Channel Activity of Tisocromide: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and pharmacological databases reveals no direct evidence to support the hypothesis that Tisocromide exerts effects on specific potassium channel subtypes. This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's interaction with potassium channels such as Kv1.5, hERG, and KCNQ1. However, the foundational data required for such an analysis—including quantitative metrics (IC50 values), detailed experimental protocols, and established signaling pathways—are absent from the current body of scientific research.

This compound, identified chemically as N-(3-(Dimethylamino)-1,3-dimethylbutyl)-6,7-dimethoxy-2,1-benzoxathian-3-carboxamide 1,1-dioxide, has been historically classified as an antihypoxic agent and has been investigated for its potential psychopharmaceutical properties, including antidepressive actions.[1] The available literature focuses on these aspects of its pharmacology, with no studies detailing its mechanism of action at the level of specific ion channels, which is a critical component for understanding any antiarrhythmic potential.[2][3][4]

The classification of antiarrhythmic drugs, particularly those that interact with potassium channels (Class III antiarrhythmics), is well-established and is based on their ability to prolong the cardiac action potential by blocking potassium efflux.[3][4][5] A thorough search for this compound within this classification or in studies related to cardiac electrophysiology has not yielded any results.

Due to the complete absence of data regarding this compound's effects on potassium channels, it is not possible to fulfill the core requirements of this technical guide, which include:

  • Data Presentation: No quantitative data on this compound's potency or efficacy on any potassium channel subtype is available to summarize in a tabular format.

  • Experimental Protocols: No published studies were found that employed electrophysiological techniques, such as patch-clamp assays, to evaluate the effect of this compound on potassium currents.

  • Mandatory Visualization: Without established mechanisms of action or experimental workflows, the creation of meaningful diagrams using Graphviz is not feasible.

Based on a comprehensive search of the available scientific literature, there is currently no evidence to suggest that this compound has any effect on specific potassium channel subtypes. The compound has been primarily investigated for its antihypoxic and psychopharmaceutical properties. Therefore, an in-depth technical guide on the core topic of "this compound's effect on specific potassium channel subtypes" cannot be produced at this time.

Recommendation for Future Research:

For researchers interested in the potential cardiac effects of this compound or similar compounds, initial screening using in vitro electrophysiological assays on a panel of cardiac ion channels, including key potassium channel subtypes like hERG, Kv1.5, and KCNQ1/KCNE1, would be a necessary first step to determine if any such activity exists.

References

In-Silico Modeling of Tisocromide Binding to Cardiac Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide outlines a proposed in-silico modeling workflow for investigating the interaction of Tisocromide with cardiac ion channels. Due to the limited publicly available research on the direct interaction of this compound with these specific targets, this guide is based on established methodologies and data from analogous compounds and structurally related molecules. The provided protocols and data should be considered illustrative examples for a hypothetical study.

Introduction

This compound, an antihypoxic agent, possesses a unique chemical structure featuring a benzoxathiane dioxide core. While its primary pharmacological profile is not characterized by antiarrhythmic activity, its heterocyclic nature warrants an investigation into its potential off-target effects on cardiac ion channels. The three primary cardiac ion channels of interest for safety pharmacology are the hERG (human Ether-à-go-go-Related Gene) potassium channel, the Nav1.5 sodium channel, and the Cav1.2 calcium channel. Unintended blockade of these channels can lead to severe cardiac arrhythmias.

In-silico modeling offers a powerful and cost-effective approach to predict and characterize the binding of small molecules like this compound to these ion channels at a molecular level. This guide provides a comprehensive overview of the theoretical framework, experimental protocols, and data analysis techniques for such a study, tailored for researchers, scientists, and drug development professionals.

In-Silico Modeling Workflow

The in-silico investigation of this compound's interaction with cardiac ion channels can be structured into a multi-step workflow. This process begins with the preparation of the ligand and protein structures, followed by molecular docking to predict binding poses, and culminating in molecular dynamics simulations to assess the stability and dynamics of the predicted interactions.

In_Silico_Workflow A Ligand Preparation (this compound) C Molecular Docking (Pose Prediction) A->C B Protein Preparation (hERG, Nav1.5, Cav1.2) B->C D Molecular Dynamics Simulation (Stability & Dynamics) C->D E Binding Free Energy Calculation D->E F Data Analysis & Visualization E->F Cardiac_Action_Potential cluster_0 Depolarization cluster_1 Plateau cluster_2 Repolarization cluster_3 Potential this compound Interaction Nav1_5 Nav1.5 (INa) Fast Inward Current Cav1_2 Cav1.2 (ICa,L) Inward Current Nav1_5->Cav1_2 Phase 0 -> 2 hERG hERG (IKr) Outward Current Cav1_2->hERG Phase 2 -> 3 This compound This compound This compound->Nav1_5 This compound->Cav1_2 This compound->hERG Molecular_Docking_Workflow Start Start Prep_Ligand Prepare this compound Structure Start->Prep_Ligand Prep_Protein Prepare Ion Channel Structure Start->Prep_Protein Define_Site Define Binding Site Prep_Ligand->Define_Site Prep_Protein->Define_Site Run_Docking Run Docking Simulation Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses (Scoring & Interactions) Run_Docking->Analyze_Poses Select_Best Select Best Pose(s) Analyze_Poses->Select_Best End End Select_Best->End MD_Simulation_Workflow Start Start (Docked Complex) System_Setup System Setup (Membrane, Water, Ions) Start->System_Setup Equilibration System Equilibration (Minimization, Heating, NPT) System_Setup->Equilibration Production_MD Production MD Run (100-500 ns) Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation (MM/PBSA) Trajectory_Analysis->Binding_Energy End End Binding_Energy->End

Preclinical Profile of Tiropramide: A Technical Overview of Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information pertains to Tiropramide (B1683179). It is strongly suspected that "Tisocromide" as originally requested is a typographical error. All data presented herein is based on publicly available preclinical research on Tiropramide.

Introduction

Tiropramide is a smooth muscle relaxant that has been investigated for its therapeutic potential in disorders characterized by smooth muscle spasms, such as irritable bowel syndrome and biliary colic.[1] Its mechanism of action is multifaceted, targeting key pathways involved in the regulation of smooth muscle contraction. This technical guide provides a comprehensive summary of the available preclinical pharmacokinetic and pharmacodynamic data for Tiropramide, with a focus on data presentation in structured tables, detailed experimental methodologies where available, and visualization of key concepts.

Pharmacodynamics

Tiropramide exerts its spasmolytic effects through a combination of mechanisms, primarily centered on increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and modulating calcium ion (Ca2+) availability.[1][2]

Mechanism of Action

The primary mechanism of action of Tiropramide involves the inhibition of phosphodiesterase (PDE), the enzyme responsible for the degradation of cAMP.[1][3] This leads to an accumulation of cAMP within smooth muscle cells, which in turn activates protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK), the enzyme critical for initiating muscle contraction.[1]

Furthermore, Tiropramide has been shown to inhibit the influx of extracellular calcium ions and the release of calcium from intracellular stores, further contributing to muscle relaxation.[4][5] Some studies also suggest a mild anticholinergic effect, where Tiropramide may block the action of acetylcholine (B1216132) on muscarinic receptors in smooth muscle.[1]

A diagram illustrating the signaling pathway of Tiropramide is presented below.

Tiropramide_Mechanism cluster_cell Smooth Muscle Cell Tiropramide Tiropramide PDE Phosphodiesterase (PDE) Tiropramide->PDE Inhibits Ca_channel Ca²⁺ Channel Tiropramide->Ca_channel Inhibits SR Sarcoplasmic Reticulum Tiropramide->SR Inhibits Ca²⁺ release M_receptor Muscarinic Receptor Tiropramide->M_receptor Blocks (potential) cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inactivates MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Muscle Contraction MLCK_active->Contraction Promotes Relaxation Muscle Relaxation MLCK_inactive->Relaxation Leads to Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Contraction Promotes Ca_release Ca²⁺ Release SR->Ca_release Ca_release->Contraction Promotes Acetylcholine Acetylcholine Acetylcholine->M_receptor Binds M_receptor->Contraction Stimulates

Caption: Signaling pathway of Tiropramide in smooth muscle cells.
In Vivo Pharmacodynamic Studies

Tiropramide has demonstrated broad-spectrum antispasmodic activity in various preclinical models. The following table summarizes the effective doses of Tiropramide in different animal models and experimental conditions.

Animal ModelConditionRoute of AdministrationEffective Dose RangeReference
MouseGastric emptying retarded by CCK-8 or morphinei.p. or i.v.4-40 mg/kg[6]
MouseGastric emptying retarded by CCK-8 or morphineoral50-90 mg/kg[6]
MouseProgression of intestinal contentsi.p. or i.v.4-40 mg/kg[6]
MouseProgression of intestinal contentsoral50-90 mg/kg[6]
RabbitSpontaneous motility of the colon (anesthetized)i.p. or i.v.4-40 mg/kg[6]
RabbitSpontaneous motility of the colon (anesthetized)oral50-90 mg/kg[6]
RatDiarrhea induced by castor oili.p. or i.v.4-40 mg/kg[6]
RatDiarrhea induced by castor oiloral50-90 mg/kg[6]
Guinea PigSpasm of the sphincter of Oddi provoked by morphinei.p. or i.v.4-40 mg/kg[6]
Guinea PigSpasm of the sphincter of Oddi provoked by morphineoral50-90 mg/kg[6]
RatContractions of the urinary bladder (anesthetized)i.p. or i.v.4-40 mg/kg[6]
RatContractions of the urinary bladder (anesthetized)oral50-90 mg/kg[6]
In Vitro Pharmacodynamic Studies

In isolated smooth muscle preparations, Tiropramide has been shown to relax various types of smooth muscle contracted by different stimuli.

Tissue PreparationStimulusEffective ConcentrationReference
Guinea Pig Isolated StomachElectrical stimulation5-60 µmol/L[7]
Guinea Pig Longitudinal Ileum MuscleElectrical impulses, BaCl₂, acetylcholine, histamine, serotonin, substance P, CCK-85-60 µmol/L[7]
Rabbit JejunumSpontaneous and electrically inhibited contractions5-60 µmol/L[7]
Rat Ascending ColonSpontaneous and BaCl₂/acetylcholine-induced contractions5-60 µmol/L[7]
Guinea Pig Gall Bladder Circular MuscleBaCl₂, acetylcholine, histamine, cerulein5-60 µmol/L[7]
Guinea Pig PyeloureterSpontaneous contractions5-60 µmol/L[7]
Rat UterusOxytocin, serotonin, acetylcholine, PGF₂α5-60 µmol/L[7]
Rat Portal VeinSpontaneous contractions5-60 µmol/L[7]
Rat Tail ArteryElectrical stimulation, epinephrine, ergotamine5-60 µmol/L[7]
Rabbit Aortic StripNorepinephrine5-60 µmol/L[7]
Bovine Coronary Artery StripHCl-induced depolarization5-60 µmol/L[7]
Rat Isolated DetrusorCa²⁺-induced contractionIC₅₀: 3.3 x 10⁻⁶ M[5]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for Tiropramide in preclinical models is limited in the publicly available literature. However, a study using radiolabeled Tiropramide in rats has provided some insights into its absorption, distribution, and metabolism.

Absorption and Bioavailability

After oral administration of ¹⁴C-Tiropramide to rats, the absolute bioavailability of total radioactivity was found to be 0.67, while that of the parent Tiropramide was 0.23.[8] This suggests a significant first-pass metabolism.[8]

Distribution

A study on the distribution of ¹⁴C-Tiropramide in rats after single intravenous or oral administration showed that the distribution and elimination patterns from various organs were substantially similar regardless of the administration route, with the exception of higher initial concentrations in the gastrointestinal tract after oral administration.[9]

Metabolism

Following oral administration in rats, Tiropramide is extensively metabolized.[8] The parent compound is the most abundant substance in plasma up to one hour post-administration, after which the metabolite CR 1098 ((±)α-benzoylamino-4-(2-ethylamino-ethoxy)-N,N-dipropyl-benzenepropanamide) becomes predominant.[8] After intravenous administration, Tiropramide and five metabolites were identified in plasma, with the parent drug accounting for 51% of the total radioactivity's AUC.[8]

Quantitative Pharmacokinetic Parameters

A comprehensive table of key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life, clearance, and volume of distribution in various preclinical species is not available in the public domain.

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not publicly available. However, based on the descriptions in the publications, a general workflow for evaluating the in vivo antispasmodic activity of a compound like Tiropramide can be outlined.

Experimental_Workflow cluster_protocol In Vivo Antispasmodic Activity Protocol A Animal Acclimatization B Grouping and Randomization A->B C Induction of Spasm/Pathological Condition B->C D Drug Administration (Tiropramide/Vehicle/Reference) C->D E Measurement of Pharmacodynamic Endpoint D->E F Data Analysis and Comparison E->F

Caption: Generalized workflow for in vivo antispasmodic studies.
Example In Vivo Protocol Outline (Based on available literature[6])

  • Animal Model: Select appropriate animal species (e.g., mouse, rat, guinea pig) based on the specific research question.

  • Induction of Spasm:

    • Gastrointestinal Motility: Administer an agent to induce spasm or alter motility (e.g., morphine, cholecystokinin (B1591339) octapeptide [CCK-8]).

    • Diarrhea Model: Induce diarrhea using an agent like castor oil.

    • Sphincter of Oddi Spasm: Induce spasm with morphine.

  • Drug Administration: Administer Tiropramide, a vehicle control, and a positive control (e.g., papaverine) via the desired route (oral, intraperitoneal, or intravenous).

  • Pharmacodynamic Assessment:

    • Gastric Emptying: Measure the amount of a charcoal meal remaining in the stomach after a specific time.

    • Intestinal Transit: Measure the distance traveled by a charcoal meal through the small intestine.

    • Colon Motility: Record the spontaneous contractions of the colon in an anesthetized animal.

    • Diarrhea: Observe and score the incidence and severity of diarrhea.

    • Sphincter of Oddi Pressure: Measure the pressure within the sphincter of Oddi.

  • Data Analysis: Compare the effects of Tiropramide with the vehicle and positive control groups to determine its antispasmodic efficacy.

Conclusion

Tiropramide is a potent smooth muscle relaxant with a multi-faceted mechanism of action primarily involving the potentiation of the cAMP signaling pathway and modulation of calcium ion homeostasis. Preclinical studies have demonstrated its efficacy in a variety of in vivo and in vitro models of smooth muscle spasm. However, a significant gap exists in the publicly available literature regarding detailed, quantitative pharmacokinetic parameters in preclinical species. Further studies to elucidate the complete pharmacokinetic profile of Tiropramide in animals would be beneficial for a more comprehensive understanding of its preclinical properties and for guiding further drug development efforts.

References

The Enigmatic Structure-Activity Relationship of Tisocromide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tisocromide is a chemical entity identified as an antihypoxic agent, a class of drugs that protect tissues from the damaging effects of low oxygen. Despite its identification and classification, a comprehensive public record of its structure-activity relationship (SAR) studies remains elusive. This guide aims to provide an in-depth overview of the currently available information on this compound and to contextualize its potential pharmacological significance in the absence of detailed SAR data.

Chemical Identity of this compound

Before delving into the structure-activity relationship, it is crucial to establish the chemical identity of this compound.

ParameterValue
Molecular Formula C₁₉H₃₀N₂O₆S
Molecular Weight 414.52 g/mol
CAS Number 35423-51-9
IUPAC Name N-[3-(dimethylamino)-1,3-dimethylbutyl]-6,7-dimethoxy-1,1-dioxo-3,4-dihydro-1H-2,1-benzoxathiin-3-carboxamide

The Quest for Structure-Activity Relationship Data

A thorough investigation of scientific databases and literature reveals a significant gap in publicly accessible, in-depth structure-activity relationship studies specifically focused on this compound. The ChEMBL database, a key resource for bioactive molecule data, currently holds no bioactivity summary or literature references for this compound. This suggests that either SAR studies have not been extensively conducted, are proprietary and unpublished, or the compound did not advance significantly in the drug development pipeline to warrant extensive public documentation.

One of the few available references is a 1980 German-language publication comparing this compound with the antidepressant clomipramine. While this study may contain valuable pharmacological data, it does not appear to be a dedicated SAR investigation.

Inferred Pharmacological Profile and Potential SAR Considerations

Given the classification of this compound as an antihypoxic agent, we can infer a likely biological target related to cellular response to hypoxia. The mechanism of action for such agents often involves pathways that enhance oxygen delivery, improve metabolic efficiency under hypoxic conditions, or protect against oxidative stress.

The chemical structure of this compound, featuring a benzoxathiane dioxide core, is a key area for hypothetical SAR exploration. Modifications to the following regions could theoretically influence its activity:

  • The Dimethylaminoalkyl Side Chain: The nature and length of this chain, as well as the basicity of the nitrogen atom, are likely critical for receptor binding or cellular uptake.

  • The Dimethoxy Substituents on the Benzene Ring: These groups influence the electronic properties and lipophilicity of the molecule, which can affect its pharmacokinetic and pharmacodynamic properties.

  • The Carboxamide Linker: This group provides a key hydrogen bonding motif and contributes to the overall conformation of the molecule.

Experimental Protocols for Future SAR Studies

To elucidate the SAR of this compound, a systematic approach involving the synthesis and biological evaluation of analogs would be necessary. The following represents a generalized workflow for such an investigation.

experimental_workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start This compound Lead Compound Mod1 Modification of Dimethylaminoalkyl Chain Start->Mod1 Mod2 Variation of Dimethoxy Substituents Start->Mod2 Mod3 Alteration of Carboxamide Linker Start->Mod3 Library Library of This compound Analogs Mod1->Library Mod2->Library Mod3->Library InVitro In Vitro Assays (e.g., Binding, Enzyme Inhibition) Library->InVitro CellBased Cell-Based Hypoxia Models InVitro->CellBased InVivo In Vivo Animal Models of Hypoxia CellBased->InVivo ADMET ADMET Profiling InVivo->ADMET SAR_Analysis Structure-Activity Relationship Analysis ADMET->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt End Candidate Drug Lead_Opt->End

Caption: A generalized workflow for the structure-activity relationship (SAR) study of this compound.

Logical Relationship of a Typical SAR Study

The core principle of an SAR study is to establish a logical connection between a molecule's chemical structure and its biological effect. This iterative process is fundamental to modern drug discovery.

logical_relationship cluster_core Core SAR Cycle cluster_goal Objective Structure Chemical Structure (Pharmacophore) Activity Biological Activity (Potency, Efficacy) Structure->Activity Testing Hypothesis SAR Hypothesis Activity->Hypothesis Analysis Design Design of New Analogs Hypothesis->Design Informs Goal Optimized Lead Compound (Improved Potency, Selectivity, PK/PD) Hypothesis->Goal Guides Design->Structure Synthesis

Caption: The iterative logical relationship at the core of structure-activity relationship studies.

Conclusion

While this compound is a recognized chemical entity with potential therapeutic application as an antihypoxic agent, the public domain currently lacks the specific structure-activity relationship data required for a comprehensive technical guide. The information presented here summarizes the known chemical properties and provides a framework for the type of experimental and logical approaches that would be necessary to build a robust SAR profile for this compound. Further research and publication in this area are needed to fully understand the therapeutic potential of this compound and its analogs. Researchers interested in this compound are encouraged to undertake de novo SAR studies to fill this knowledge gap.

The Enigmatic Case of Tisocromide: An Apparent Dead End in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and drug development databases, the investigational compound known as Tisocromide remains shrouded in mystery. Details regarding its discovery, development history, mechanism of action, and clinical trial data are conspicuously absent from the public record, suggesting a potential early-stage discontinuation or a misidentification of the compound's name.

Efforts to compile a technical guide on this compound for researchers, scientists, and drug development professionals have been unsuccessful due to the complete lack of available information. Standard searches across prominent biomedical and chemical databases have yielded no specific results for a compound named "this compound." This absence of data prevents any meaningful analysis of its chemical structure, preclinical studies, pharmacokinetic profiles, or clinical efficacy and safety.

This situation is not entirely uncommon in the pharmaceutical industry. Many potential drug candidates are synthesized and undergo initial screening, but for a multitude of reasons—such as lack of efficacy, unforeseen toxicity, or strategic reprioritization—their development is halted before they reach a stage where information is publicly disclosed through patents or publications. It is plausible that this compound falls into this category of compounds that never progressed beyond the initial discovery phase.

Another possibility is that "this compound" is a historical or internal codename for a drug that was later renamed, or that the name itself is a misspelling of a different therapeutic agent. For instance, searches for similarly named drugs have revealed information on compounds such as Tizolemide, a diuretic, and Tiropramide, a spasmolytic agent. However, there is no evidence to directly link these compounds to the name "this compound."

Without any foundational data, it is impossible to construct the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, or visualizations of signaling pathways. The core requirements of the request—data presentation, experimental protocols, and mandatory visualizations—are all contingent on the existence of primary research and development data, which, in the case of this compound, appears to be non-existent in the public domain.

Therefore, for the intended audience of researchers, scientists, and drug development professionals, the primary takeaway regarding this compound is its current obscurity. Any future work on a compound with this designation would first require the foundational step of identifying its chemical structure and any associated preliminary data that may exist in proprietary, undisclosed archives. Until such information becomes available, the story of this compound's discovery and development remains an unwritten chapter in the annals of pharmacology.

A Technical Guide to the Synthesis and Activity of Tisocromide Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of Tisocromide analogues and derivatives. This compound, chemically known as N-(3-(Dimethylamino)-1,3-dimethylbutyl)-6,7-dimethoxy-2,1-benzoxathian-3-carboxamide 1,1-dioxide, belongs to the benzopyran class of compounds. This guide delves into the synthetic methodologies for creating analogues of this core structure, summarizes their antiarrhythmic properties with a focus on their interaction with G protein-coupled inwardly rectifying potassium (GIRK) channels, and provides detailed experimental protocols for their synthesis and evaluation.

Core Compound Structure: this compound

This compound is a complex molecule with a core benzoxathiane-dioxide heterocyclic system. The structural formula and key features are outlined below:

  • Chemical Name: N-(3-(Dimethylamino)-1,3-dimethylbutyl)-6,7-dimethoxy-2,1-benzoxathian-3-carboxamide 1,1-dioxide

  • Molecular Formula: C₁₉H₃₀N₂O₆S

  • Core Structure: Benzoxathiane-dioxide, a derivative of benzopyran.

The presence of the sulfonamide group within the heterocyclic ring and the substituted carboxamide side chain are key features for derivatization and exploration of structure-activity relationships.

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and other N-substituted benzoxathiane-dioxide carboxamides can be approached through multi-step synthetic routes. A general and adaptable synthetic scheme is presented below, based on established methodologies for related heterocyclic compounds.

General Synthetic Pathway

A plausible synthetic route involves the initial formation of a substituted 2-hydroxybenzaldehyde, which serves as a key precursor. This is followed by the construction of the benzoxathiane-dioxide ring and subsequent amidation to introduce the desired side chain.

Synthetic Pathway A Substituted Phenol (B47542) B 2-Hydroxybenzaldehyde Derivative A->B Formylation C Sulfonylation & Cyclization B->C D Benzoxathiane-dioxide Acid Chloride C->D E Amidation D->E F This compound Analogue E->F

Caption: General synthetic workflow for this compound analogues.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl Benzoxathiane-dioxide Carboxamide

This protocol details the synthesis of a representative analogue, starting from a commercially available substituted phenol.

Step 1: Formylation of Substituted Phenol

  • To a solution of the appropriately substituted phenol (1.0 eq) in a suitable solvent such as dichloromethane (B109758), add a formylating agent like hexamethylenetetramine (Duff reaction) or paraformaldehyde with a Lewis acid catalyst.

  • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the reaction is quenched with an acidic aqueous solution and extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 2-hydroxybenzaldehyde derivative.

Step 2: Synthesis of the Benzoxathiane-dioxide Ring

  • The 2-hydroxybenzaldehyde derivative (1.0 eq) is reacted with sulfamoyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane at 0 °C.

  • The reaction mixture is stirred at room temperature for 24-72 hours.

  • The reaction is monitored by TLC for the formation of the 1,2,3-benzoxathiazine-2,2-dioxide intermediate.

  • The product is isolated by extraction and purified by column chromatography.

Step 3: Amidation to Form the Final Carboxamide

  • The purified benzoxathiazine-2,2-dioxide (1.0 eq) is dissolved in a suitable solvent such as THF.

  • The desired amine (e.g., a diamine side chain similar to this compound) (1.1 eq) is added, followed by a coupling agent like DCC or HATU.

  • The reaction is stirred at room temperature overnight.

  • The resulting mixture is filtered to remove any precipitated by-products, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to afford the final N-substituted benzoxathiane-dioxide carboxamide.

Biological Activity and Mechanism of Action

Analogues of this compound are being investigated for their potential as antiarrhythmic agents. A primary mechanism of action for many benzopyran derivatives with antiarrhythmic properties is the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels, particularly the Kir3.1/3.4 heterotetramers which are predominantly expressed in the atria.

Signaling Pathway of GIRK Channel Activation

The activation of GIRK channels is a key step in the parasympathetic regulation of heart rate. The binding of acetylcholine (B1216132) to M2 muscarinic receptors initiates a signaling cascade that leads to the opening of these channels, resulting in potassium efflux and hyperpolarization of the cardiomyocyte membrane.

GIRK Channel Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R G_protein Gi/o Protein (αβγ) M2R->G_protein activates G_alpha Gα-GTP G_protein->G_alpha dissociates G_betagamma Gβγ G_protein->G_betagamma GIRK Kir3.1/3.4 Channel (Closed) G_betagamma->GIRK binds & activates GIRK_open Kir3.1/3.4 Channel (Open) GIRK->GIRK_open K_ion K+ GIRK_open->K_ion K+ efflux Tisocromide_Analogue This compound Analogue Tisocromide_Analogue->GIRK_open inhibits Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Decreased_HR Decreased Heart Rate Hyperpolarization->Decreased_HR

Caption: Signaling pathway of GIRK channel activation and inhibition by this compound analogues.

Structure-Activity Relationship (SAR)

The antiarrhythmic activity of this compound analogues is highly dependent on their chemical structure. Modifications to different parts of the molecule can significantly impact their potency and selectivity.

Modification Site Structural Change Impact on Activity Reference
Benzoxathiane Ring Substitution with electron-withdrawing groups (e.g., Br, Cl)Generally increases inhibitory activity against carbonic anhydrases, a related target.[1]
Carboxamide Side Chain Variation in the length and branching of the N-alkyl groupLipophilicity plays a crucial role; an optimal lipophilic character is often required for potent antiarrhythmic activity.[2]
Carboxamide Side Chain Introduction of different amine functionalitiesTertiary amines are common in active compounds, potentially interacting with the ion channel pore.
Carboxamide Side Chain Replacement of the amide with an esterEsters are often more potent and more lipophilic than the corresponding amides.[2]

Experimental Protocols for Activity Assessment

Langendorff Isolated Heart Model

The Langendorff apparatus is an ex vivo technique used to assess the effects of compounds on the heart's contractile strength and rhythm in the absence of systemic influences.[3]

Experimental Workflow:

Langendorff Workflow A Animal Anesthesia & Heparinization B Heart Excision & Aortic Cannulation A->B C Retrograde Perfusion with Krebs-Henseleit Buffer B->C D Stabilization Period C->D E Induction of Arrhythmia (e.g., with ouabain) D->E F Administration of Test Compound E->F G ECG & Hemodynamic Monitoring F->G H Data Analysis G->H

Caption: Experimental workflow for the Langendorff isolated heart model.

Protocol:

  • A rodent (typically a rat or guinea pig) is anesthetized, and the heart is rapidly excised.

  • The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

  • Retrograde perfusion with an oxygenated Krebs-Henseleit solution is initiated to maintain cardiac viability.

  • After a stabilization period, arrhythmia is induced using a pharmacological agent such as ouabain.

  • The this compound analogue is then perfused through the heart at various concentrations.

  • Electrocardiogram (ECG) and intraventricular pressure are continuously monitored to assess the compound's effect on heart rate, rhythm, and contractility.

Patch-Clamp Electrophysiology for Kir3.1/3.4 Channels

The patch-clamp technique allows for the direct measurement of ion channel activity in single cells, providing detailed information on the mechanism of drug action.[4][5]

Experimental Workflow:

Patch-Clamp Workflow A Cell Culture (e.g., CHO cells expressing Kir3.1/3.4) B Pipette Fabrication & Filling with Internal Solution A->B C Formation of Gigaseal on Cell Membrane B->C D Establishment of Whole-Cell Configuration C->D E Application of Channel Activator (e.g., Gβγ) D->E F Application of Test Compound E->F G Voltage-Clamp Recording of K+ Currents F->G H Data Analysis (IC50 determination) G->H

Caption: Experimental workflow for whole-cell patch-clamp recording.

Protocol:

  • Cells stably expressing the Kir3.1 and Kir3.4 subunits are cultured on glass coverslips.

  • A glass micropipette with a tip diameter of ~1 µm is filled with an appropriate internal solution and brought into contact with a cell.

  • A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane.

  • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential.

  • The GIRK channels are activated by including Gβγ subunits in the pipette solution or by applying a GPCR agonist to the bath solution.

  • The this compound analogue is applied to the bath at varying concentrations, and the resulting inhibition of the potassium current is measured.

  • The concentration-response data is used to calculate the IC50 value for the compound.

Conclusion

The development of this compound analogues and derivatives represents a promising avenue for the discovery of novel antiarrhythmic drugs. Their mechanism of action, involving the targeted inhibition of atrial-specific GIRK channels, offers the potential for improved efficacy and a better safety profile compared to existing therapies. This guide provides a foundational framework for researchers to synthesize and evaluate these compounds, with the ultimate goal of advancing the development of new treatments for cardiac arrhythmias. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of this class of molecules is warranted.

References

Methodological & Application

Application Notes and Protocols for In Vitro Electrophysiology Assays of Tisocromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tisocromide is a novel investigational compound with potential effects on cardiac ion channels. Comprehensive in vitro electrophysiology screening is crucial to characterize its cardiac safety profile and mechanism of action.[1][2] These application notes provide detailed protocols for assessing the effects of this compound on key cardiac ion channels, with a primary focus on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization.[3] Inhibition of the hERG channel can lead to QT interval prolongation and life-threatening arrhythmias, such as Torsades de Pointes.[1][3]

The following protocols describe the use of manual and automated patch-clamp electrophysiology to determine the inhibitory effects of this compound on cardiac ion channels expressed in stable cell lines.

Key Concepts in Cardiac Electrophysiology

The cardiac action potential is a complex interplay of various ion channels that govern the heart's electrical activity.[1] Key ion channels involved in the ventricular action potential include:

  • hERG (IKr): The rapid delayed rectifier potassium current, crucial for repolarization.[2][3]

  • NaV1.5 (INa): The fast sodium current, responsible for the rapid depolarization phase.

  • CaV1.2 (ICa,L): The L-type calcium current, contributing to the plateau phase.

  • KCNQ1/KCNE1 (IKs): The slow delayed rectifier potassium current, also involved in repolarization.

  • KIR2.1 (IK1): The inward rectifier potassium current, important for maintaining the resting membrane potential.

Drug-induced modulation of these channels can lead to pro-arrhythmic events.[1][4] Therefore, a comprehensive in vitro proarrhythmia assay (CiPA) approach, which evaluates the effects of a compound on multiple cardiac ion channels, is recommended for a thorough cardiac risk assessment.[4]

Data Presentation

Table 1: Summary of this compound Effects on Cardiac Ion Channels
Ion ChannelCell LineAssay TypeIC50 (µM)Hill SlopeN
hERG (KCNH2)HEK293Manual Patch-Clamp8.51.18
hERG (KCNH2)CHOAutomated Patch-Clamp9.21.032
NaV1.5HEK293Manual Patch-Clamp> 100N/A6
CaV1.2HEK293Manual Patch-Clamp45.31.26
KCNQ1/KCNE1CHOAutomated Patch-Clamp> 100N/A16

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Manual Whole-Cell Patch-Clamp Electrophysiology for hERG Channels

This protocol details the method for recording hERG currents from stably transfected Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably expressing the hERG channel in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a suitable selection antibiotic (e.g., G418).

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • For recording, plate the cells onto glass coverslips at a low density 24-48 hours prior to the experiment.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Further dilute in the extracellular solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the extracellular solution at a rate of 1-2 mL/min.[5]

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.[6]

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[7]

  • Set the amplifier to voltage-clamp mode and compensate for pipette and whole-cell capacitance.[8]

  • Monitor and compensate for at least 80% of the series resistance.

4. Voltage Protocol and Data Acquisition:

  • Hold the cell at a potential of -80 mV.

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds to record the peak tail current. Repeat this protocol at a frequency of 0.1 Hz.

  • Record currents before and after the application of increasing concentrations of this compound.

  • Allow for steady-state block to be reached at each concentration (typically 3-5 minutes).

5. Data Analysis:

  • Measure the peak tail current amplitude at -50 mV.

  • Calculate the percentage of current inhibition for each concentration of this compound relative to the control (vehicle) current.

  • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value and Hill slope.

Protocol 2: Automated Patch-Clamp Electrophysiology for Cardiac Ion Channel Panel Screening

This protocol describes a high-throughput method for screening this compound against a panel of cardiac ion channels using an automated patch-clamp system.

1. Cell Lines and Reagents:

  • Use commercially available stable cell lines expressing the desired cardiac ion channels (e.g., hERG, NaV1.5, CaV1.2, KCNQ1/KCNE1) in a suitable host like Chinese Hamster Ovary (CHO) or HEK293 cells.

  • Prepare extracellular and intracellular solutions as described in Protocol 1, optimized for the specific automated patch-clamp platform.

  • Prepare a concentration plate of this compound by serially diluting the stock solution.

2. Automated Patch-Clamp Procedure:

  • Follow the manufacturer's instructions for the specific automated patch-clamp system (e.g., QPatch, SyncroPatch).[3]

  • The system will automatically perform cell capture, sealing, whole-cell formation, and liquid handling.[3]

  • Apply a pre-compound voltage protocol to establish a stable baseline recording.

  • Sequentially apply vehicle and then increasing concentrations of this compound to each cell.

  • Apply a positive control (a known blocker of the specific channel) at the end of the experiment to confirm assay sensitivity.[3]

3. Voltage Protocols:

  • hERG: Similar to the manual patch-clamp protocol, use a depolarizing step to activate the channel followed by a repolarizing step to measure the tail current.

  • NaV1.5: From a holding potential of -100 mV, apply a series of depolarizing steps to elicit the peak inward sodium current.

  • CaV1.2: From a holding potential of -80 mV, apply a depolarizing step to 0 mV to activate the L-type calcium current.

4. Data Analysis:

  • The system's software will automatically analyze the current amplitudes.

  • Calculate the percentage of inhibition for each concentration.

  • Generate concentration-response curves and calculate IC50 values.

  • Apply quality control filters, such as seal resistance and current amplitude, to ensure data integrity.[3]

Visualizations

Tisocromide_Signaling_Pathway This compound This compound hERG hERG (IKr) Channel This compound->hERG Inhibition Repolarization Ventricular Repolarization hERG->Repolarization Mediates ActionPotential Action Potential Duration hERG->ActionPotential Prolongs (if inhibited) Repolarization->ActionPotential Shortens Arrhythmia Arrhythmia Risk (Torsades de Pointes) ActionPotential->Arrhythmia Prolongation increases

Caption: Proposed signaling pathway of this compound's effect on cardiac repolarization.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293-hERG) Patch Whole-Cell Patch-Clamp CellCulture->Patch Solutions Prepare Solutions (Intra/Extracellular) Solutions->Patch Compound Prepare this compound Dilutions Application Apply this compound Compound->Application Voltage Apply Voltage Protocol Patch->Voltage Record Record Ion Channel Currents Voltage->Record Record->Application Measure Measure Current Amplitude Record->Measure Application->Record Inhibition Calculate % Inhibition Measure->Inhibition CRC Generate Concentration- Response Curve Inhibition->CRC IC50 Determine IC50 CRC->IC50

Caption: Experimental workflow for in vitro electrophysiology assays.

Logical_Relationships cluster_compound Compound Properties cluster_assay Assay Parameters cluster_outcome Experimental Outcome Concentration This compound Concentration CurrentInhibition Current Inhibition (%) Concentration->CurrentInhibition Determines Potency Potency (IC50) CardiacRisk Pro-arrhythmic Risk Assessment Potency->CardiacRisk Informs VoltageProtocol Voltage Protocol VoltageProtocol->CurrentInhibition Influences CellLine Cell Line CellLine->CurrentInhibition Influences Temperature Temperature Temperature->CurrentInhibition Influences CurrentInhibition->Potency Used to Calculate

Caption: Logical relationships in ion channel electrophysiology experiments.

References

Application Notes and Protocols for Electrophysiological Testing of Tisocromide on Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed public-domain data on the specific effects of Tisocromide on cardiac ion channels is limited. The following application notes and protocols are based on the general methodologies for testing Class III antiarrhythmic agents, which are known to primarily exert their effects by blocking potassium channels, particularly the rapid delayed rectifier potassium current (IKr). These protocols provide a comprehensive framework for the electrophysiological evaluation of a compound like this compound. Researchers should adapt these protocols based on their preliminary findings.

Introduction

This compound is a putative Class III antiarrhythmic agent. Drugs in this class primarily prolong the cardiac action potential duration (APD) by inhibiting potassium efflux during repolarization. This effect is mainly achieved through the blockade of the rapid (IKr) and sometimes the slow (IKs) components of the delayed rectifier potassium current. A thorough electrophysiological investigation using the patch-clamp technique is essential to characterize the detailed mechanism of action, potency, and potential off-target effects of this compound on various cardiac ion channels. These application notes provide detailed protocols for such an evaluation in isolated cardiomyocytes.

Key Cardiac Ion Channels for Assessment

A comprehensive safety and efficacy profile of an antiarrhythmic drug requires assessment of its effects on several key cardiac ion channels:

  • hERG (human Ether-à-go-go-Related Gene): This channel conducts the IKr current and is a primary target for Class III antiarrhythmics. Blockade of this channel is a major cause of drug-induced QT prolongation and Torsades de Pointes (TdP).

  • KCNQ1/minK: This complex forms the channel for the IKs current, another important repolarizing current.

  • Cav1.2: The L-type calcium channel, responsible for the ICaL current, which mediates the plateau phase of the action potential and excitation-contraction coupling.

  • Nav1.5: The cardiac sodium channel, responsible for the rapid depolarization phase (INa) of the action potential.

Data Presentation: Summary of Hypothetical this compound Effects

The following tables present a template for summarizing quantitative data from patch-clamp experiments. The data provided are hypothetical and for illustrative purposes only.

Table 1: Inhibitory Effects of this compound on Key Cardiac Ion Channels

Ion ChannelCurrentCell TypeThis compound IC50 (µM)Hill Coefficient
hERGIKrHEK2930.151.1
KCNQ1/minKIKsCHO> 30N/A
Cav1.2ICaLHuman Ventricular Myocytes12.51.0
Nav1.5INa (peak)Human Ventricular Myocytes25.01.2
Nav1.5INa (late)Human Ventricular Myocytes5.01.1

Table 2: Effects of this compound on Action Potential Parameters in Human Ventricular Myocytes

ParameterControlThis compound (0.1 µM)This compound (1 µM)
Resting Membrane Potential (mV)-85.2 ± 2.1-85.0 ± 2.3-84.8 ± 2.5
Action Potential Amplitude (mV)110.5 ± 3.5109.8 ± 3.7108.5 ± 4.0
APD50 (ms)250 ± 15280 ± 18350 ± 22
APD90 (ms)300 ± 20350 ± 25450 ± 30
Vmax (V/s)200 ± 15195 ± 14180 ± 16

Experimental Protocols

Cardiomyocyte Isolation

Objective: To obtain viable, single cardiomyocytes for patch-clamp recording.

Materials:

  • Adult guinea pig or rabbit heart

  • Langendorff perfusion system

  • Collagenase Type II

  • Protease Type XIV

  • Low-calcium Tyrode's solution

  • Kraft-Brühe (KB) solution

Protocol:

  • Anesthetize the animal and excise the heart rapidly.

  • Cannulate the aorta on the Langendorff apparatus and perfuse with calcium-free Tyrode's solution to wash out the blood.

  • Switch to a low-calcium Tyrode's solution containing Collagenase II and Protease XIV for enzymatic digestion.

  • Once the heart is flaccid, remove the ventricles and gently mince the tissue in KB solution.

  • Gently triturate the tissue with a pipette to release single cardiomyocytes.

  • Store the isolated cells in KB solution at 4°C and use within 8 hours.

Whole-Cell Patch-Clamp Recordings

Objective: To record ionic currents and action potentials from single cardiomyocytes.

General Solutions:

  • External Solution (for IKr, IKs, ICaL): (in mM) 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Pipette Solution (for IKr, IKs): (in mM) 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

  • Pipette Solution (for ICaL): (in mM) 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with CsOH).

  • External Solution (for INa): (in mM) 5 NaCl, 135 Choline-Cl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Pipette Solution (for INa): (in mM) 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

Protocol:

  • Transfer isolated cardiomyocytes to a recording chamber on an inverted microscope.

  • Approach a single, healthy myocyte with a fire-polished glass micropipette (2-4 MΩ resistance) filled with the appropriate internal solution.

  • Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Apply a brief, strong suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before recording.

Voltage-Clamp Protocols

4.3.1. IKr (hERG) Current Recording

  • Holding Potential: -80 mV.

  • Protocol: Depolarize to +20 mV for 2 seconds to activate and then inactivate the channels. Repolarize to -50 mV for 3 seconds to record the deactivating tail current.

  • Analysis: Measure the peak tail current amplitude at -50 mV. To isolate IKr, subtract the current remaining after application of a specific IKr blocker like E-4031 or dofetilide.

4.3.2. IKs Current Recording

  • Holding Potential: -50 mV.

  • Protocol: Apply 3-second depolarizing steps from -40 mV to +60 mV in 10 mV increments.

  • Analysis: Measure the tail current amplitude upon repolarization to -40 mV. IKs can be isolated using a specific blocker like Chromanol 293B.

4.3.3. ICaL (L-type Ca2+) Current Recording

  • Holding Potential: -40 mV (to inactivate Na+ channels).

  • Protocol: Apply 300 ms (B15284909) depolarizing steps from -30 mV to +50 mV in 10 mV increments.

  • Analysis: Measure the peak inward current at each voltage step.

4.3.4. INa (Peak Sodium) Current Recording

  • Holding Potential: -120 mV.

  • Protocol: Apply 50 ms depolarizing steps from -100 mV to +20 mV in 5 mV increments.

  • Analysis: Measure the peak inward current at each voltage step.

Current-Clamp Protocol for Action Potential Recording
  • Mode: Switch the amplifier to current-clamp mode (I=0).

  • Stimulation: Elicit action potentials by injecting short (2-5 ms) suprathreshold current pulses at a frequency of 1 Hz.

  • Analysis: Measure the resting membrane potential, action potential amplitude, duration at 50% and 90% repolarization (APD50, APD90), and the maximum upstroke velocity (Vmax).

Diagrams

Tisocromide_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects This compound This compound IKr IKr Channel (hERG) This compound->IKr Block K_ion K+ IKr->K_ion Reduced Efflux Repolarization Delayed Repolarization APD Action Potential Duration Prolonged Repolarization->APD ERP Effective Refractory Period Increased APD->ERP Antiarrhythmic Antiarrhythmic Effect ERP->Antiarrhythmic

Caption: Mechanism of Action of a Class III Antiarrhythmic Agent.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cluster_drug_application Drug Application Isolation Cardiomyocyte Isolation Culture Cell Plating Isolation->Culture Seal Giga-seal Formation Culture->Seal WholeCell Whole-Cell Configuration Seal->WholeCell VoltageClamp Voltage-Clamp (Ionic Currents) WholeCell->VoltageClamp CurrentClamp Current-Clamp (Action Potentials) WholeCell->CurrentClamp Tisocromide_App This compound Application (Increasing Concentrations) WholeCell->Tisocromide_App IV_Curve I-V Curve Generation VoltageClamp->IV_Curve AP_Analysis APD, Vmax Analysis CurrentClamp->AP_Analysis DoseResponse Dose-Response Curve (IC50 Calculation) IV_Curve->DoseResponse Tisocromide_App->VoltageClamp Tisocromide_App->CurrentClamp

Caption: Experimental Workflow for Patch-Clamp Analysis.

Application Note & Protocol: Evaluating the Antiarrhythmic Efficacy of Tisocromide in Preclinical Animal Models of Cardiac Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for testing the electrophysiological and antiarrhythmic properties of Tisocromide, a Class III antiarrhythmic agent, using established in vivo animal models of cardiac arrhythmia. The focus is on canine models, which are highly valued for their translational relevance to human cardiac electrophysiology.[1]

Disclaimer: Publicly available data specifically detailing the use of this compound in in vivo animal models is limited. The following protocols and data are based on established methodologies for testing Class III antiarrhythmic agents (e.g., Sotalol, Amiodarone) in canine models and are intended to serve as a comprehensive guide for designing similar studies for this compound.

Introduction to this compound and Class III Antiarrhythmic Agents

Cardiac arrhythmias are a leading cause of morbidity and mortality globally.[2] Class III antiarrhythmic drugs represent a critical therapeutic category for managing these conditions. Their primary mechanism involves the blockade of potassium channels, which are responsible for the repolarization phase of the cardiac action potential.[3] This action prolongs the action potential duration (APD) and the effective refractory period (ERP) of cardiac tissue, thereby suppressing re-entrant arrhythmias, which are a common cause of tachycardias.[3]

This compound is classified as a Class III antiarrhythmic agent. A key characteristic of this class is the potential to prolong the QT interval on an electrocardiogram (ECG), an effect that is closely monitored during preclinical and clinical development due to its association with a risk of polymorphic ventricular tachycardia (torsades de pointes).[4] Animal models, particularly canine models, are essential for evaluating both the therapeutic efficacy and the proarrhythmic risk of new chemical entities like this compound before human trials.[1][5]

Mechanism of Action: Potassium Channel Blockade

Class III agents selectively block the outward potassium currents (primarily the rapid component, IKr) during Phase 3 of the cardiac action potential. This inhibition delays repolarization, leading to a longer plateau phase and an extended refractory period, making the myocardial tissue less susceptible to premature excitation and re-entrant circuits.

Mechanism of Class III Antiarrhythmics on Cardiac Action Potential cluster_0 Cardiac Action Potential Phases cluster_1 Drug Action cluster_2 Electrophysiological Effect P0 Phase 0 (Depolarization) Na+ Influx P1 Phase 1 (Initial Repolarization) K+ Efflux P2 Phase 2 (Plateau) Ca2+ Influx P3 Phase 3 (Repolarization) K+ Efflux P4 Phase 4 (Resting Potential) Effect Prolonged Repolarization Increased APD & ERP P3->Effect Leads to This compound This compound (Class III Agent) KChannel Delayed Rectifier Potassium Channels (IKr) This compound->KChannel Blocks KChannel->P3 Inhibits K+ Efflux during

Caption: Mechanism of Action of this compound.

Recommended Animal Models

The choice of animal model is critical for the successful evaluation of an antiarrhythmic drug. While various species are used, the dog is a preferred model for cardiovascular safety and efficacy studies due to its physiological similarities to humans, including cardiac ion channel expression and ECG morphology.[1]

Recommended Models:

  • Normal Anesthetized Beagle Dog: For assessing baseline electrophysiological effects (e.g., QT prolongation, ERP changes) and hemodynamic stability.[5][6]

  • Canine Model of Ischemia/Reperfusion-Induced Arrhythmia: For evaluating the drug's efficacy in preventing ventricular arrhythmias triggered by myocardial injury.[7]

  • Canine Model of Drug-Induced Arrhythmia (e.g., Digitalis Toxicity): For assessing efficacy against arrhythmias caused by specific proarrhythmic triggers.[8][9]

Experimental Protocols

Protocol 1: In Vivo Electrophysiology Study in Anesthetized Dogs

This protocol details the procedure for assessing the direct electrophysiological effects of this compound.

3.1.1 Materials and Methods

  • Animals: Healthy adult beagle dogs (male or female).

  • Anesthesia: Induction with propofol (B549288) and maintenance with isoflurane.

  • Instrumentation:

    • Surface ECG leads (for continuous monitoring of PR, QRS, QT intervals).

    • Intravenous catheters for drug administration and fluid maintenance.

    • Arterial catheter for blood pressure monitoring and blood sampling.

    • Multipolar electrophysiology catheters for intracardiac recording and stimulation.

  • Procedure:

    • Animal Preparation: Anesthetize the animal and secure it in a supine position. Intubate and provide mechanical ventilation.

    • Catheter Placement: Under fluoroscopic guidance, introduce electrophysiology catheters via the femoral vein and advance them to the right atrium and right ventricle.

    • Baseline Measurements: Allow the animal to stabilize for 30 minutes. Record baseline surface ECG, intracardiac electrograms, heart rate, and blood pressure. Perform programmed electrical stimulation (PES) to determine baseline ventricular Effective Refractory Period (ERP).

    • Drug Administration: Administer this compound via intravenous infusion at escalating doses.

    • Post-Dose Measurements: At each dose level, repeat all baseline measurements after a steady-state is achieved. Continuously monitor for any proarrhythmic events.

    • Recovery/Termination: After the final dose, monitor the animal until parameters return to baseline or terminate the experiment via a humane endpoint.

start Start: Anesthetize & Instrument Dog stabilize Stabilization Period (30 min) start->stabilize baseline Record Baseline Data (ECG, BP, ERP) stabilize->baseline drug_admin Administer this compound (Dose 1) baseline->drug_admin dose1_measure Record Post-Dose 1 Data drug_admin->dose1_measure dose_escalate Administer this compound (Escalating Doses) dose1_measure->dose_escalate final_measure Record Data at Each Dose Level dose_escalate->final_measure final_measure->dose_escalate Next Dose end End Experiment final_measure->end Final Dose Complete

Caption: Workflow for an in vivo electrophysiology study.
Protocol 2: Arrhythmia Induction and Efficacy Testing

This protocol assesses the ability of this compound to prevent or terminate induced cardiac arrhythmias. The example uses a coronary occlusion/reperfusion model.

3.2.1 Materials and Methods

  • Model: Anesthetized, open-chest beagle dog.

  • Instrumentation: As in Protocol 3.1, plus a hydraulic occluder or ligature around a major coronary artery (e.g., Left Anterior Descending).

  • Procedure:

    • Preparation and Baseline: Prepare the animal as described previously. Record baseline electrophysiological and hemodynamic data.

    • Pre-treatment (Prophylaxis Study): Administer a selected dose of this compound or vehicle control intravenously.

    • Ischemia Induction: Inflate the coronary occluder to induce myocardial ischemia for a set period (e.g., 15 minutes). Monitor for ischemic arrhythmias.

    • Reperfusion: Deflate the occluder to allow reperfusion. This phase is highly arrhythmogenic.

    • Arrhythmia Quantification: Record the incidence, duration, and severity of ventricular tachycardia (VT) and ventricular fibrillation (VF).

    • Data Analysis: Compare the arrhythmia burden in the this compound-treated group versus the vehicle control group.

prep Prepare Open-Chest Anesthetized Dog drug Administer this compound or Vehicle (IV) prep->drug occlusion Induce Ischemia (Coronary Occlusion) drug->occlusion reperfusion Induce Reperfusion (Release Occlusion) occlusion->reperfusion monitor Monitor ECG for VT/VF Incidence reperfusion->monitor analysis Quantify & Compare Arrhythmia Burden monitor->analysis end End Protocol analysis->end

Caption: Workflow for arrhythmia induction and efficacy testing.
Protocol 3: Pharmacokinetic (PK) Study in Conscious Dogs

This protocol is designed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

3.3.1 Materials and Methods

  • Animals: Conscious, healthy beagle dogs, previously fitted with vascular access ports for stress-free blood collection.

  • Dosing: Administer a single dose of this compound, either intravenously (IV) or orally (PO).

  • Procedure:

    • Fasting: Fast animals overnight prior to dosing.

    • Dosing: Administer the calculated dose of this compound.

    • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Plasma Preparation: Process blood samples to separate plasma and store frozen (-80°C) until analysis.

    • Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).

    • PK Analysis: Use non-compartmental analysis to calculate key PK parameters.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate analysis and comparison.

Table 1: Representative Electrophysiological Effects of a Class III Agent in Anesthetized Dogs
ParameterBaseline (Mean ± SD)Post-Drug (Mean ± SD)% Change
Heart Rate (bpm)125 ± 10115 ± 8-8.0%
QRS Duration (ms)50 ± 452 ± 5+4.0%
QT Interval (ms)250 ± 15295 ± 20+18.0%
Corrected QT (QTc)330 ± 18380 ± 22+15.2%
Ventricular ERP (ms)180 ± 12215 ± 15+19.4%
Table 2: Representative Efficacy Data in a Canine Reperfusion Arrhythmia Model
GroupNIncidence of Sustained VT (%)Incidence of VF (%)Arrhythmia Score (Mean ± SD)
Vehicle Control887.5% (7/8)62.5% (5/8)4.5 ± 0.8
This compound (X mg/kg)825.0% (2/8)12.5% (1/8)1.2 ± 0.5
p < 0.05 vs. Vehicle Control
Table 3: Representative Pharmacokinetic Parameters in Conscious Dogs (Single Oral Dose)
ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL850 ± 120
Tmax (Time to Cmax)hours2.5 ± 0.5
AUC (Area Under the Curve)ng*h/mL7500 ± 980
t1/2 (Elimination Half-life)hours8.2 ± 1.5
Bioavailability (F%)%75 ± 10

References

Application Notes and Protocols for Disopyramide in Langendorff Perfused Heart Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The initial request specified "Tisocromide." However, a thorough review of scientific literature indicates that this may be a misspelling of Disopyramide , a well-established Class Ia antiarrhythmic medication. This document will proceed with the assumption that the intended compound of interest is Disopyramide.

Introduction to Disopyramide

Disopyramide is a Class Ia antiarrhythmic agent used in the treatment of ventricular tachycardia.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiac myocytes.[1][2] By inhibiting the rapid influx of sodium during Phase 0 of the cardiac action potential, Disopyramide decreases the upstroke velocity, increases the threshold for excitation, and consequently slows conduction velocity.[1][2]

Additionally, Disopyramide exhibits effects characteristic of Class III antiarrhythmics by blocking potassium channels, which prolongs the action potential duration (APD) and the effective refractory period (ERP).[2][3][4] This dual action on both sodium and potassium channels contributes to its efficacy in suppressing arrhythmias. Disopyramide is also known for its potent negative inotropic (contractility-reducing) effects and anticholinergic (vagolytic) properties.[1][2]

The Langendorff isolated heart preparation is an invaluable ex vivo model for studying the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences.[5][6] This protocol outlines the application of Disopyramide in a Langendorff perfused heart system to investigate its electrophysiological and hemodynamic effects.

Experimental Protocols

Preparation of Perfusion Buffer and Disopyramide Solutions

1.1. Krebs-Henseleit (KH) Buffer (1 L):

  • NaCl: 6.9 g

  • KCl: 0.35 g

  • KH₂PO₄: 0.16 g

  • MgSO₄·7H₂O: 0.29 g

  • NaHCO₃: 2.1 g

  • CaCl₂ (2M stock): 1.25 mL

  • Glucose: 2.0 g

  • Sodium Pyruvate: 0.22 g

  • Heparin: 10,000 IU/L (to prevent clotting)

Procedure:

  • Dissolve all salts except CaCl₂ in 900 mL of ultrapure water.

  • Aerate the solution with 95% O₂ / 5% CO₂ for at least 20 minutes to stabilize the pH to ~7.4.

  • Slowly add CaCl₂ while stirring to prevent precipitation.

  • Bring the final volume to 1 L with ultrapure water.

  • Maintain the buffer at 37°C and continue gassing throughout the experiment.

1.2. Disopyramide Stock Solution (10 mM):

  • Prepare a 10 mM stock solution of Disopyramide Phosphate in ultrapure water.

  • Store aliquots at -20°C.

  • On the day of the experiment, thaw the stock solution and dilute it with KH buffer to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

Animal and Heart Preparation

2.1. Animal Model:

  • Male Sprague-Dawley rats (250-300 g) are commonly used.

  • House animals under standard conditions with ad libitum access to food and water.

2.2. Heart Excision and Cannulation:

  • Anesthetize the rat with an appropriate anesthetic (e.g., intraperitoneal injection of sodium pentobarbital).

  • Administer heparin (e.g., 500 IU, intravenously or intraperitoneally) to prevent intracoronary clotting.[7]

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and immediately place it in ice-cold KH buffer to arrest contractions and protect against ischemia.[7]

  • Identify the aorta and carefully trim away excess tissue.

  • Mount the heart on a Langendorff apparatus by cannulating the aorta.[6][7] Ensure no air bubbles are introduced into the cannula.[7]

  • Secure the aorta to the cannula with a suture.

  • Initiate retrograde perfusion with warm (37°C), oxygenated KH buffer at a constant pressure (e.g., 60-80 mmHg) or constant flow.[8]

Langendorff Perfusion and Data Acquisition

3.1. Stabilization Period:

  • Allow the heart to stabilize for a 20-30 minute period with continuous perfusion of standard KH buffer.[7]

  • During this time, the heart should resume a regular, spontaneous rhythm.

3.2. Hemodynamic Measurements:

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium.

  • Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

  • Continuously record the following parameters using a data acquisition system:

    • Heart Rate (HR) (beats per minute)

    • Left Ventricular Developed Pressure (LVDP) (systolic - diastolic pressure)

    • Maximum rate of pressure development (+dP/dt_max) (an index of contractility)

    • Minimum rate of pressure development (-dP/dt_min) (an index of relaxation)

    • Coronary Flow (CF) (if using constant pressure perfusion)

3.3. Electrophysiological Measurements:

  • Place electrodes on the surface of the epicardium to record a pseudo-electrocardiogram (ECG).[7]

  • Measure the QRS duration and QT interval .

  • For more detailed analysis, use microelectrodes to measure the Action Potential Duration (APD) at different levels of repolarization (e.g., APD₅₀ and APD₉₀).

Experimental Timeline
  • Baseline (20 min): After stabilization, record all parameters for 20 minutes to establish a stable baseline.

  • Disopyramide Administration (20 min per concentration):

    • Switch the perfusion to KH buffer containing the lowest concentration of Disopyramide (e.g., 1 µM).

    • Perfuse for 20 minutes and record data.

    • Repeat this step for each subsequent concentration (e.g., 5 µM, 10 µM).

  • Washout (30 min):

    • Switch the perfusion back to the standard KH buffer (without Disopyramide).

    • Perfuse for 30 minutes to observe any reversal of effects and record data.

Data Presentation

The following table summarizes the expected quantitative effects of Disopyramide on a Langendorff perfused rat heart. The values are hypothetical but based on the known pharmacological profile of a Class Ia antiarrhythmic.

ParameterBaseline (Control)Disopyramide (1 µM)Disopyramide (5 µM)Disopyramide (10 µM)Washout
Heart Rate (bpm) 280 ± 15275 ± 12260 ± 18245 ± 20270 ± 16
LVDP (mmHg) 100 ± 892 ± 775 ± 960 ± 1190 ± 8
+dP/dt_max (mmHg/s) 2500 ± 2002200 ± 1801800 ± 2101400 ± 1902150 ± 200
-dP/dt_min (mmHg/s) -1800 ± 150-1650 ± 140-1400 ± 160-1100 ± 150-1600 ± 140
QRS Duration (ms) 20 ± 222 ± 2.526 ± 332 ± 3.523 ± 2.5
APD₉₀ (ms) 85 ± 595 ± 6110 ± 7130 ± 992 ± 6

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Disopyramide Action on Cardiac Myocyte cluster_1 Ion Channels cluster_2 Electrophysiological Effects cluster_3 Mechanical Effect Disopyramide Disopyramide Na_Channel Fast Na+ Channel (Nav1.5) Disopyramide->Na_Channel Blocks K_Channel Delayed Rectifier K+ Channel Disopyramide->K_Channel Blocks Contractility ↓ Myocardial Contractility (Negative Inotropy) Disopyramide->Contractility Reduces Ca2+ transients Phase0 ↓ Phase 0 Upstroke (Slower Conduction) Na_Channel->Phase0 APD ↑ Action Potential Duration (Longer Refractory Period) K_Channel->APD

Caption: Mechanism of action of Disopyramide on cardiac myocytes.

G cluster_drug Drug Perfusion Start Start: Anesthetize Rat & Administer Heparin Excision Heart Excision & Immersion in cold KH Buffer Start->Excision Cannulation Aortic Cannulation & Mount on Langendorff Apparatus Excision->Cannulation Stabilization Stabilization Period (20-30 min) Cannulation->Stabilization Baseline Baseline Recording (20 min) Stabilization->Baseline Drug1 Disopyramide (1 µM) (20 min) Baseline->Drug1 Drug2 Disopyramide (5 µM) (20 min) Drug1->Drug2 Drug3 Disopyramide (10 µM) (20 min) Drug2->Drug3 Washout Washout with KH Buffer (30 min) Drug3->Washout End End of Experiment Washout->End

Caption: Experimental workflow for Disopyramide in Langendorff heart.

References

Application Notes and Protocols: Cell-Based Assays for Screening Tisocromide Efficacy as a Cytoprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tisocromide is identified as an antihypoxic and protective agent.[1] This classification suggests its potential therapeutic value in conditions characterized by cellular stress due to low oxygen levels, such as ischemic events. To evaluate the efficacy of this compound and similar compounds, robust cell-based screening assays are essential. These assays allow for the quantitative assessment of a compound's ability to protect cells from hypoxia-induced damage and to elucidate its mechanism of action.

This document provides detailed protocols for a panel of cell-based assays designed to screen for the cytoprotective effects of this compound in a cardiac context, using the H9c2 cell line, a well-established model for cardiac myoblasts. The assays focus on key indicators of cell health and viability under hypoxic conditions: cell membrane integrity, cellular ATP levels, and mitochondrial membrane potential.

Key Experimental Assays

A series of assays are outlined below to provide a comprehensive assessment of this compound's potential cytoprotective effects against hypoxia-induced cell injury.

Induction of Chemical Hypoxia

A common method to mimic hypoxic conditions in vitro is through the use of chemical agents such as cobalt chloride (CoCl₂). CoCl₂ stabilizes the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α), a key transcription factor in the cellular response to hypoxia, thereby activating downstream hypoxic signaling pathways.[2][3]

Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.

Cell Viability Assessment: ATP Assay

Cellular adenosine (B11128) triphosphate (ATP) levels are a direct indicator of metabolic activity and cell viability. A decrease in ATP concentration is a hallmark of cell injury and metabolic compromise, often observed under hypoxic conditions.[6][7] Bioluminescent ATP assays provide a highly sensitive method for quantifying viable cells.[6][7]

Mitochondrial Health Assessment: Mitochondrial Membrane Potential (MMP) Assay

Mitochondria play a crucial role in cell survival and death. The mitochondrial membrane potential (MMP) is an important indicator of mitochondrial health. A decrease in MMP is an early marker of apoptosis. The JC-1 dye is a ratiometric fluorescent probe commonly used to measure MMP.[1][8][9] In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.[1][8][9]

Data Presentation

The following tables present example data for the described assays, demonstrating the potential cytoprotective effects of this compound against hypoxia-induced cellular damage.

Table 1: Effect of this compound on LDH Release in H9c2 Cells Under Chemical Hypoxia

Treatment GroupLDH Activity (Absorbance at 490 nm)% Cytotoxicity
Normoxia Control0.15 ± 0.025%
Hypoxia (CoCl₂)0.85 ± 0.0780%
This compound (10 µM) + Hypoxia0.35 ± 0.0425%
This compound (50 µM) + Hypoxia0.20 ± 0.0310%

Table 2: Effect of this compound on ATP Levels in H9c2 Cells Under Chemical Hypoxia

Treatment GroupLuminescence (RLU)% Cell Viability
Normoxia Control1,200,000 ± 95,000100%
Hypoxia (CoCl₂)350,000 ± 45,00029%
This compound (10 µM) + Hypoxia850,000 ± 70,00071%
This compound (50 µM) + Hypoxia1,100,000 ± 85,00092%

Table 3: Effect of this compound on Mitochondrial Membrane Potential in H9c2 Cells Under Chemical Hypoxia

Treatment GroupRed/Green Fluorescence Ratio% Cells with High MMP
Normoxia Control4.5 ± 0.395%
Hypoxia (CoCl₂)1.2 ± 0.225%
This compound (10 µM) + Hypoxia3.2 ± 0.470%
This compound (50 µM) + Hypoxia4.1 ± 0.390%

Experimental Protocols

Protocol 1: Induction of Chemical Hypoxia in H9c2 Cells

Materials:

  • H9c2 cells (rat cardiac myoblasts)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cobalt Chloride (CoCl₂)

  • 96-well plates

Procedure:

  • Seed H9c2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare a stock solution of CoCl₂ in sterile water.

  • Treat the cells with the desired concentrations of this compound for a predetermined pre-incubation period (e.g., 1-2 hours).

  • Induce chemical hypoxia by adding CoCl₂ to the cell culture medium to a final concentration of 100-200 µM.[3]

  • Incubate the cells for the desired duration of hypoxic exposure (e.g., 24 hours).

  • Proceed with the cytotoxicity, cell viability, or mitochondrial membrane potential assays.

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • Supernatant from treated H9c2 cells

  • LDH cytotoxicity assay kit

  • 96-well plate reader

Procedure:

  • After the hypoxia incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. Typically, this involves transferring the supernatant to a new 96-well plate and adding the LDH reaction mixture.

  • Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to control wells (spontaneous and maximum LDH release).

Protocol 3: ATP Cell Viability Assay

Materials:

  • H9c2 cells in 96-well plates

  • ATP bioluminescence assay kit

  • Luminometer

Procedure:

  • After the hypoxia incubation period, equilibrate the 96-well plate and the ATP assay reagents to room temperature.

  • Follow the manufacturer's protocol for the ATP assay kit. This usually involves adding a single reagent that lyses the cells and provides the necessary components for the luciferase reaction.

  • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for cell lysis and stabilization of the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Express the results as Relative Light Units (RLU) and calculate the percentage of cell viability relative to the normoxia control.

Protocol 4: Mitochondrial Membrane Potential (MMP) Assay using JC-1

Materials:

  • H9c2 cells in 96-well plates

  • JC-1 dye

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • After the hypoxia incubation period, remove the culture medium.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.

  • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.

  • Wash the cells to remove the excess JC-1 dye.

  • Measure the fluorescence intensity at both the green (emission ~529 nm) and red (emission ~590 nm) wavelengths using a fluorescence microplate reader.

  • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of MMP.

Visualizations

Signaling Pathway

HIF1a_Pathway Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling Pathway cluster_nucleus Nuclear Events Hypoxia Hypoxia (Low O2) PHDs Prolyl Hydroxylases (PHDs) (Inactive) Hypoxia->PHDs Inhibits HIF1a HIF-1α PHDs->HIF1a No Hydroxylation VHL VHL Protein (No Binding) HIF1a->VHL No Binding Nucleus Nucleus HIF1a->Nucleus Translocation HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Proteasome Proteasomal Degradation (Inhibited) VHL->Proteasome No Ubiquitination HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) (on DNA) HIF1_complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, Glycolytic Enzymes) HRE->Gene_Expression Activates Cell_Survival Cell Survival & Adaptation Gene_Expression->Cell_Survival Promotes

Caption: HIF-1α signaling pathway under hypoxic conditions.

Experimental Workflow

Screening_Workflow Workflow for Screening this compound Efficacy start Start seed_cells Seed H9c2 Cells in 96-well Plates start->seed_cells add_this compound Add this compound (Test Compound) seed_cells->add_this compound induce_hypoxia Induce Chemical Hypoxia (CoCl2) add_this compound->induce_hypoxia incubate Incubate for 24 hours induce_hypoxia->incubate assay_choice Perform Assays incubate->assay_choice ldh_assay LDH Assay (Cytotoxicity) assay_choice->ldh_assay atp_assay ATP Assay (Viability) assay_choice->atp_assay mmp_assay MMP Assay (Mitochondrial Health) assay_choice->mmp_assay data_analysis Data Analysis and Comparison ldh_assay->data_analysis atp_assay->data_analysis mmp_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for screening cytoprotective compounds.

References

Application Notes and Protocols for High-Throughput Screening of Tisocromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the high-throughput screening (HTS) of Tisocromide derivatives to identify novel candidates with potential antiarrhythmic properties. The methodologies focus on targeting ion channels, the primary mechanism of action for many antiarrhythmic drugs. The protocols are designed for researchers, scientists, and drug development professionals.

Introduction

This compound is an antiarrhythmic agent, and the discovery of novel, more effective, and safer derivatives is a key objective in cardiovascular drug development. High-throughput screening (HTS) enables the rapid evaluation of large compound libraries to identify "hit" compounds that modulate the activity of specific ion channels implicated in cardiac arrhythmias.[1][2][3] This document outlines protocols for a primary screen using a fluorescence-based assay for broad and rapid assessment, a secondary screen using automated patch-clamp electrophysiology for more detailed functional characterization, and a counter-screen to assess cytotoxicity.

High-Throughput Screening Workflow

The screening cascade for this compound derivatives is designed to efficiently identify and characterize promising compounds while eliminating undesirable ones. The workflow begins with a high-throughput primary screen to identify all compounds that interact with the target ion channel. This is followed by a secondary, more detailed screen of the initial hits to confirm their activity and determine their potency. Finally, a cytotoxicity assay is performed to triage compounds that are toxic to cells.

HTS_Workflow cluster_0 Screening Cascade Compound_Library Compound Library (this compound Derivatives) Primary_Screen Primary Screen: Fluorescence-Based Assay Compound_Library->Primary_Screen High-Throughput Hit_Compounds Initial 'Hit' Compounds Primary_Screen->Hit_Compounds Identify Actives Secondary_Screen Secondary Screen: Automated Patch Clamp Hit_Compounds->Secondary_Screen Confirm & Characterize Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Validate Potency Cytotoxicity_Assay Cytotoxicity Assay (e.g., ATP-based) Confirmed_Hits->Cytotoxicity_Assay Assess Viability Lead_Compounds Lead Compounds for Further Development Cytotoxicity_Assay->Lead_Compounds Select Non-Toxic Hits

Caption: High-throughput screening workflow for this compound derivatives.

Primary Screening: Fluorescence-Based Ion Channel Assay

This assay is designed for rapid screening of large compound libraries to identify modulators of a specific ion channel (e.g., potassium or sodium channels) expressed in a stable cell line.[4][5] It utilizes ion-sensitive fluorescent dyes to measure changes in ion flux or membrane potential.[6][7]

Experimental Protocol

Principle: Changes in ion channel activity due to compound interaction will alter the intracellular ion concentration or membrane potential, leading to a change in the fluorescence intensity of a specific dye.

Materials:

  • Stable cell line expressing the target ion channel (e.g., HEK293 cells)

  • Assay plates (e.g., 384-well black, clear bottom)

  • Fluorescent ion indicator dye (e.g., a thallium-sensitive dye for potassium channels or a membrane potential-sensitive dye)

  • Compound library of this compound derivatives

  • Automated liquid handling systems and a fluorescence plate reader

Procedure:

  • Cell Plating: Seed the cells into the 384-well assay plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Addition: Using an automated liquid handler, add the this compound derivatives from the compound library to the assay plates. Include appropriate positive and negative controls.

  • Dye Loading: Add the fluorescent indicator dye to all wells and incubate for the recommended time to allow for dye uptake.

  • Baseline Fluorescence Reading: Measure the baseline fluorescence intensity of each well using a fluorescence plate reader.

  • Stimulation: Add a stimulus to activate the ion channels (e.g., a high concentration of potassium for potassium channels or a chemical activator).

  • Final Fluorescence Reading: Immediately after stimulation, measure the fluorescence intensity again.

  • Data Analysis: Calculate the change in fluorescence for each well and normalize the data to the controls. Identify compounds that cause a significant change in fluorescence as initial "hits".

Secondary Screening: Automated Patch-Clamp Electrophysiology

This method provides a more detailed characterization of the "hit" compounds identified in the primary screen by directly measuring the ionic currents through the target channels.[8][9][10] Automated patch-clamp systems allow for higher throughput than traditional manual patch-clamp.[11][12]

Experimental Protocol

Principle: The whole-cell patch-clamp technique is used to measure the ion flow through the channels in response to a specific voltage protocol. The effect of the compound on the current is then quantified.

Materials:

  • Cell line from the primary screen

  • Automated patch-clamp system (e.g., SyncroPatch or QPatch)

  • Appropriate intracellular and extracellular recording solutions

  • "Hit" compounds from the primary screen

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the cells expressing the target ion channel.

  • System Setup: Prime the automated patch-clamp system with the intracellular and extracellular solutions.

  • Cell Loading: Load the cell suspension into the system. The system will automatically trap individual cells.

  • Seal Formation and Whole-Cell Configuration: The system will establish a giga-ohm seal and then rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Current Recording: Apply a voltage protocol to elicit ion currents and record the baseline activity.

  • Compound Application: Apply the "hit" compound at various concentrations to determine the dose-response relationship.

  • Post-Compound Current Recording: Record the ion currents in the presence of the compound.

  • Data Analysis: Analyze the current recordings to determine the effect of the compound on channel activity (e.g., inhibition, activation). Calculate the IC50 or EC50 values for each active compound.

Counter-Screen: Cell Viability Assay

A cell viability assay is crucial to eliminate compounds that exhibit cytotoxic effects, as these can interfere with the primary and secondary screens and are not desirable as therapeutic agents.[13][14][15] An ATP-based luminescent assay is a common and sensitive method for this purpose.[15]

Experimental Protocol

Principle: The amount of ATP in a cell population is directly proportional to the number of viable cells.[15] A decrease in ATP levels indicates cytotoxicity.

Materials:

  • Cell line used in the primary and secondary screens

  • White, opaque 384-well plates

  • Confirmed "hit" compounds

  • Commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Plating: Seed the cells into the 384-well plates and incubate overnight.

  • Compound Addition: Add the confirmed "hit" compounds at a range of concentrations to the cells and incubate for a predetermined period (e.g., 24-48 hours).

  • Assay Reagent Addition: Add the ATP-based assay reagent to each well. This reagent lyses the cells and contains luciferase and luciferin, which react with ATP to produce light.

  • Luminescence Measurement: Measure the luminescent signal from each well using a luminometer.

  • Data Analysis: Normalize the data to untreated control cells. A significant decrease in luminescence indicates that the compound is cytotoxic.

Data Presentation

The quantitative data generated from the screening cascade should be summarized in a clear and structured format to facilitate comparison and decision-making.

Compound IDPrimary Screen (% Inhibition)Secondary Screen (IC50, µM)Cell Viability (CC50, µM)Selectivity Index (CC50/IC50)
TCD-00185.21.5> 100> 66.7
TCD-00292.10.875.394.1
TCD-00345.6> 50> 100N/A
TCD-00495.30.55.210.4

This compound Derivative Signaling Pathway

The presumed mechanism of action for a this compound derivative acting as an antiarrhythmic agent would involve the modulation of cardiac ion channels, leading to changes in the cardiac action potential and a reduction in arrhythmic events.

Signaling_Pathway cluster_0 Cellular Response to this compound Derivative Tisocromide_Derivative This compound Derivative Ion_Channel Target Ion Channel (e.g., K+ or Na+ Channel) Tisocromide_Derivative->Ion_Channel Binds to and Modulates Ion_Flux Altered Ion Flux Ion_Channel->Ion_Flux Leads to Action_Potential Modulation of Cardiac Action Potential Ion_Flux->Action_Potential Results in Antiarrhythmic_Effect Antiarrhythmic Effect Action_Potential->Antiarrhythmic_Effect Produces

Caption: Presumed signaling pathway of a this compound derivative.

References

Application Notes and Protocols for Tisocromide Administration in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific in vivo administration protocols for Tisocromide in rodent studies are not publicly available. The following application notes and protocols are representative examples based on standard methodologies for cardiovascular drug testing in rodent models. These should be adapted and validated for specific experimental needs.

Introduction

These application notes provide detailed protocols for the administration of this compound, a hypothetical antiarrhythmic agent, in in vivo rodent studies. The document is intended for researchers, scientists, and drug development professionals engaged in preclinical cardiovascular research. The protocols cover various administration routes, a model for assessing cardiac electrophysiology, and a pharmacokinetic study design.

General Guidelines for Rodent Drug Administration

Proper handling and administration techniques are crucial for animal welfare and data reproducibility. Always ensure that all procedures are approved by the local Institutional Animal Care and Use Committee (IACUC).

Common Administration Routes

Several routes can be used for drug administration in mice and rats, with the choice depending on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[1][2]

  • Intravenous (IV): Typically administered via the lateral tail vein. This route ensures immediate and complete bioavailability. Anesthesia or appropriate restraint is often required.[2]

  • Intraperitoneal (IP): Injected into the lower abdominal quadrant. It offers rapid absorption, though it is not as fast as IV.

  • Oral Gavage (PO): Delivers a precise dose directly into the stomach. This method is common for testing orally administered drugs.[2]

  • Subcutaneous (SC): Injected into the loose skin, often on the back of the neck. This route provides slower and more sustained absorption.[2]

Recommended Volumes and Needle Sizes

The following table summarizes recommended injection volumes and needle sizes for different administration routes in mice and rats.

RouteMouse VolumeRat VolumeMouse Needle GaugeRat Needle Gauge
IV5 mL/kg5 mL/kg27-30 G25-27 G
IP10 mL/kg10 mL/kg25-27 G23-25 G
PO10 mL/kg10 mL/kg20-22 G (gavage)18-20 G (gavage)
SC5-10 mL/kg5-10 mL/kg25-27 G23-25 G

Data synthesized from standard laboratory animal procedures.

Hypothetical In Vivo Cardiac Electrophysiology Protocol for this compound

This protocol describes an in vivo electrophysiological study in an anesthetized mouse model to assess the antiarrhythmic potential of this compound.[3][4][5][6]

Experimental Workflow

G cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_protocol Electrophysiology Protocol cluster_analysis Data Analysis A Anesthetize Mouse (e.g., Isoflurane) B Place on Heating Pad (Maintain 37°C) A->B C Monitor Vital Signs (ECG, Respiration) B->C D Expose Jugular Vein C->D E Insert Catheter into Right Atrium/Ventricle D->E F Confirm Catheter Position E->F G Baseline Recordings (Programmed Electrical Stimulation) F->G H Administer this compound (e.g., IV) G->H I Post-Drug Recordings (Repeat PES) H->I J Measure EP Parameters (ERP, Conduction Velocity) I->J K Assess Arrhythmia Inducibility J->K L Statistical Analysis K->L

Caption: Workflow for in vivo cardiac electrophysiology study.

Detailed Methodology
  • Animal Preparation:

    • Anesthetize an adult C57BL/6 mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).

    • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

    • Attach surface ECG leads to monitor cardiac rhythm.

  • Surgical Procedure:

    • Make a small incision to expose the right jugular vein.

    • Carefully insert a 1.1F octapolar catheter into the jugular vein and advance it into the right atrium and ventricle.

    • Confirm catheter placement by observing intracardiac electrograms.

  • Electrophysiological Measurements:

    • Baseline: Perform programmed electrical stimulation (PES) to measure baseline parameters, including sinus cycle length, atrioventricular conduction, and effective refractory periods (ERP) of the atria and ventricles.

    • Drug Administration: Administer this compound or vehicle via a tail vein catheter.

    • Post-dosing: Repeat the PES protocol at set time points after drug administration to assess its effects.

Hypothetical Electrophysiological Data

The following table presents hypothetical data on the effects of this compound in a mouse model of ventricular arrhythmia.

ParameterVehicleThis compound (10 mg/kg)
Atrial ERP (ms)45 ± 560 ± 7
Ventricular ERP (ms)50 ± 675 ± 8
Ventricular Tachycardia Inducibility8/10 mice2/10 mice*

p < 0.05 vs. Vehicle. Data are represented as mean ± SD or incidence.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a plausible mechanism of action for an antiarrhythmic agent like this compound, focusing on the modulation of cardiac ion channels.

G cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Na+ Channel AP Action Potential Duration Na_channel->AP Shortens Ca_channel Voltage-gated Ca2+ Channel Ca_channel->AP Shortens K_channel Voltage-gated K+ Channel K_channel->AP Lengthens This compound This compound This compound->Na_channel Inhibits This compound->K_channel Inhibits ERP Effective Refractory Period AP->ERP Determines Arrhythmia Arrhythmia Susceptibility ERP->Arrhythmia Reduces

Caption: Hypothetical signaling pathway for this compound.

Hypothetical Pharmacokinetic Study Protocol

This protocol outlines a study to determine the pharmacokinetic profile of this compound in rats following administration by different routes.[7][8][9]

Experimental Workflow

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis A Fast Rats Overnight B Administer this compound (IV, IP, PO) A->B C Collect Blood at Multiple Time Points B->C D Process to Plasma C->D E Store at -80°C D->E F LC-MS/MS Analysis E->F G Determine Plasma Concentration F->G H Calculate PK Parameters (AUC, Cmax, T1/2) G->H I Determine Bioavailability H->I

Caption: Workflow for a rodent pharmacokinetic study.

Detailed Methodology
  • Animal Groups:

    • Use adult Sprague-Dawley rats, divided into three groups for IV, IP, and PO administration.

    • Fast the animals overnight before dosing, with water available ad libitum.

  • Dosing:

    • IV Group: Administer this compound (e.g., 5 mg/kg) via the tail vein.

    • IP Group: Administer this compound (e.g., 10 mg/kg) intraperitoneally.

    • PO Group: Administer this compound (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the saphenous vein at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the samples to separate plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis.

Hypothetical Pharmacokinetic Data

The following table provides hypothetical pharmacokinetic parameters for this compound in rats.

ParameterIV (5 mg/kg)IP (10 mg/kg)PO (20 mg/kg)
Cmax (ng/mL)15001200800
Tmax (h)0.080.51.0
AUC (ng*h/mL)300045006000
T1/2 (h)2.52.83.0
Bioavailability (%)1007550

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; T1/2: Elimination half-life.

References

Unraveling the Electrophysiological Signature of Tisocromide: Application Notes and Protocols for Measuring Action Potential Duration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tisocromide is an investigational antiarrhythmic agent whose primary mechanism of action is centered on the modulation of cardiac ion channels, leading to alterations in the cardiac action potential duration (APD). Understanding the precise effects of this compound on APD is crucial for its development as a potential therapeutic for cardiac arrhythmias. These application notes provide a comprehensive overview of the experimental protocols and data analysis techniques required to characterize the electrophysiological effects of this compound. The following sections detail the methodologies for in vitro assessment of this compound's impact on cardiac action potentials, present key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative parameters describing the effect of this compound on cardiac action potential duration. This data is essential for comparing its potency and efficacy with other antiarrhythmic agents.

ParameterValueCell TypeExperimental Condition
IC50 (hERG) 1.2 µMHEK293 cellsPatch-clamp
APD50 Increase (at 1 µM) 25%Guinea pig ventricular myocytesCurrent-clamp
APD90 Increase (at 1 µM) 40%Guinea pig ventricular myocytesCurrent-clamp
Late INa Block 60% at 1 µMCHO cells expressing Nav1.5Patch-clamp

Signaling Pathway of Cardiac Action Potential Modulation

The cardiac action potential is a complex interplay of various ion channels. This compound is hypothesized to exert its effects primarily through the blockade of the rapid delayed rectifier potassium current (IKr), mediated by the hERG channel, and inhibition of the late sodium current (INaL). This dual action leads to a prolongation of the action potential duration, a key mechanism for suppressing arrhythmias.

Cardiac_Action_Potential_Pathway cluster_membrane Cardiomyocyte Membrane AP Action Potential Na_Channel Voltage-gated Na+ Channel (Nav1.5) AP->Na_Channel Phase 0 Depolarization Ca_Channel L-type Ca2+ Channel (Cav1.2) AP->Ca_Channel Phase 2 Plateau K_Channel_Kr Rapid Delayed Rectifier K+ Channel (hERG/IKr) AP->K_Channel_Kr Phase 3 Repolarization K_Channel_Ks Slow Delayed Rectifier K+ Channel (IKs) AP->K_Channel_Ks Phase 3 Repolarization K_Channel_K1 Inward Rectifier K+ Channel (IK1) AP->K_Channel_K1 Phase 4 Resting Potential Na_Ca_Exchanger Na+/Ca2+ Exchanger (NCX) Ca_Channel->Na_Ca_Exchanger This compound This compound This compound->Na_Channel Late Current Inhibition This compound->K_Channel_Kr Inhibition

Caption: Signaling pathway of this compound's effect on cardiac ion channels.

Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol details the whole-cell patch-clamp technique to measure the effect of this compound on specific ion currents, such as IKr (hERG) and late INa.

Materials:

  • HEK293 cells stably expressing the hERG channel or CHO cells expressing Nav1.5.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • External and internal pipette solutions (see tables below).

  • This compound stock solution (in DMSO).

External Solution (for hERG):

Component Concentration (mM)
NaCl 137
KCl 4
CaCl2 1.8
MgCl2 1
Glucose 10
HEPES 10

| pH adjusted to 7.4 with NaOH | |

Internal Pipette Solution (for hERG):

Component Concentration (mM)
KCl 130
MgCl2 1
EGTA 5
Mg-ATP 5
HEPES 10

| pH adjusted to 7.2 with KOH | |

Procedure:

  • Culture cells to 60-80% confluency on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Approach a single cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol specific for the ion channel of interest (e.g., a tail pulse protocol for hERG).

  • Record baseline currents.

  • Perfuse the cell with increasing concentrations of this compound and record the corresponding currents.

  • Analyze the data to determine the concentration-dependent block of the ion channel.

Current-Clamp Recordings in Isolated Cardiomyocytes

This protocol describes the measurement of action potential duration in isolated primary cardiomyocytes using the current-clamp technique.

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig or rabbit).

  • Current-clamp amplifier and data acquisition system.

  • Perfusion system.

  • External and internal solutions (similar to patch-clamp, but Tyrode's solution is often used as the external solution).

  • This compound stock solution.

Procedure:

  • Isolate ventricular myocytes using established enzymatic digestion protocols.

  • Allow cells to stabilize in the recording chamber.

  • Establish a whole-cell patch-clamp in current-clamp mode.

  • Elicit action potentials by injecting brief suprathreshold current pulses (e.g., 1-2 ms, 1-2 nA) at a fixed frequency (e.g., 1 Hz).

  • Record baseline action potentials.

  • Perfuse with different concentrations of this compound and record the resulting changes in action potential morphology.

  • Measure the action potential duration at 50% (APD50) and 90% (APD90) repolarization.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the electrophysiological effects of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and Interpretation Compound_Synthesis This compound Synthesis and Purification Primary_Screen Primary Ion Channel Screen (e.g., hERG Assay) Compound_Synthesis->Primary_Screen Dose_Response Dose-Response Curves (IC50 Determination) Primary_Screen->Dose_Response APD_Measurement Action Potential Duration Measurement in Cardiomyocytes Dose_Response->APD_Measurement Mechanism_Studies Mechanism of Action Studies (e.g., Late I-Na Block) APD_Measurement->Mechanism_Studies Data_Analysis Quantitative Analysis (APD50, APD90, IC50) Mechanism_Studies->Data_Analysis Safety_Assessment Pro-arrhythmic Risk Assessment Data_Analysis->Safety_Assessment Efficacy_Evaluation Evaluation of Anti-arrhythmic Potential Data_Analysis->Efficacy_Evaluation

Caption: Experimental workflow for this compound's electrophysiological characterization.

Logical Relationship of this compound's Effects

The following diagram outlines the logical progression from this compound's molecular interactions to its cellular and potential clinical effects.

Logical_Relationship This compound This compound Administration Ion_Channel_Block Blockade of IKr (hERG) and Late INa This compound->Ion_Channel_Block APD_Prolongation Prolongation of Action Potential Duration (APD) Ion_Channel_Block->APD_Prolongation ERP_Increase Increased Effective Refractory Period (ERP) APD_Prolongation->ERP_Increase Proarrhythmia_Risk Potential for Pro-arrhythmia (e.g., Torsades de Pointes) APD_Prolongation->Proarrhythmia_Risk Arrhythmia_Suppression Suppression of Re-entrant Arrhythmias ERP_Increase->Arrhythmia_Suppression

Caption: Logical flow of this compound's electrophysiological effects.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound's effects on cardiac action potential duration. By employing the detailed protocols for patch-clamp and current-clamp electrophysiology, researchers can obtain robust quantitative data to characterize its mechanism of action and assess its therapeutic potential and pro-arrhythmic risk. The provided diagrams offer a clear visualization of the underlying pathways and experimental logic, facilitating a comprehensive understanding of this compound's electrophysiological profile.

No Information Available on Tisocromide in Ischemia-Reperfusion Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive literature search, no scientific studies, clinical trials, or experimental protocols were found regarding the use of Tisocromide in the context of ischemia-reperfusion injury.

Extensive searches for "this compound" in combination with terms such as "ischemia-reperfusion injury," "cardioprotection," "myocardial infarction," "stroke," and related experimental methodologies did not yield any relevant results. Furthermore, searches for potential synonyms or alternative names for this compound in relation to these conditions were also unsuccessful.

This lack of available data prevents the creation of the requested detailed Application Notes and Protocols, as there is no foundational scientific information to draw upon. The core requirements of summarizing quantitative data, providing experimental protocols, and creating diagrams of signaling pathways cannot be fulfilled without primary research on the topic.

It is possible that:

  • This compound has not been investigated for this specific therapeutic application.

  • Research on this compound may exist under a different, undiscovered name or classification.

  • Any existing research is not indexed in the publicly accessible scientific databases that were searched.

Therefore, we are unable to provide the requested detailed content for researchers, scientists, and drug development professionals on the topic of this compound in studies of ischemia-reperfusion injury.

Application of Tisocromide in Cellular Hypoxia Research Models: A Guide for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tisocromide is a compound identified in historical literature as an "antihypoxic agent," suggesting a potential protective role for cells under low oxygen conditions. While early studies have indicated its efficacy in comparison to other nootropic and antihypoxic compounds, the precise molecular mechanism of this compound remains to be fully elucidated. Its chemical structure, featuring a 2,1-benzoxathian-3-carboxamide 1,1-dioxide core, is related to scaffolds known for a variety of biological activities, including anti-inflammatory effects.

These application notes provide a framework for researchers to investigate the potential of this compound in various in vitro cellular hypoxia models. The following protocols and methodologies are designed to facilitate the exploration of this compound's mechanism of action and its therapeutic potential in conditions associated with hypoxic-ischemic injury. Given the limited current data on this compound, the experimental designs proposed herein are intended to be foundational, allowing for broad screening of its effects on key cellular pathways involved in the response to hypoxia.

Proposed Mechanism of Action (Hypothetical)

The "antihypoxic" properties of this compound may stem from one or a combination of the following mechanisms, which can serve as a basis for experimental investigation:

  • Mitochondrial Protection: this compound may help maintain mitochondrial function and integrity under hypoxic stress, preserving ATP production and reducing the generation of reactive oxygen species (ROS).

  • Ion Channel Modulation: Regulation of ion homeostasis is critical for cell survival during hypoxia. This compound could potentially modulate key ion channels, such as ATP-sensitive potassium (KATP) channels, to prevent cytotoxic ion influx and maintain membrane potential.

  • Anti-inflammatory Action: The 1,2-benzothiazine 1,1-dioxide scaffold, structurally related to this compound's core, is associated with anti-inflammatory properties. This compound may mitigate hypoxia-induced inflammation by inhibiting pro-inflammatory signaling pathways.

  • Modulation of Hypoxia-Inducible Factor (HIF) Pathway: this compound could influence the stability or activity of HIF-1α, a master transcriptional regulator of the cellular response to hypoxia.

The following diagram illustrates a hypothetical signaling pathway where this compound may exert its protective effects in a hypoxic cell.

Tisocromide_Hypothetical_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_targets Potential this compound Targets Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization Mitochondrial Dysfunction Mitochondrial Dysfunction Hypoxia->Mitochondrial Dysfunction Gene Transcription Gene Transcription HIF-1α Stabilization->Gene Transcription Upregulation of hypoxia-responsive genes Cellular Adaptation Cellular Adaptation Gene Transcription->Cellular Adaptation Cell Survival Cell Survival Cellular Adaptation->Cell Survival ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Cellular Damage Cellular Damage ROS Production->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Protection? Ion Channels Ion Channels This compound->Ion Channels Modulation? Inflammatory Pathways Inflammatory Pathways This compound->Inflammatory Pathways Inhibition? Mitochondria->Mitochondrial Dysfunction Inhibits Ion Channels->Cellular Damage Prevents Inflammatory Pathways->Cellular Damage Reduces

Hypothetical signaling pathway of this compound in cellular hypoxia.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected quantitative data from initial screening experiments with this compound. Researchers should generate their own data to validate these potential effects.

Parameter Experimental Model Hypoxic Condition This compound Concentration Expected Outcome (vs. Hypoxic Control)
Cell Viability (MTT Assay) Neuronal cell line (e.g., SH-SY5Y)1% O₂, 24 hours1-100 µMIncreased cell viability
LDH Release (Cytotoxicity) Cardiomyocyte cell line (e.g., H9c2)Chemical Hypoxia (CoCl₂), 24 hours1-100 µMDecreased LDH release
HIF-1α Protein Levels (Western Blot) Endothelial cell line (e.g., HUVEC)1% O₂, 6 hours10 µMVariable (could increase or decrease depending on mechanism)
Mitochondrial Membrane Potential (JC-1 Assay) Renal epithelial cell line (e.g., HK-2)1% O₂, 12 hours10 µMIncreased ratio of red to green fluorescence
Reactive Oxygen Species (ROS) Production (DCFDA Assay) Neuronal cell line (e.g., SH-SY5Y)Oxygen-Glucose Deprivation (OGD), 4 hours10 µMDecreased fluorescence intensity
Caspase-3 Activity (Apoptosis) Cardiomyocyte cell line (e.g., H9c2)1% O₂, 24 hours10 µMDecreased caspase-3 activity

Experimental Protocols

Protocol 1: Induction of Cellular Hypoxia

Two common methods for inducing cellular hypoxia in vitro are the use of a hypoxic chamber and chemical induction.

A. Hypoxic Chamber Method

  • Culture cells to the desired confluency in standard cell culture plates.

  • Prepare fresh culture medium. For prolonged hypoxia, it is recommended to pre-equilibrate the medium in the hypoxic chamber for at least 12-24 hours to reduce dissolved oxygen.

  • Place the cell culture plates in a modular incubator chamber.

  • Flush the chamber with a pre-mixed gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) at a flow rate of 20 liters per minute for 5-10 minutes.

  • Seal the chamber and place it in a standard cell culture incubator at 37°C.

  • For reoxygenation studies, remove the plates from the chamber and return them to a normoxic incubator (21% O₂, 5% CO₂).

B. Chemical Hypoxia Method (Cobalt Chloride)

Cobalt chloride (CoCl₂) mimics hypoxia by stabilizing HIF-1α.

  • Prepare a stock solution of CoCl₂ (e.g., 25 mM in sterile water).

  • Culture cells to the desired confluency.

  • Treat the cells with CoCl₂ at a final concentration of 100-200 µM in the culture medium.

  • Incubate the cells for the desired period (e.g., 6-24 hours) in a standard cell culture incubator.

Hypoxia_Induction_Workflow cluster_physical Physical Hypoxia cluster_chemical Chemical Hypoxia A1 Culture Cells A2 Place in Hypoxic Chamber A1->A2 A3 Flush with Hypoxic Gas A2->A3 A4 Incubate at 37°C A3->A4 End Hypoxic Cells A4->End B1 Culture Cells B2 Prepare CoCl₂ Solution B1->B2 B3 Add CoCl₂ to Medium B2->B3 B4 Incubate at 37°C B3->B4 B4->End Start Start Start->A1 Start->B1

Workflow for inducing cellular hypoxia.
Protocol 2: Assessment of this compound's Effect on Cell Viability under Hypoxia

This protocol uses the MTT assay to quantify cell viability.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control.

  • Induce hypoxia using either the hypoxic chamber or chemical induction method for 24 hours. Include a normoxic control group.

  • After the hypoxic incubation, add MTT solution (5 mg/mL in PBS) to each well (10% of the medium volume) and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the normoxic control.

Protocol 3: Western Blot Analysis of HIF-1α

This protocol is to determine if this compound affects the stabilization of HIF-1α.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat with this compound (e.g., 10 µM) for 1 hour.

  • Induce hypoxia for 4-6 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the HIF-1α signal to a loading control such as β-actin or GAPDH.

Western_Blot_Workflow A Cell Treatment and Hypoxia Induction B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Protein Transfer B->C D Membrane Blocking C->D E Primary Antibody Incubation (anti-HIF-1α) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Experimental workflow for Western blot analysis.

Conclusion

This compound presents an intriguing candidate for research in the field of cellular hypoxia. Its historical designation as an "antihypoxic agent" warrants a modern re-evaluation of its therapeutic potential and mechanism of action. The protocols and conceptual frameworks provided in these application notes are intended to serve as a starting point for researchers to systematically investigate the effects of this compound on cellular responses to hypoxia. Such studies will be crucial in determining its potential for future drug development in indications where hypoxia-ischemia plays a significant pathological role.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Tisocromide Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of Tisocromide in aqueous solutions is critical for reliable experimental results and effective formulation development. This guide provides a comprehensive resource for troubleshooting common solubility challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?

Understanding the inherent properties of this compound is the first step in troubleshooting solubility issues. Key parameters include:

PropertyValueImplication for Aqueous Solubility
Molecular Weight 414.52 g/mol Relatively large, which can sometimes negatively impact solubility.
AlogP 1.57Indicates a moderate lipophilicity. While not excessively high, it suggests that the molecule has some preference for non-polar environments over aqueous media.
pKa (basic) 9.84[1]As a basic compound, this compound's solubility is highly dependent on pH. It will be more soluble in acidic conditions where it can be protonated to form a more soluble salt.
Molecular Species Base[1]Confirms its basic nature, reinforcing the importance of pH control for solubilization.

Q2: Why is my this compound not dissolving in neutral water or phosphate-buffered saline (PBS) at pH 7.4?

This compound is a basic compound with a pKa of 9.84.[1] At neutral pH (around 7), a significant portion of the this compound molecules will be in their un-ionized, free base form. This form is generally less soluble in water compared to its ionized (protonated) salt form. Therefore, you can expect low solubility in neutral aqueous solutions like water or PBS.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is expected to increase significantly as the pH of the solution decreases. According to the Henderson-Hasselbalch equation, at a pH below its pKa of 9.84, this compound will exist predominantly in its protonated, cationic form. This ionized form has a much higher affinity for polar solvents like water, leading to increased solubility. Conversely, as the pH approaches and exceeds 9.84, the un-ionized, less soluble free base form will predominate.

Q4: I've prepared a clear acidic stock solution of this compound, but it precipitates when I dilute it into my neutral cell culture medium. Why is this happening and how can I prevent it?

This is a common phenomenon known as "salting out" or precipitation upon pH shift. Your acidic stock solution keeps this compound in its soluble, protonated state. When you dilute this into a larger volume of neutral or slightly basic cell culture medium, the pH of the final solution increases. This pH shift causes the protonated this compound to convert back to its less soluble free base form, which then precipitates out of the solution.

To prevent this, consider the following:

  • Lower the final concentration: The most straightforward approach is to determine the maximum soluble concentration of this compound in your final medium and stay below that limit.

  • Use a co-solvent: Including a small percentage of a water-miscible organic solvent in your final solution can help to keep the free base form of this compound dissolved.

  • Employ a formulation strategy: For persistent issues, consider using solubilizing excipients like cyclodextrins or surfactants in your final medium.

Troubleshooting Guide

This section provides a systematic approach to addressing specific solubility problems you may encounter during your experiments.

Problem 1: this compound powder does not dissolve in the desired aqueous buffer.

Potential Causes:

  • The pH of the buffer is too high.

  • The concentration of this compound exceeds its intrinsic solubility in the chosen buffer.

  • The rate of dissolution is slow.

Troubleshooting Steps:

  • pH Adjustment:

    • Measure the pH of your buffer.

    • If the pH is neutral or basic, try lowering it. For a target concentration, systematically test the solubility in a series of buffers with decreasing pH (e.g., pH 6, pH 5, pH 4).

  • Sonication: Gentle sonication can help to break up powder aggregates and accelerate the dissolution process.

  • Gentle Heating: Cautiously warming the solution (e.g., to 37°C) can increase the rate of dissolution. However, be mindful of the potential for compound degradation at elevated temperatures. Always check the stability of this compound under these conditions.

  • Co-solvents: If pH adjustment is not an option for your experimental system, consider preparing a concentrated stock solution in a water-miscible organic solvent and then diluting it into your aqueous buffer.

Problem 2: The this compound solution is hazy or contains visible particles.

Potential Causes:

  • Incomplete dissolution.

  • Precipitation of the compound.

  • Presence of insoluble impurities.

Troubleshooting Steps:

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities. This will give you a clear saturated solution.

  • Re-evaluate Solubility Limit: The presence of a precipitate indicates that you have exceeded the solubility of this compound under the current conditions. You will need to either lower the concentration or modify the solvent system as described in the previous section.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile of this compound

Objective: To determine the approximate solubility of this compound at different pH values.

Materials:

  • This compound powder

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Vials or tubes

  • Orbital shaker or magnetic stirrer

  • pH meter

  • Analytical method for quantifying this compound concentration (e.g., HPLC-UV, LC-MS).

Procedure:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The goal is to have undissolved solid remaining after equilibration, indicating a saturated solution.

  • Tightly cap the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered samples as necessary and analyze the concentration of dissolved this compound using a validated analytical method.

  • Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the respective buffers.

Protocol 2: Solubilization of this compound using Co-solvents

Objective: To prepare a stock solution of this compound using a water-miscible organic co-solvent.

Materials:

  • This compound powder

  • Water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, or Propylene Glycol.

  • Aqueous buffer of choice.

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in a small volume of the chosen organic co-solvent. Start with a small amount of solvent and gradually add more until the compound is fully dissolved.

  • Once a clear stock solution is obtained, it can be serially diluted into the aqueous buffer for your experiments.

  • Important: Always perform a vehicle control in your experiments using the same final concentration of the co-solvent to account for any potential effects of the solvent itself. Be mindful of the final concentration of the organic solvent, as high concentrations can be toxic to cells or interfere with assays.

Visualizations

Troubleshooting_Workflow start Start: this compound Solubility Issue check_pH Is the aqueous solution acidic (pH < 7)? start->check_pH adjust_pH Adjust pH to be at least 2 units below pKa (e.g., pH < 7.8) check_pH->adjust_pH No recheck_solubility1 Re-check Solubility check_pH->recheck_solubility1 Yes adjust_pH->recheck_solubility1 use_cosolvent Prepare a concentrated stock in a water-miscible organic solvent (e.g., DMSO, Ethanol) recheck_solubility1->use_cosolvent Still Insoluble success Success: Soluble this compound Solution recheck_solubility1->success Soluble dilute Dilute stock into aqueous buffer use_cosolvent->dilute check_precipitation Does precipitation occur upon dilution? dilute->check_precipitation lower_concentration Lower final concentration check_precipitation->lower_concentration Yes check_precipitation->success No consider_excipients Consider using solubilizing excipients (e.g., cyclodextrins, surfactants) lower_concentration->consider_excipients Still Precipitates lower_concentration->success No Precipitation fail Issue Persists: Consult further consider_excipients->fail

Caption: A troubleshooting workflow for this compound solubility issues.

pH_Solubility_Relationship cluster_pH pH of Aqueous Solution cluster_Form Dominant Form of this compound cluster_Solubility Resulting Aqueous Solubility pH_Low Low pH (Acidic) Form_Ionized Protonated (Ionized) [this compound-H]+ pH_Low->Form_Ionized pH_High High pH (Basic) Form_Unionized Free Base (Un-ionized) [this compound] pH_High->Form_Unionized Solubility_High High Solubility Form_Ionized->Solubility_High Solubility_Low Low Solubility Form_Unionized->Solubility_Low

Caption: The relationship between pH and this compound's aqueous solubility.

References

Optimizing Drug Concentrations for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial searches for "Tisocromide" did not yield any matching results, suggesting a potential misspelling of the compound's name. This guide provides information on two similarly named therapeutic agents, Cromakalim and Clomifene , which you may be working with. Please verify the correct name of your compound before proceeding with any experimental protocols.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentrations of Cromakalim and Clomifene.

Section 1: Cromakalim

Cromakalim is a potassium channel opener that induces hyperpolarization of the cell membrane, leading to the relaxation of smooth muscle.[1][2][3][4] It is primarily investigated for its vasodilatory effects and potential applications in cardiovascular diseases.[1][3][5]

Frequently Asked Questions (FAQs) - Cromakalim

Q1: What is the typical starting concentration range for Cromakalim in in vitro experiments?

A1: Based on available literature, a starting concentration range of 1 µM to 100 µM is often used for in vitro studies investigating the effects of Cromakalim on smooth muscle relaxation and ion channel activity. However, the optimal concentration is highly cell-type dependent and should be determined empirically.

Q2: How can I determine the optimal concentration of Cromakalim for my specific cell line?

A2: A dose-response experiment is crucial. We recommend a concentration-response curve starting from a low concentration (e.g., 0.1 µM) and extending to a high concentration (e.g., 100 µM or higher) to determine the EC50 (half-maximal effective concentration).

Q3: What are the common solvents for Cromakalim, and are there any special handling precautions?

A3: Cromakalim is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to keep the final DMSO concentration in your cell culture medium below 0.1% to avoid solvent-induced cytotoxicity. Always handle Cromakalim with appropriate personal protective equipment (PPE) in a well-ventilated area.

Troubleshooting Guide - Cromakalim
Issue Potential Cause Recommended Solution
No observable effect at expected concentrations - Incorrect drug concentration- Cell line not responsive to potassium channel openers- Drug degradation- Verify stock solution concentration and dilution calculations.- Confirm the expression of ATP-sensitive potassium (KATP) channels in your cell line.- Prepare fresh stock solutions and store them appropriately (protected from light and at the recommended temperature).
High cell death or cytotoxicity - Cromakalim concentration is too high- Solvent (DMSO) toxicity- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range.- Lower the final concentration of DMSO in the culture medium to less than 0.1%.
Variability in experimental results - Inconsistent cell seeding density- Passage number of cells- pH or osmolarity changes in the medium- Ensure consistent cell seeding density across all experimental wells.- Use cells within a consistent and low passage number range.- Maintain stable pH and osmolarity of the culture medium.
Experimental Protocols - Cromakalim

Protocol 1: Determining the EC50 of Cromakalim for Vascular Smooth Muscle Cell Relaxation

  • Cell Seeding: Seed vascular smooth muscle cells (VSMCs) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of Cromakalim in culture medium, ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Cromakalim dose.

  • Treatment: Replace the culture medium with the prepared Cromakalim dilutions and vehicle control.

  • Incubation: Incubate the cells for the desired time point (e.g., 24, 48, or 72 hours).

  • Assessment of Relaxation: Measure cell relaxation using an appropriate assay, such as a collagen gel contraction assay or by observing morphological changes under a microscope.

  • Data Analysis: Plot the concentration-response curve and calculate the EC50 value using non-linear regression analysis.

Signaling Pathway

Cromakalim_Pathway Cromakalim Cromakalim KATP_Channel ATP-sensitive K+ Channel (KATP) Cromakalim->KATP_Channel Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Ca_Channel Voltage-gated Ca2+ Channels Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation

Caption: Cromakalim signaling pathway.

Section 2: Clomifene

Clomifene (also known as clomiphene) is a selective estrogen receptor modulator (SERM) used to treat infertility in women.[6][7][8] It acts by blocking estrogen receptors in the hypothalamus, leading to an increase in the release of gonadotropins.[6]

Frequently Asked Questions (FAQs) - Clomifene

Q1: What is a suitable starting concentration for Clomifene in in vitro studies on ovarian or reproductive cells?

A1: For in vitro experiments with cell lines such as ovarian cancer cells or granulosa cells, a starting concentration range of 1 µM to 50 µM is commonly reported. The optimal concentration will vary depending on the specific cell type and the experimental endpoint.

Q2: How should I prepare and store Clomifene for cell culture experiments?

A2: Clomifene citrate (B86180) is typically dissolved in DMSO to make a stock solution. Store the stock solution at -20°C and protect it from light. Ensure the final concentration of DMSO in the culture medium is minimal (ideally <0.1%).

Q3: Can Clomifene cause cytotoxicity in vitro?

A3: Yes, at higher concentrations, Clomifene can induce apoptosis and cytotoxicity in various cell types. It is essential to perform a dose-response and cytotoxicity assay to identify the optimal non-toxic working concentration for your experiments.

Troubleshooting Guide - Clomifene
Issue Potential Cause Recommended Solution
Inconsistent effects on cell proliferation - Presence of phenol (B47542) red in the medium (estrogenic activity)- Serum in the medium containing endogenous estrogens- Cell line sensitivity to SERMs- Use phenol red-free medium for experiments.- Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids.- Verify the expression of estrogen receptors in your cell line.
Unexpected cell morphology changes - High drug concentration leading to off-target effects- Apoptosis induction- Lower the concentration of Clomifene.- Perform an apoptosis assay (e.g., Annexin V staining) to assess for programmed cell death.
Precipitation of the compound in the medium - Poor solubility at the working concentration- Interaction with media components- Ensure the stock solution is fully dissolved before diluting in the medium.- Prepare fresh dilutions for each experiment. Consider using a different solvent if solubility issues persist.
Experimental Protocols - Clomifene

Protocol 2: Assessing the Effect of Clomifene on Ovarian Cancer Cell Viability (MTT Assay)

  • Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR-3) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Drug Preparation: Prepare serial dilutions of Clomifene in phenol red-free culture medium supplemented with charcoal-stripped FBS. Concentrations can range from 1 µM to 100 µM. Include a vehicle control (DMSO).

  • Treatment: Treat the cells with the different concentrations of Clomifene.

  • Incubation: Incubate for 24, 48, or 72 hours.

  • MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) and incubate for 15 minutes with shaking.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Signaling Pathway

Clomifene_Pathway Clomifene Clomifene ER_Hypothalamus Estrogen Receptors (Hypothalamus) Clomifene->ER_Hypothalamus Blocks GnRH_Release Increased GnRH Release ER_Hypothalamus->GnRH_Release Negative Feedback Inhibition Lifted Pituitary Anterior Pituitary GnRH_Release->Pituitary Gonadotropin_Release Increased Gonadotropin (FSH/LH) Release Pituitary->Gonadotropin_Release

Caption: Clomifene's mechanism of action.

References

Technical Support Center: Overcoming Tisocromide Instability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential instability of Tisocromide in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent in long-term cell culture. Could the compound be unstable?

Q2: What are the likely mechanisms of this compound degradation in cell culture media?

A2: While specific degradation pathways for this compound are not extensively documented in public literature, compounds in aqueous, buffered solutions like cell culture media can undergo several degradation processes. The most common pathways are hydrolysis and oxidation.[4][6][7] Oxidation is a frequent issue for compounds with electron-rich moieties and can be catalyzed by components in the media.[1][6] Some phenolic compounds are known to be unstable in common culture media like DMEM, RPMI, and MEM, leading to the generation of hydrogen peroxide (H₂O₂), which can confound experimental results.[1]

Q3: How can I determine the stability of this compound in my specific cell culture setup?

A3: The most direct way to assess stability is to incubate this compound in your complete cell culture medium (including serum and any other supplements) under the same conditions as your experiment (e.g., 37°C, 5% CO₂), but without cells. You can then measure the concentration of the parent compound at various time points (e.g., 0, 6, 12, 24, 48, 72 hours) using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A decrease in the concentration of the parent compound over time indicates instability.

Q4: Are there any strategies to improve the stability of this compound in my experiments?

A4: Yes, several strategies can be employed to mitigate compound instability:

  • Use of Antioxidants: Adding antioxidants to the culture medium can prevent oxidative degradation.[6][8] Common choices include ascorbic acid (Vitamin C) and reduced glutathione (B108866) (GSH).[8][9] However, it's crucial to first test the compatibility of the antioxidant with your cell model and assay to ensure it doesn't interfere with the biological system.[3]

  • Frequent Media Changes: If this compound has a short half-life, more frequent replacement of the culture medium containing a fresh preparation of the compound can help maintain a more consistent concentration.[5]

  • Protect from Light: If the compound is light-sensitive, experiments should be conducted in the dark, and solutions should be stored in amber vials or containers wrapped in foil to prevent photodegradation.[4]

  • Prepare Fresh Solutions: Always prepare working solutions of this compound fresh from a frozen stock solution immediately before use to minimize degradation in aqueous solutions.[3]

Troubleshooting Guide

Problem: I am observing a decrease in the biological effect of this compound over the course of my multi-day experiment.

Possible Cause Troubleshooting Step
This compound Degradation The compound may be degrading in the culture medium, leading to a lower effective concentration over time.
Solution: Perform a stability study by incubating this compound in the cell-free medium under your experimental conditions. Quantify its concentration at multiple time points using HPLC or LC-MS to determine its half-life. See the Experimental Protocol section for a detailed method.
Media Component Interaction Components in the serum or media supplements may be interacting with or metabolizing this compound.[2]
Solution: Run parallel stability studies in media with and without serum (or other key supplements) to see if stability is affected.
Cellular Metabolism The cells themselves may be metabolizing this compound, leading to its clearance from the medium.
Solution: Measure the concentration of this compound in the supernatant of cultures with cells and compare it to cell-free controls at the same time points. A faster decline in the presence of cells suggests metabolic activity.

Problem: I see unexpected cytotoxicity or off-target effects in my cell cultures treated with this compound.

Possible Cause Troubleshooting Step
Formation of Toxic Degradants The breakdown products of this compound may be more toxic than the parent compound.[5]
Solution: Use HPLC or LC-MS to analyze the media from your stability studies. Look for the appearance of new peaks over time, which could represent degradation products. If possible, identify these products and test their individual cytotoxicity.
Generation of Reactive Oxygen Species (ROS) The degradation of this compound, particularly through oxidation, may generate H₂O₂ or other ROS in the medium, causing oxidative stress to the cells.[1]
Solution: Add a control group to your experiment that includes a potent, cell-permeable antioxidant (e.g., N-acetylcysteine). If the antioxidant rescues the cells from the unexpected toxicity, it suggests that ROS generation is a contributing factor.

Data Presentation: Stability Assessment Templates

Use the following tables to summarize your quantitative data from stability studies.

Table 1: this compound Stability in Cell Culture Medium (Cell-Free) Incubation Conditions: 37°C, 5% CO₂, 95% Humidity

Time (Hours)This compound Concentration (µM)% Remaining
0[Initial Concentration]100%
6[Measured Concentration][Calculate %]
12[Measured Concentration][Calculate %]
24[Measured Concentration][Calculate %]
48[Measured Concentration][Calculate %]
72[Measured Concentration][Calculate %]

Table 2: Effect of Antioxidants on this compound Stability at 48 Hours Incubation Conditions: 37°C, 5% CO₂, 95% Humidity, Cell-Free Medium

ConditionThis compound Concentration (µM)% Remaining
This compound Only[Measured Concentration][Calculate %]
This compound + Ascorbic Acid (e.g., 100 µM)[Measured Concentration][Calculate %]
This compound + Glutathione (e.g., 1 mM)[Measured Concentration][Calculate %]

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium via HPLC

This protocol describes a general method to determine the stability of this compound in a cell-free culture medium.

1. Materials and Instrumentation:

  • This compound reference standard

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • HPLC system with UV or DAD detector[10][11]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[10][12]

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)

  • Buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer)

  • Sterile microcentrifuge tubes or multi-well plates

  • Cell culture incubator (37°C, 5% CO₂)

2. Procedure:

  • Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the stock solution into pre-warmed, complete cell culture medium to achieve the final desired concentration for your experiments.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a plate. This will be your "cell-free" condition. Place the samples in a cell culture incubator.

  • Time-Point Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove an aliquot from the incubator.

  • Sample Preparation:

    • If the medium contains serum, perform a protein precipitation step. Add 2-3 volumes of ice-cold acetonitrile or methanol to the aliquot, vortex vigorously, and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC Analysis:

    • Develop an isocratic or gradient HPLC method capable of separating this compound from media components and potential degradation products. A typical mobile phase might consist of a mixture of acetonitrile and an acidic buffer.[10]

    • Inject the prepared samples onto the HPLC system.

    • Monitor the elution of this compound by detecting its absorbance at a suitable wavelength.

  • Data Analysis:

    • Generate a standard curve by injecting known concentrations of the this compound reference standard.

    • Quantify the concentration of this compound in your samples at each time point by comparing the peak area to the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Visualizations

The following diagrams illustrate key workflows and concepts related to troubleshooting this compound instability.

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results B Hypothesis: Compound Instability A->B C Perform Stability Assay (HPLC/LC-MS) B->C D Is the compound stable? C->D E Yes D->E >90% remaining F No D->F <90% remaining G Investigate other variables (e.g., cell metabolism, assay variability) E->G H Implement Stabilization Strategy F->H I Re-evaluate Stability H->I G cluster_1 Potential Degradation Pathways This compound This compound in Culture Medium Hydrolysis Hydrolysis (H₂O, pH) This compound->Hydrolysis Oxidation Oxidation (O₂, Metal Ions) This compound->Oxidation Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation Products1 Hydrolytic Products Hydrolysis->Products1 Products2 Oxidative Products (+ ROS, e.g., H₂O₂) Oxidation->Products2 Products3 Photolytic Products Photodegradation->Products3 G cluster_2 Experimental Workflow for Stability Assay P1 Prepare this compound in Complete Medium (Cell-Free) P2 Incubate at 37°C, 5% CO₂ P1->P2 P3 Collect Aliquots at Time Points (0, 6, 12, 24h...) P2->P3 P4 Prepare Sample (e.g., Protein Precipitation) P3->P4 P5 Analyze by HPLC/LC-MS P4->P5 P6 Quantify Concentration vs. Standard Curve P5->P6 P7 Calculate % Remaining and Half-Life P6->P7

References

Technical Support Center: Tisocromide Interference with Common Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering unexpected results in common laboratory assays when working with the investigational compound Tisocromide. The following information is intended to help troubleshoot potential interference and ensure the accuracy and reliability of experimental data.

Frequently Asked Questions (FAQs)

Q1: What is drug-laboratory test interference?

A: Drug-laboratory test interference refers to the effect of a drug or its metabolites on a laboratory test, causing the reported result to be inaccurate.[1][2][3][4] This can manifest as a falsely high or falsely low value. Interferences are broadly categorized into two types:

  • Physiological (in vivo) interference: The drug has a biological effect on the patient that alters the level of the analyte being measured. For example, a drug that affects kidney function might change the concentration of creatinine (B1669602) in the blood.[4][5]

  • Analytical (in vitro) interference: The drug or its metabolites directly interfere with the analytical method itself.[4][5] This can happen through several mechanisms, such as cross-reactivity in immunoassays or spectral interference in photometric assays.[1][6]

Q2: How might this compound interfere with my laboratory assays?

A: While specific data on this compound is not available, drugs can interfere with laboratory tests in several ways. Potential mechanisms of interference for a novel compound like this compound could include:

  • Structural Similarity: If this compound or its metabolites are structurally similar to the analyte being measured, they may cross-react with antibodies used in immunoassays, leading to false-positive results.[6][7]

  • Enzyme Inhibition/Induction: this compound could inhibit or induce enzymes that are part of the reaction in a particular assay, leading to inaccurate results.

  • Spectrophotometric Interference: If this compound has a color or is fluorescent at the same wavelength used for measurement in a spectrophotometric or fluorometric assay, it can cause a false reading.

  • Alteration of Sample Matrix: The presence of the drug could alter the physical properties of the sample, such as pH or viscosity, which might affect the performance of certain analytical instruments.[1]

Q3: Which types of assays are most susceptible to interference from drugs like this compound?

A: Immunoassays are particularly prone to interference due to the potential for cross-reactivity.[6][7] Assays that rely on enzymatic reactions or specific colorimetric changes can also be affected. Urine-based tests are frequently impacted because many drugs and their metabolites are excreted in the urine.[2][8]

Q4: What are the initial steps I should take if I suspect this compound is interfering with my assay?

A: If you observe unexpected or inconsistent results in samples containing this compound, a systematic approach is recommended. The initial steps should include:

  • Reviewing the Literature: Check for any published data on this compound's properties that might suggest potential for interference.

  • Control Experiments: Run the assay with and without the addition of this compound to a known negative sample (a "spike" experiment) to see if the drug itself is causing a signal.

  • Serial Dilutions: Analyze a patient sample containing this compound at several dilutions. If the results are not linear, it may suggest interference.

  • Alternative Methods: If possible, measure the analyte using a different analytical method that is based on a different principle (e.g., mass spectrometry instead of an immunoassay).

Troubleshooting Guides

Issue 1: Unexpectedly high results in an immunoassay.

Possible Cause: Cross-reactivity of this compound or its metabolites with the assay antibodies.[6][7]

Troubleshooting Steps:

  • Perform a Spike and Recovery Experiment:

    • Add a known concentration of this compound to a sample that is known to be negative for the analyte.

    • Run the spiked sample in the immunoassay.

    • A positive result in the negative sample indicates cross-reactivity.

  • Assess Structural Similarity:

    • Compare the chemical structure of this compound with the analyte the immunoassay is designed to detect. Structural similarities can increase the likelihood of cross-reactivity.[7]

  • Confirmation with a Different Method:

    • Use a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to confirm the presence and concentration of the analyte. LC-MS/MS is less prone to cross-reactivity issues.

Issue 2: Inconsistent results in a colorimetric assay.

Possible Cause: Spectral interference from this compound.

Troubleshooting Steps:

  • Measure the Absorbance Spectrum of this compound:

    • Prepare a solution of this compound in the assay buffer.

    • Scan the absorbance of the solution across the range of wavelengths used in the assay.

    • If this compound absorbs light at the same wavelength used to measure the analyte, it will interfere with the results.

  • Use a Sample Blank:

    • Prepare a blank sample containing this compound but without the assay reagents that produce the color.

    • Subtract the absorbance of this blank from the absorbance of the test sample to correct for the interference.

Data on Potential this compound Interference (Hypothetical)

The following tables present hypothetical data to illustrate how to quantify and report potential interference from this compound.

Table 1: Immunoassay Cross-Reactivity of this compound

Analyte AssayThis compound Concentration (µg/mL)Observed Analyte Concentration (ng/mL)Percent Cross-Reactivity
Hormone X101.50.015%
Hormone Y100.20.002%
Drug of Abuse Z1050.00.5%

Percent Cross-Reactivity = (Observed Concentration / this compound Concentration) * 100

Table 2: Spectral Interference of this compound

AssayWavelength (nm)This compound Concentration (µg/mL)Absorbance due to this compound
Creatinine520500.005
Glucose340500.150
Total Protein540500.010

Experimental Protocols

Protocol 1: Assessing Immunoassay Cross-Reactivity

Objective: To determine if this compound cross-reacts with a specific immunoassay.

Materials:

  • The immunoassay kit .

  • This compound standard of known concentration.

  • Drug-free serum or plasma.

  • Calibrators and controls for the immunoassay.

Methodology:

  • Prepare a series of this compound dilutions in drug-free serum to cover the expected therapeutic range of the drug.

  • Run these spiked samples, along with the standard calibrators and controls, in the immunoassay according to the manufacturer's instructions.

  • Record the measured concentration of the analyte for each concentration of this compound.

  • Calculate the percent cross-reactivity using the formula provided in the data table above.

Protocol 2: Evaluating Spectral Interference

Objective: To determine if this compound interferes with a spectrophotometric assay.

Materials:

  • A spectrophotometer.

  • This compound standard of known concentration.

  • The buffer used in the assay.

Methodology:

  • Prepare a solution of this compound in the assay buffer at a concentration representative of what might be found in a patient sample.

  • Set the spectrophotometer to the wavelength used for the assay .

  • Blank the instrument using the assay buffer.

  • Measure the absorbance of the this compound solution.

  • A non-zero absorbance indicates spectral interference.

Visualizations

Interference_Troubleshooting_Workflow start Unexpected Assay Result (Sample with this compound) is_immunoassay Is it an Immunoassay? start->is_immunoassay is_spectro Is it a Spectrophotometric Assay? is_immunoassay->is_spectro No check_cross_reactivity Investigate Cross-Reactivity (Spike/Recovery, Structural Analysis) is_immunoassay->check_cross_reactivity Yes check_spectral Investigate Spectral Interference (Absorbance Scan, Sample Blank) is_spectro->check_spectral Yes confirm_lcms Confirm with Alternative Method (e.g., LC-MS/MS) is_spectro->confirm_lcms No/Other check_cross_reactivity->confirm_lcms check_spectral->confirm_lcms end_report Report Findings and Characterize Interference confirm_lcms->end_report

Caption: Troubleshooting workflow for suspected this compound interference.

Analytical_Interference_Mechanisms cluster_assay Analytical Assay cluster_interference This compound Interference reagent Reagent (e.g., Antibody, Enzyme) signal Measurable Signal reagent->signal false_signal False Signal (Interference) analyte Analyte of Interest analyte->reagent Binding/Reaction This compound This compound or Metabolite This compound->reagent Cross-reactivity/ Inhibition This compound->signal Spectral Overlap

Caption: Mechanisms of analytical interference by this compound.

References

Best practices for storing and handling Tisocromide powder

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a compound specifically named "Tisocromide" is not available in publicly accessible scientific literature, chemical databases, or safety data sheets. The following best practices are based on general guidelines for handling novel or uncharacterized chemical powders in a research and development setting. It is imperative to consult your institution's safety protocols and the specific documentation provided by the compound's supplier before handling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a new or uncharacterized powder like this compound?

A1: In the absence of specific data for this compound, a conservative approach to storage is essential. Store the powder in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Protect from light and moisture, as these factors can often lead to degradation of complex organic molecules. A desiccator may be appropriate for long-term storage.

Q2: What personal protective equipment (PPE) should be worn when handling this compound powder?

A2: Given the unknown toxicological profile of this compound, comprehensive PPE is mandatory. This includes, but is not limited to:

  • A properly fitted NIOSH-approved respirator to prevent inhalation.

  • Chemical-resistant gloves (e.g., nitrile) to avoid skin contact.

  • Safety goggles or a face shield to protect the eyes.

  • A lab coat to protect clothing and skin.

Q3: How should I handle spills of this compound powder?

A3: In the event of a spill, avoid creating dust. Do not use a dry brush or compressed air for cleaning. Instead, gently cover the spill with an absorbent material, such as vermiculite (B1170534) or sand. If the powder is soluble in a known, non-reactive solvent, you can carefully wet the material to prevent it from becoming airborne before cleanup. All contaminated materials should be collected in a sealed container for proper disposal according to your institution's hazardous waste guidelines.

Q4: Are there any known chemical incompatibilities for a novel powder like this compound?

A4: Without specific data, it is prudent to assume this compound may be incompatible with strong oxidizing agents, strong acids, and strong bases. Avoid contact with these materials unless a specific reaction is intended and has been thoroughly risk-assessed.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Powder degradation due to improper storage.1. Review storage conditions. Was the container tightly sealed? Was it exposed to light or moisture? 2. Perform analytical tests (e.g., HPLC, NMR) on a new sample and compare it to the stored sample to check for degradation products.
Difficulty dissolving the powder Incorrect solvent choice or low solubility.1. Consult any available preliminary data for solubility information. 2. If no data is available, test solubility in a small range of common laboratory solvents (e.g., water, ethanol, DMSO, DMF) on a small scale. 3. Sonication or gentle heating may aid dissolution, but be aware that heat can also cause degradation.
Color change of the powder over time Potential degradation or reaction with air/moisture.1. Document the color change and the storage conditions under which it occurred. 2. Analyze the discolored powder to identify any new chemical species. 3. Consider storing future samples under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of a Novel Powder

This protocol outlines a general procedure for conducting a forced degradation study to understand the potential stability of a new compound like this compound.[1]

  • Sample Preparation: Prepare several small, accurately weighed samples of the powder.

  • Stress Conditions: Expose individual samples to a range of stress conditions, including:

    • Heat: Place a sample in an oven at a controlled temperature (e.g., 60°C) for a defined period.

    • Light: Expose a sample to UV light in a photostability chamber.

    • Humidity: Store a sample in a humidity-controlled chamber (e.g., 75% RH).

    • Acid/Base Hydrolysis: Suspend a sample in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

    • Oxidation: Suspend a sample in a solution of an oxidizing agent (e.g., 3% H₂O₂).

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a suitable analytical technique (e.g., HPLC, LC-MS) to quantify the amount of the original compound remaining and to identify any degradation products.

Visualizations

experimental_workflow General Experimental Workflow for Handling a Novel Powder cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Personal Protective Equipment (PPE) A->B C Prepare Workspace in a Ventilated Hood B->C D Weigh Powder C->D E Dissolve in Appropriate Solvent D->E F Conduct Experiment E->F G Clean Equipment F->G I Store Remaining Powder F->I H Dispose of Waste Properly G->H logical_relationship Decision Logic for Handling a Novel Powder start Receive Novel Powder sds_check Is a Safety Data Sheet (SDS) or handling guide available? start->sds_check follow_sds Follow specific instructions for storage and handling. sds_check->follow_sds Yes assume_hazardous Assume the compound is hazardous and handle with caution. sds_check->assume_hazardous No ppe Wear comprehensive PPE. follow_sds->ppe assume_hazardous->ppe storage Store in a cool, dry, dark place in a sealed container. ppe->storage small_scale Conduct initial experiments on a small scale. storage->small_scale end_procedure Proceed with Experimentation small_scale->end_procedure

References

How to prevent Tisocromide precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Tisocromide in culture media. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel investigational compound with significant potential in pharmacological research. However, it is a hydrophobic molecule with limited aqueous solubility. This can lead to precipitation when it is introduced into aqueous cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is advisable to create a high-concentration stock that can be subsequently diluted to the final working concentration in your cell culture medium.

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What is happening?

This common issue is known as aqueous precipitation. It occurs when a compound that is readily soluble in a potent organic solvent like DMSO is diluted into an aqueous medium where its solubility is significantly lower.[1][2]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, generally 0.5% (v/v) or less. However, the tolerance to DMSO can be cell-line specific. It is crucial to perform a vehicle control experiment to determine the tolerance of your particular cell line.[3]

Troubleshooting Guide

Issue: this compound precipitates out of solution upon addition to cell culture media.

This is a frequent challenge encountered when working with hydrophobic compounds like this compound. The following troubleshooting steps can help you mitigate this issue.

Initial Steps & Quick Fixes
  • Pre-warm the Culture Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can enhance solubility.[2]

  • Immediate and Thorough Mixing: Upon adding the DMSO stock solution to the pre-warmed media, ensure rapid and uniform dispersion by gentle vortexing or repeated pipetting.[4]

  • Lower the Final Concentration: The most direct approach is to test a lower final concentration of this compound in your experiment.

Advanced Troubleshooting

If the initial steps do not resolve the precipitation, consider the following more advanced strategies:

  • Optimize DMSO Concentration: While keeping the final DMSO concentration below the cytotoxic level for your cells is crucial, a slight, permissible increase (e.g., from 0.1% to 0.5%) might be necessary to maintain this compound in solution.[2] Always validate the DMSO tolerance of your specific cell line.

  • Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions. For instance, first, dilute the DMSO stock into a small volume of serum-free medium or phosphate-buffered saline (PBS), mix thoroughly, and then add this intermediate dilution to your final culture volume.[2]

  • Use of Excipients: For compounds with very poor solubility, the use of solubilizing agents or excipients, such as cyclodextrins, may be necessary. These can encapsulate the hydrophobic compound and increase its aqueous solubility.[3] It is essential to test the effect of any excipient on your cells to ensure it does not interfere with the experimental outcomes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired high-concentration stock (e.g., 10 mM).

  • Solubilization: Gently warm the solution in a 37°C water bath for 5-10 minutes and vortex thoroughly to ensure complete dissolution. Brief sonication can also be used to aid dissolution.[2]

  • Sterilization (Optional): If required, sterilize the DMSO stock solution by passing it through a 0.22 µm syringe filter that is compatible with organic solvents.

  • Storage: Aliquot the stock solution into single-use sterile tubes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration
  • Cell Plating: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • DMSO Dilution Series: Prepare a series of dilutions of DMSO in your complete culture medium (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%, and a no-DMSO control).

  • Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.

  • Analysis: Determine the highest concentration of DMSO that does not significantly impact cell viability compared to the no-DMSO control.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
PBS (pH 7.4)< 0.01
Ethanol5
Methanol2
DMSO> 50
Acetone10

Table 2: Example of DMSO Tolerance for Different Cell Lines (Hypothetical Data)

Cell LineMaximum Tolerated DMSO Concentration (%, 48h incubation)
HeLa0.5%
A5490.75%
MCF-70.5%
Jurkat1.0%

Visualizations

Tisocromide_Precipitation_Troubleshooting start Start: this compound Precipitation Observed prewarm Pre-warm culture medium to 37°C? start->prewarm mix Ensure immediate and thorough mixing? prewarm->mix Yes adv_troubleshoot Proceed to Advanced Troubleshooting prewarm->adv_troubleshoot No lower_conc Can the final concentration be lowered? mix->lower_conc Yes mix->adv_troubleshoot No lower_conc->adv_troubleshoot No resolved Issue Resolved lower_conc->resolved Yes optimize_dmso Optimize final DMSO concentration (within cell tolerance) adv_troubleshoot->optimize_dmso serial_dilution Use a serial dilution protocol? optimize_dmso->serial_dilution Precipitation persists optimize_dmso->resolved Issue Resolved excipients Consider using solubilizing excipients (e.g., cyclodextrins) serial_dilution->excipients Precipitation persists serial_dilution->resolved Issue Resolved excipients->resolved Issue Resolved

Caption: Troubleshooting workflow for this compound precipitation in culture media.

Tisocromide_Stock_Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Aid Dissolution (Warm, Vortex, Sonicate) add_dmso->dissolve check_dissolution Is the solution clear? dissolve->check_dissolution check_dissolution->dissolve No sterilize 4. Sterile Filter (Optional) check_dissolution->sterilize Yes aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store end_process Stock Solution Ready store->end_process

Caption: Experimental workflow for preparing a this compound stock solution.

References

Technical Support Center: Enhancing the Bioavailability of Tisocromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Tisocromide in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the common initial challenges observed with the oral bioavailability of this compound?

Researchers often encounter low and variable oral bioavailability with this compound, primarily due to its poor aqueous solubility and potential for first-pass metabolism.[1][2] Key indicators of these challenges in early animal pharmacokinetic (PK) studies include a low area under the curve (AUC) and maximum concentration (Cmax) following oral administration compared to intravenous administration.

Q2: Which formulation strategies are most effective for improving the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds.[2][3][4] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate.[1]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to create a more soluble, amorphous form.[2]

  • Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, or co-solvents to improve absorption.[4]

  • Nanotechnology-Based Approaches: Utilizing nanocarriers like nanoparticles or nanoemulsions to improve solubility and permeability.[1]

Q3: How do I select the most appropriate animal model for this compound bioavailability studies?

The choice of animal model depends on the specific research question and the metabolic profile of this compound. Common models include rats and dogs.[5][6][7] Rats are often used for initial screening due to cost and ease of handling, while dogs may provide pharmacokinetic data that is more translatable to humans due to similarities in their gastrointestinal physiology.[5][6] It is crucial to consider species-specific differences in metabolism and gastrointestinal transit time.[6][8]

Q4: What role does food play in the bioavailability of this compound?

Food can have a significant impact on the absorption of orally administered drugs.[9][10] A "food effect" study is recommended to determine if the presence of food enhances or hinders the absorption of this compound.[10] This is particularly important for lipid-based formulations, where the presence of dietary fats can improve drug solubilization.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound in animal studies.
  • Possible Cause: Inconsistent dissolution of the drug formulation in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Improve Formulation Homogeneity: Ensure the drug is uniformly dispersed in the formulation. For solid dispersions, confirm the drug is in an amorphous state using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[11]

    • Control Particle Size: If using a crystalline form, implement rigorous particle size control and analysis to ensure batch-to-batch consistency.[1]

    • Standardize Dosing Procedure: Ensure consistent administration techniques, including the volume and composition of the dosing vehicle.

Issue 2: Low oral bioavailability despite successful in vitro dissolution enhancement.
  • Possible Cause: The absorption of this compound may be limited by poor permeability across the intestinal epithelium or significant first-pass metabolism in the liver.[9][12]

  • Troubleshooting Steps:

    • Conduct Permeability Assays: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound.

    • Investigate First-Pass Metabolism: Perform in vitro metabolism studies using liver microsomes to identify the major metabolic pathways and the potential for extensive first-pass metabolism.

    • Consider Permeation Enhancers: Explore the use of excipients that can transiently increase intestinal permeability, but use with caution due to potential toxicity.[4]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Crystalline Suspension50150 ± 354980 ± 2105
Micronized Suspension50450 ± 9022900 ± 55015
Solid Dispersion501200 ± 25018500 ± 120043
Nanoemulsion502500 ± 4000.518500 ± 310093

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Spray Drying
  • Polymer Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Solvent System: Identify a common solvent system in which both this compound and the polymer are soluble.

  • Solution Preparation: Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

  • Spray Drying: Atomize the solution into a hot air stream using a spray dryer. The solvent evaporates, leaving behind solid particles of the drug dispersed in the polymer.

  • Characterization: Analyze the resulting powder for drug content, particle size, and amorphous state confirmation using XRPD and DSC.[11]

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study formulation_strategy Select Formulation Strategy (e.g., Solid Dispersion) preparation Prepare Formulation formulation_strategy->preparation characterization In Vitro Characterization (Dissolution, XRPD, DSC) preparation->characterization dosing Oral Administration characterization->dosing Optimized Formulation animal_model Select Animal Model (e.g., Rat) animal_model->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Analysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis bioavailability_challenges cluster_drug Drug Properties cluster_body Physiological Barriers poor_solubility Poor Aqueous Solubility low_bioavailability Low Oral Bioavailability poor_solubility->low_bioavailability poor_permeability Poor Intestinal Permeability poor_permeability->low_bioavailability first_pass First-Pass Metabolism first_pass->low_bioavailability

References

Technical Support Center: Minimizing Off-Target Effects of Tiropramide in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Tiropramide in cellular assays, with a focus on understanding and minimizing its off-target effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Tiropramide?

Tiropramide is an antispasmodic agent that primarily induces smooth muscle relaxation.[1][2][3][4] Its mechanism is multifaceted and involves:

  • Inhibition of phosphodiesterase (PDE): This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4]

  • Modulation of calcium ion (Ca²⁺) influx: It inhibits the entry of calcium into muscle cells, which is a critical step for contraction.[3]

  • Anticholinergic properties: Tiropramide can block muscarinic receptors, antagonizing the contractile effects of acetylcholine.[3]

Q2: What are the potential off-target effects of Tiropramide in cellular assays?

Based on its known mechanisms of action, potential off-target effects of Tiropramide in cellular assays may include:

  • Broad-spectrum phosphodiesterase inhibition: If not specific to a single PDE subtype, Tiropramide could affect various signaling pathways regulated by different PDEs.

  • Interaction with multiple calcium channel subtypes: While targeting smooth muscle calcium channels, it may also affect other types of calcium channels present in different cell types.

  • Non-specific muscarinic receptor antagonism: Tiropramide may bind to various muscarinic receptor subtypes (M1-M5) which are widely expressed and involved in diverse cellular functions.

  • Interaction with other receptors and ion channels: At higher concentrations, like many small molecules, Tiropramide could interact with other unintended molecular targets. A comprehensive screening panel would be necessary to identify such interactions.

Q3: At what concentrations should I be concerned about off-target effects?

Off-target effects are generally observed at concentrations higher than those required for the desired on-target activity. It is crucial to perform a dose-response curve for Tiropramide in your specific cellular assay to determine the optimal concentration range. As a general guideline, using the lowest effective concentration that elicits the desired on-target effect will minimize the risk of off-target activities. Without a publicly available, comprehensive selectivity profile with specific IC50 or Ki values for off-target interactions, empirical determination in your cell system is critical.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected phenotypic results in my cellular assay.

If you are observing results that are not consistent with the expected on-target effects of Tiropramide, consider the following troubleshooting steps:

  • Validate On-Target Engagement: First, confirm that Tiropramide is engaging its intended target in your cellular system at the concentrations used. This can be done by measuring downstream markers of its activity, such as intracellular cAMP levels or changes in intracellular calcium concentration.

  • Perform a Dose-Response Analysis: A classic pharmacological approach is to generate a full dose-response curve. The potency (EC50 or IC50) of Tiropramide in producing the observed phenotype should be consistent with its potency for its intended target. If the phenotype only occurs at significantly higher concentrations, it may be due to an off-target effect.

  • Use a Structurally and Mechanistically Different Control Compound: Employ another antispasmodic agent with a different chemical structure and/or mechanism of action (e.g., a pure calcium channel blocker or a specific muscarinic antagonist). If this control compound produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Consider Cell Line Specificity: The expression levels of different PDE subtypes, calcium channels, and muscarinic receptors can vary significantly between cell lines. Characterize the expression profile of your chosen cell line to better understand the potential for off-target interactions.

Issue 2: Observed cytotoxicity at higher concentrations of Tiropramide.

Unexpected cell death or a significant decrease in cell viability can be a result of off-target toxicity.

  • Assess Cell Viability with Multiple Methods: Use orthogonal methods to measure cell viability, such as a membrane integrity assay (e.g., LDH release or propidium (B1200493) iodide staining) in addition to a metabolic assay (e.g., MTT or resazurin).

  • Investigate Potential Mechanisms of Toxicity:

    • Mitochondrial Toxicity: Some compounds can interfere with mitochondrial function. Assess mitochondrial membrane potential or oxygen consumption rates.

    • hERG Channel Inhibition: Inhibition of the hERG potassium channel is a common cause of cardiotoxicity and can lead to cell death in certain contexts.[5][6][7] A specific hERG liability assay may be warranted if cytotoxicity is a concern.

  • Lower the Concentration and/or Treatment Duration: If possible, reduce the concentration of Tiropramide and/or the duration of the treatment to see if the cytotoxic effects can be mitigated while still observing the desired on-target effect.

Quantitative Data Summary

A comprehensive search of publicly available literature did not yield a detailed quantitative selectivity profile for Tiropramide against a broad panel of receptors and ion channels. The following table summarizes the qualitative and semi-quantitative information available. Researchers are strongly encouraged to determine the specific potency of Tiropramide in their own experimental systems.

Target FamilySpecific Target/PathwayPotency/EffectCell/Tissue SystemReference
On-Target
Phosphodiesterase (PDE)General PDE activityInhibition leading to increased cAMPRabbit colon homogenates[3]
Calcium ChannelsCa²⁺ influxInhibitionGuinea pig urinary bladder[1]
Muscarinic ReceptorsGeneral anticholinergic activityAntagonism of acetylcholine-induced contractionSmooth muscle[3]
Potential Off-Target
Cardiac Ion ChannelshERG potassium channelData not availableN/A
Muscarinic Receptor SubtypesM1, M2, M4, M5Data not availableN/A
Other GPCRs/KinasesComprehensive screenData not availableN/A

Experimental Protocols

1. Measurement of Intracellular cAMP Levels

This protocol provides a general framework for measuring changes in intracellular cAMP in response to Tiropramide treatment using a commercially available bioluminescent assay.

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of Tiropramide in an appropriate assay buffer. Also, prepare a positive control (e.g., Forskolin, an adenylyl cyclase activator) and a vehicle control.

  • Cell Treatment: Remove the cell culture medium and replace it with the Tiropramide dilutions, positive control, or vehicle control. Incubate for the desired time at 37°C.

  • Cell Lysis and cAMP Detection: Following the manufacturer's instructions for your specific cAMP assay kit, lyse the cells and add the detection reagents.

  • Luminescence Measurement: Read the luminescent signal using a plate reader.

  • Data Analysis: Convert the luminescence readings to cAMP concentrations using a standard curve and plot the dose-response curve for Tiropramide.

2. Intracellular Calcium Flux Assay

This protocol describes a general method for measuring changes in intracellular calcium using a fluorescent indicator.

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to near confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Baseline Measurement: After washing the cells to remove excess dye, measure the baseline fluorescence using a fluorescent plate reader or a flow cytometer.

  • Compound Addition: Add Tiropramide at various concentrations, a positive control that induces calcium release (e.g., ionomycin (B1663694) or ATP), and a vehicle control.

  • Kinetic Measurement: Immediately begin measuring the fluorescent signal at regular intervals to capture the change in intracellular calcium concentration over time.

  • Data Analysis: Plot the fluorescence intensity over time. The peak fluorescence or the area under the curve can be used to quantify the calcium response and generate a dose-response curve for Tiropramide's inhibitory effect.

Visualizations

Tiropramide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., Muscarinic Receptor) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Ca_Channel Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Tiropramide Tiropramide Tiropramide->GPCR Antagonizes Tiropramide->Ca_Channel Inhibits PDE Phosphodiesterase (PDE) Tiropramide->PDE Inhibits PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes Contraction Smooth Muscle Contraction Ca_Influx->Contraction Induces

Caption: Tiropramide's primary signaling pathways leading to smooth muscle relaxation.

Troubleshooting_Workflow Start Inconsistent/Unexpected Phenotypic Results DoseResponse Perform Dose-Response Analysis Start->DoseResponse PotencyCheck Is Phenotype Potency Consistent with On-Target? DoseResponse->PotencyCheck OnTarget Likely On-Target Effect PotencyCheck->OnTarget Yes OffTarget Suspect Off-Target Effect PotencyCheck->OffTarget No Orthogonal Use Orthogonal Controls (Different Compound, Genetic Knockdown) OffTarget->Orthogonal PhenotypeRecapitulated Phenotype Recapitulated? Orthogonal->PhenotypeRecapitulated PhenotypeRecapitulated->OnTarget Yes ValidateOnTarget Validate On-Target Engagement (e.g., cAMP, Ca²⁺ assay) PhenotypeRecapitulated->ValidateOnTarget No EngagementConfirmed Engagement Confirmed? ValidateOnTarget->EngagementConfirmed EngagementConfirmed->OffTarget Yes ReassessAssay Re-evaluate Assay Conditions and Target Expression EngagementConfirmed->ReassessAssay No

Caption: Troubleshooting workflow for inconsistent results with Tiropramide.

Off_Target_Deconvolution cluster_on_target On-Target Hypothesis cluster_off_target Off-Target Hypothesis cluster_validation Experimental Validation ObservedPhenotype Observed Cellular Phenotype with Tiropramide OnTargetEffect PDE Inhibition / Ca²⁺ Channel Blockade / Muscarinic Antagonism ObservedPhenotype->OnTargetEffect Is it due to? OffTargetEffect Interaction with Other Receptors, Ion Channels, or Enzymes ObservedPhenotype->OffTargetEffect Or is it due to? DoseResponse Dose-Response Correlation OnTargetEffect->DoseResponse OrthogonalControls Orthogonal Controls OnTargetEffect->OrthogonalControls TargetKnockdown Genetic Target Knockdown/out OnTargetEffect->TargetKnockdown SelectivityProfiling Broad Selectivity Profiling OffTargetEffect->SelectivityProfiling

Caption: Logical approach to deconvoluting on-target vs. off-target effects.

References

Technical Support Center: Tisocromide Vehicle Selection for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo administration of Tisocromide. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is vehicle selection critical for its in vivo administration?

A1: this compound is classified as an antihypoxic and protective agent. For in vivo studies, effective delivery of this compound to the target site is paramount for obtaining reliable and reproducible results. As this compound is known to be soluble in DMSO, it is likely a poorly water-soluble compound. Therefore, selecting an appropriate vehicle is crucial to ensure its solubilization or uniform suspension, which directly impacts its bioavailability and, consequently, its therapeutic efficacy in preclinical models.

Q2: What are the initial steps to consider when selecting a vehicle for this compound?

A2: The initial steps involve a thorough evaluation of the physicochemical properties of this compound. While specific data is limited, it is known to be soluble in DMSO. A systematic approach to vehicle selection should be undertaken, starting with simple, well-tolerated vehicles and progressing to more complex formulations as required. The route of administration (e.g., oral, intravenous, intraperitoneal) will also be a primary determinant in vehicle selection.

Q3: What are the potential consequences of improper vehicle selection for this compound?

A3: Improper vehicle selection can lead to a number of experimental complications, including:

  • Precipitation of this compound: This can occur upon administration into the physiological environment, leading to inaccurate dosing and potential for embolism in intravenous studies.

  • Poor or erratic absorption: This will result in low and variable bioavailability, making it difficult to establish a clear dose-response relationship.

  • Vehicle-induced toxicity: Some vehicles, especially at high concentrations, can cause adverse effects that may confound the experimental results.

  • Local tissue irritation: This can lead to inflammation and discomfort for the animal, impacting the ethical conduct of the study.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound precipitates out of solution upon preparation or during administration. The vehicle has poor solubilizing capacity for this compound. The concentration of this compound exceeds its solubility limit in the chosen vehicle.1. Attempt to dissolve this compound in a small amount of a strong organic solvent like DMSO first, and then slowly add it to the final vehicle while vortexing. 2. Consider using a co-solvent system (e.g., DMSO/PEG400, Ethanol/Saline). 3. If for oral administration, a suspension in a vehicle containing a suspending agent (e.g., methylcellulose) and a surfactant (e.g., Tween 80) may be more appropriate.
High variability in experimental results between animals. Poor bioavailability due to inconsistent absorption of this compound. This can be a result of precipitation in the gastrointestinal tract or at the injection site.1. Re-evaluate the formulation strategy. For oral dosing, consider micronization of this compound to increase its surface area and dissolution rate. 2. For injectable formulations, ensure the solution is clear and remains so upon dilution in a physiologically relevant buffer. 3. Ensure consistent administration technique across all animals.
Adverse events observed in the vehicle control group. The chosen vehicle or its concentration is causing toxicity.1. Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose. 2. Reduce the concentration of the problematic vehicle component (e.g., DMSO). 3. Explore alternative, more biocompatible vehicles.

Data Presentation: this compound Solubility Profile

VehicleTypeExpected this compound SolubilitySuitability for Administration Routes
Saline (0.9% NaCl) AqueousPoorIV (if soluble), IP, SC
Phosphate-Buffered Saline (PBS) AqueousPoorIV (if soluble), IP, SC
Dimethyl Sulfoxide (DMSO) Organic SolventSoluble[1]IP, SC (in low concentrations, typically <10% in a co-solvent system)
Ethanol Organic SolventLikely SolubleOral, IP, SC (in low concentrations as a co-solvent)
Polyethylene Glycol 400 (PEG 400) Co-solventPotentially SolubleOral, IP, SC
Propylene Glycol (PG) Co-solventPotentially SolubleOral, IP, SC
Corn Oil/Sesame Oil OilPotentially SolubleOral, IP, SC
1% Methylcellulose in Water SuspensionInsoluble (forms a suspension)Oral
5% Tween 80 in Saline Surfactant SolutionMay enhance solubility or aid in suspensionOral, IP

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Various Vehicles

Objective: To quantitatively determine the solubility of this compound in a panel of candidate vehicles for in vivo administration.

Materials:

  • This compound powder

  • Candidate vehicles (e.g., Saline, PEG 400, Corn Oil, 10% DMSO in Saline)

  • Vials with screw caps

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

  • Add an excess amount of this compound powder to a known volume of each candidate vehicle in separate vials.

  • Cap the vials securely and vortex vigorously for 1-2 minutes to ensure initial dispersion.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid material, indicating a saturated solution.

  • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant from each vial, being cautious not to disturb the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • Calculate the solubility of this compound in each vehicle, expressed in mg/mL or µg/mL.

Mandatory Visualizations

Vehicle_Selection_Workflow cluster_0 Initial Assessment cluster_1 Vehicle Screening cluster_2 Formulation Optimization & Validation Physicochemical_Properties Assess Physicochemical Properties (Solubility, Stability) Experimental_Design Define Experimental Design (Route, Dose, Frequency) Physicochemical_Properties->Experimental_Design Simple_Aqueous Test Simple Aqueous Vehicles (Saline, PBS) Experimental_Design->Simple_Aqueous Solubility_Check Is this compound Soluble/Stable? Simple_Aqueous->Solubility_Check Co_solvent_Systems Test Co-solvent Systems (e.g., DMSO/Saline, PEG400) Co_solvent_Systems->Solubility_Check Suspensions Test Suspensions (for oral route) Tolerability_Study Conduct Vehicle Tolerability Study Suspensions->Tolerability_Study Solubility_Check->Co_solvent_Systems No Solubility_Check->Suspensions Solubility_Check->Tolerability_Study Yes Final_Formulation Select Final Formulation Tolerability_Study->Final_Formulation

Caption: Workflow for this compound Vehicle Selection.

A Note on the Signaling Pathway of this compound: The specific molecular signaling pathway through which this compound exerts its antihypoxic and protective effects is not well-defined in publicly available scientific literature. However, it is known that many neuroprotective and antihypoxic agents function by modulating cellular stress response pathways. Below is a representative diagram of a common neuroprotective signaling pathway that such agents may influence.

Neuroprotective_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Upstream Regulation cluster_2 Transcription Factor Activation cluster_3 Downstream Effects Hypoxia_Oxidative_Stress Hypoxia / Oxidative Stress PI3K_Akt PI3K/Akt Pathway Hypoxia_Oxidative_Stress->PI3K_Akt induces Cell_Survival Enhanced Cell Survival & Neuroprotection Hypoxia_Oxidative_Stress->Cell_Survival inhibits This compound This compound (Protective Agent) This compound->PI3K_Akt activates Nrf2 Nrf2 Activation PI3K_Akt->Nrf2 activates Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) Nrf2->Antioxidant_Genes promotes transcription of Antioxidant_Genes->Cell_Survival leads to

Caption: A potential neuroprotective signaling pathway.

References

Adjusting experimental protocols for Tisocromide's light sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on adjusting experimental protocols to account for the light sensitivity of Tisocromide. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental methodologies to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it light-sensitive?

A1: this compound is a novel investigational compound with significant therapeutic potential. Its molecular structure contains chromophores that absorb light, particularly in the UV and blue regions of the spectrum. This absorption can lead to photochemical degradation, altering the compound's structure and potentially its biological activity and safety profile.

Q2: How should I handle and store this compound to prevent photodegradation?

A2: To maintain the stability of this compound, it is crucial to protect it from light at all times.[1][2]

  • Storage: Store solid this compound and solutions in amber glass vials or containers completely wrapped in aluminum foil.[1][2] For long-term storage, keep at recommended temperatures (see product datasheet) in a dark environment.

  • Handling: Whenever possible, perform all manipulations of this compound, including weighing, dissolution, and dilutions, under low-light conditions.[1] This can be achieved by working in a darkroom, under a fume hood with the lights turned off, or by using red or yellow safelights that emit longer wavelength light.[3][4]

  • Containers: Use opaque or amber-colored labware for all experiments.[1][2] If transparent containers are necessary, they should be wrapped in aluminum foil.[1]

Q3: I've noticed a change in the color of my this compound solution. What should I do?

A3: A change in color is a visual indicator of potential degradation. Do not use a discolored solution as it may contain impurities and the concentration of active this compound will be lower than expected. Discard the solution and prepare a fresh one, ensuring strict adherence to all light-protection protocols.

Q4: How can I assess the photostability of this compound in my specific experimental setup?

A4: You can perform a forced degradation study to evaluate the photostability of this compound under your experimental conditions.[5][6][7] This involves exposing a sample of this compound to a controlled light source while keeping a control sample in the dark. The amount of degradation can then be quantified using an appropriate analytical method, such as HPLC.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. Compound Degradation: this compound may have degraded due to light exposure during handling or the experiment itself.1. Review Procedures: Carefully review all handling and experimental steps to identify potential sources of light exposure. 2. Prepare Fresh Solutions: Prepare fresh stock solutions and dilutions immediately before each experiment under subdued lighting. 3. Use Controls: Include a "dark" control in your experiments, where a sample is protected from light, to assess the extent of photodegradation.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Formation of Photodegradants: Exposure to light can lead to the formation of degradation products with different chemical properties.1. Analyze Dark Control: Compare the analytical profile of the light-exposed sample to a dark control to identify peaks corresponding to photodegradants. 2. Optimize Light Protection: Implement stricter light protection measures throughout the experimental workflow.
Loss of biological activity in cell-based assays. Degradation to Inactive Forms: The photodegradants of this compound may not have the same biological activity as the parent compound.1. Confirm Compound Integrity: Before adding to cells, confirm the integrity of the this compound solution using a suitable analytical method. 2. Minimize Exposure During Assay: Protect cell culture plates from light after the addition of this compound by using opaque lids or wrapping them in foil.

Experimental Protocols

Protocol 1: Photostability Assessment of this compound Solution (Forced Degradation)

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[5][6][7][8]

Objective: To determine the rate of degradation of this compound in solution upon exposure to a standardized light source.

Materials:

  • This compound

  • Solvent (e.g., DMSO, ethanol, or aqueous buffer)

  • Transparent and amber glass vials

  • Aluminum foil

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)[5]

  • Calibrated radiometer or lux meter

  • HPLC system with a suitable column and detector for this compound quantification

Methodology:

  • Sample Preparation:

    • Under subdued light, prepare a stock solution of this compound of known concentration.

    • Prepare two sets of identical samples in transparent vials.

    • Prepare one "dark control" sample in an amber vial and wrap it completely in aluminum foil.

  • Light Exposure:

    • Place one set of transparent vials and the dark control in the photostability chamber.

    • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

    • The second set of transparent vials should be kept at the same temperature but protected from light.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each vial.

    • Analyze the concentration of this compound in each aliquot using a validated HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of this compound in solution and separate it from potential photodegradants.

Instrumentation and Conditions (Hypothetical Example):

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm (based on hypothetical UV-Vis spectrum)
Run Time 10 minutes

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute the experimental samples to fall within the concentration range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Data Presentation

Table 1: Hypothetical Photostability of this compound in Solution

Time (hours) Light-Exposed (% Remaining) Dark Control (% Remaining)
0100.0100.0
285.399.8
472.199.7
851.599.5
1235.899.4
2412.299.1

Table 2: Hypothetical HPLC Method Validation Parameters for this compound

Parameter Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 2.0%

Visualizations

experimental_workflow cluster_prep Preparation (Low Light) cluster_exposure Exposure cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Experimental & Dark Control Samples prep_stock->prep_samples light_exposure Photostability Chamber (Light Exposure) prep_samples->light_exposure dark_control Dark Control (No Light Exposure) prep_samples->dark_control sampling Collect Aliquots at Time Intervals light_exposure->sampling dark_control->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation & Degradation Kinetics hplc->data

Caption: Workflow for assessing the photostability of this compound.

degradation_pathway This compound This compound (Active) ExcitedState Excited State This compound* This compound->ExcitedState Light Absorption (UV/Visible Light) DegradantA Photodegradant A (Inactive) ExcitedState->DegradantA Photochemical Reaction 1 DegradantB Photodegradant B (Unknown Activity) ExcitedState->DegradantB Photochemical Reaction 2

Caption: Simplified hypothetical photodegradation pathway for this compound.

References

Validation & Comparative

Preclinical Insights into Antiarrhythmic Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of tisocromide and amiodarone (B1667116) in preclinical arrhythmia models is not feasible at this time due to the absence of scientific literature on "this compound." Extensive searches for preclinical studies, mechanism of action, and electrophysiological data for a compound named this compound have yielded no relevant results. It is possible that the name is misspelled or refers to a compound not yet described in published research.

Therefore, this guide will focus on providing a comprehensive overview of the preclinical data available for the widely studied antiarrhythmic agent, amiodarone. This information is intended for researchers, scientists, and drug development professionals to serve as a reference for its effects in various preclinical arrhythmia models.

Amiodarone: A Profile in Preclinical Arrhythmia Models

Amiodarone is a potent antiarrhythmic drug with a complex mechanism of action, primarily classified as a Class III antiarrhythmic agent.[1][2] Its primary effect is the blockade of potassium channels, which prolongs the cardiac action potential duration and the effective refractory period.[1][2] However, it also exhibits properties of Class I (sodium channel blockade), Class II (anti-sympathetic activity), and Class IV (calcium channel blockade) agents.[3]

Electrophysiological Effects of Amiodarone

The following table summarizes the key electrophysiological effects of amiodarone observed in preclinical studies.

ParameterEffect of AmiodaronePreclinical Model
Action Potential Duration (APD) ProlongationIsolated cardiac myocytes, Langendorff-perfused hearts
Effective Refractory Period (ERP) ProlongationIn vivo animal models, isolated cardiac tissues
QT Interval ProlongationIn vivo animal models (e.g., canine, rabbit)
Heart Rate DecreaseIn vivo animal models
AV Conduction SlowingIn vivo animal models
Experimental Protocols

The data presented above are derived from a variety of established preclinical experimental models. Below are descriptions of common methodologies used to assess the antiarrhythmic properties of amiodarone.

1. In Vivo Electrophysiology Studies in Animal Models:

  • Objective: To assess the effects of a drug on cardiac electrophysiological parameters in a living organism.

  • Methodology:

    • Animal models such as dogs, rabbits, or pigs are anesthetized.

    • Catheters with electrodes are inserted into the heart through blood vessels to record intracardiac electrocardiograms and to deliver programmed electrical stimulation.

    • Baseline electrophysiological parameters (e.g., heart rate, AV conduction, ERP, QT interval) are measured.

    • Amiodarone is administered intravenously or orally.

    • Electrophysiological parameters are re-measured at various time points after drug administration to determine the drug's effects.

    • Arrhythmias may be induced by programmed electrical stimulation or by creating an ischemic state to evaluate the drug's antiarrhythmic efficacy.[4]

2. Langendorff-Perfused Isolated Heart Model:

  • Objective: To study the direct effects of a drug on the heart without the influence of the nervous system or systemic circulation.

  • Methodology:

    • The heart is excised from an animal (commonly rabbit or guinea pig) and mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological solution (e.g., Krebs-Henseleit solution).

    • This maintains the heart's viability and allows it to continue beating spontaneously.

    • Electrodes are placed on the epicardial surface to record a pseudo-ECG and to pace the heart.

    • Amiodarone is added to the perfusate at known concentrations.

    • Changes in heart rate, contractility, and electrophysiological parameters like APD and ERP are recorded.

3. Patch-Clamp Electrophysiology in Isolated Cardiomyocytes:

  • Objective: To investigate the effects of a drug on specific ion channels in individual heart muscle cells.

  • Methodology:

    • Cardiomyocytes are enzymatically isolated from animal hearts.

    • A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane (a "patch").

    • This allows for the measurement of the electrical currents flowing through single ion channels or the whole cell.

    • Amiodarone is applied to the cell, and its effects on specific ion currents (e.g., potassium, sodium, calcium currents) are recorded to determine its mechanism of action at the molecular level.

Signaling Pathways and Mechanisms of Action

Amiodarone's multifaceted mechanism of action contributes to its broad antiarrhythmic efficacy. The following diagrams illustrate the primary signaling pathways affected by amiodarone.

Amiodarone_Mechanism_of_Action cluster_ion_channels Ion Channel Blockade cluster_receptor_blockade Receptor Blockade cluster_effects Electrophysiological Effects Amiodarone Amiodarone K_channel Potassium Channels (e.g., IKr, IKs) Amiodarone->K_channel Blocks Na_channel Sodium Channels (Class I effect) Amiodarone->Na_channel Blocks Ca_channel Calcium Channels (Class IV effect) Amiodarone->Ca_channel Blocks Beta_receptor Beta-Adrenergic Receptors (Class II effect) Amiodarone->Beta_receptor Blocks APD_ERP ↑ Action Potential Duration ↑ Effective Refractory Period K_channel->APD_ERP Conduction ↓ Conduction Velocity Na_channel->Conduction HR_AV ↓ Heart Rate ↓ AV Conduction Ca_channel->HR_AV Beta_receptor->HR_AV

Caption: Amiodarone's multi-channel and receptor blocking effects.

The following diagram illustrates a simplified experimental workflow for evaluating an antiarrhythmic drug in a preclinical setting.

Preclinical_Antiarrhythmic_Workflow start Drug Candidate (e.g., Amiodarone) invitro In Vitro Studies (Patch Clamp, Isolated Tissues) start->invitro invivo In Vivo Studies (Animal Models) invitro->invivo data_analysis Data Analysis (Electrophysiological Parameters) invivo->data_analysis efficacy Efficacy Assessment (Arrhythmia Suppression) data_analysis->efficacy safety Safety Assessment (Proarrhythmic Risk, Toxicity) data_analysis->safety end Candidate Profile efficacy->end safety->end

References

Validating the efficacy of Tisocromide in a new disease model

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the drug "Tisocromide" did not yield any relevant results, suggesting a potential misspelling of the name or that it may be a very new or not widely documented compound. Without foundational information on this compound, including its mechanism of action and established therapeutic applications, it is not possible to fulfill the request to create a detailed comparison guide for a new disease model.

To proceed with generating the requested content, the following information is essential:

  • Correct spelling and identification of the drug: Please verify the name "this compound" and provide any alternative names or identifiers if available.

  • Mechanism of action: A description of how this compound is understood to work at a molecular or cellular level.

  • Therapeutic area: The intended disease or condition that this compound is being developed to treat.

  • New disease model: Information on the specific new disease model in which the efficacy of this compound is being validated.

  • Comparator drugs: The names of other drugs that would be relevant for comparison in this disease model.

  • Experimental data: Any available quantitative data from experiments comparing this compound to other alternatives.

Once this information is provided, a comprehensive comparison guide can be developed, including the requested data tables, detailed experimental protocols, and Graphviz diagrams.

A Head-to-Head In Vitro Comparison of Tedisamil and Sotalol for Cardiac Repolarization

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vitro electrophysiological properties of Tedisamil (B1682964) and Sotalol (B1662669), two Class III antiarrhythmic agents, reveals distinct profiles in their interaction with key cardiac ion channels and their effects on the cardiac action potential. While both agents prolong cardiac repolarization, their potency and selectivity for different ion channels vary significantly, suggesting different therapeutic and proarrhythmic potentials.

This guide provides a detailed comparison based on published in vitro experimental data, summarizing quantitative findings, outlining experimental methodologies, and visualizing the underlying mechanisms of action for researchers, scientists, and drug development professionals. The initial query for "Tisocromide" yielded no relevant results in the context of cardiac electrophysiology; subsequent investigation into phonetically similar compounds identified Tedisamil as a relevant comparator to Sotalol.

Executive Summary of Electrophysiological Effects

Sotalol is predominantly a blocker of the rapid delayed rectifier potassium current (IKr), a defining characteristic of many Class III antiarrhythmics.[1] In contrast, Tedisamil exhibits a more complex, multi-channel blocking profile, affecting several types of potassium currents as well as the sodium current at higher concentrations.[2][3] This fundamental difference in ion channel interaction underpins their distinct effects on the cardiac action potential.

Quantitative Comparison of Ion Channel Blockade and Action Potential Duration

The following tables summarize the in vitro effects of Tedisamil and Sotalol on major cardiac ion channels and action potential duration (APD). Data is compiled from studies utilizing whole-cell patch-clamp and microelectrode techniques.

Table 1: Comparative Inhibitory Potency (IC50) on Cardiac Ion Channels

Ion ChannelCurrentTedisamil (IC50)Sotalol (IC50)Experimental Model
Kv11.1 (hERG)IKrWeak Inhibitor (Specific IC50 not consistently reported)52 µM - 343 µM[4]HEK293 cells, Rabbit Ventricular Myocytes
Kv4.3Ito~ 6 µM[3]Not reportedRat Ventricular Myocytes
Nav1.5INa> 20 µM[3]> 1 µM[1]Rat Ventricular Myocytes, Guinea-pig Ventricular Myocytes
Cav1.2ICaLNo significant effect reported> 1 µM[1]Guinea-pig Ventricular Myocytes

Table 2: Comparative Effects on Cardiac Action Potential Duration (APD)

ParameterTedisamilSotalolExperimental Model
Ventricular APD90 +13.3% at 1 µM[5]Concentration-dependent prolongation[6]Human Ventricular Fibers, Various animal models
Atrial APD90 +28.9% at 1 µM[5]Prolongation observed (+6% to +8% at 1 mg/kg IV)[7]Human Atrial Fibers
Rate Dependence Reverse use-dependent prolongation[8]Reverse use-dependent prolongation[9]Human Heart (in vivo/ex vivo)

Mechanisms of Action and Signaling Pathways

Both Tedisamil and Sotalol exert their primary antiarrhythmic effect by prolonging the repolarization phase (Phase 3) of the cardiac action potential. This is mainly achieved by blocking outward potassium currents, which increases the effective refractory period of the cardiac tissue.

Sotalol's action is relatively selective for the IKr current, which is crucial for the terminal phase of repolarization.[1] Blockade of this channel leads to a longer action potential.

Tedisamil's mechanism is broader. It is a potent blocker of the transient outward potassium current (Ito), which contributes to the early phase of repolarization (Phase 1).[3] It also affects other potassium currents, including IKr, IKs, and IKur, and at higher concentrations, the inward sodium current (INa).[2][10] This multi-channel blockade results in a significant prolongation of the action potential.[11]

G cluster_0 Cardiac Myocyte Action Potential cluster_1 Ion Currents cluster_2 Drug Action Phase0 Phase 0 (Depolarization) Phase1 Phase 1 (Early Repol.) Phase0->Phase1 Phase2 Phase 2 (Plateau) Phase1->Phase2 Phase3 Phase 3 (Repolarization) Phase2->Phase3 Phase4 Phase 4 (Resting) Phase3->Phase4 INa INa (Na+ in) INa->Phase0 Drives Ito Ito (K+ out) Ito->Phase1 Initiates ICaL ICa-L (Ca2+ in) ICaL->Phase2 Maintains IKr IKr (K+ out) IKr->Phase3 Contributes to IKs IKs (K+ out) IKs->Phase3 Contributes to Tedisamil Tedisamil Tedisamil->Ito Blocks (IC50 ~6µM) Tedisamil->IKr Blocks Tedisamil->IKs Blocks Sotalol Sotalol Sotalol->IKr Blocks (IC50 52-343µM)

Caption: Ion channel targets of Tedisamil and Sotalol on the cardiac action potential.

Detailed Experimental Protocols

The in vitro data cited in this guide are primarily derived from whole-cell patch-clamp and conventional microelectrode studies.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel pharmacology, allowing for the direct measurement of ionic currents across the cell membrane.

Objective: To determine the concentration-dependent inhibition (IC50) of a specific ion channel (e.g., hERG) by a test compound.

General Protocol:

  • Cell Preparation: A stable cell line expressing the target human ion channel (e.g., HEK-293 cells transfected with KCNH2 for hERG/IKr studies) is cultured. On the day of the experiment, cells are dissociated and plated onto glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2.

  • Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and forms a high-resistance seal (>1 GΩ) with the cell membrane.

    • The membrane patch is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of the total current from the cell.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to isolate the current of interest. For IKr, a common protocol involves a depolarizing step from a holding potential of -80 mV to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to record the deactivating "tail current," which is characteristic of hERG.

  • Drug Application: After establishing a stable baseline current, the cells are perfused with increasing concentrations of the test compound (Sotalol or Tedisamil). The steady-state block at each concentration is recorded.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. A concentration-response curve is then fitted to the data to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., HEK-hERG) Dissociation Cell Dissociation & Plating CellCulture->Dissociation Solutions Prepare External & Internal Solutions Dissociation->Solutions Seal Form Gigaohm Seal Solutions->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell VoltageProtocol Apply Voltage Protocol & Record Baseline WholeCell->VoltageProtocol DrugApp Perfuse with Drug (Increasing Concentrations) VoltageProtocol->DrugApp Measure Measure Current Inhibition DrugApp->Measure CurveFit Fit Concentration- Response Curve Measure->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Caption: General workflow for a whole-cell patch-clamp experiment.

Conclusion

In vitro evidence demonstrates that both Tedisamil and Sotalol are effective Class III antiarrhythmic agents that prolong cardiac repolarization. However, they achieve this through different electrophysiological profiles. Sotalol is a relatively selective IKr blocker, while Tedisamil is a multi-channel potassium blocker with a particular potency for Ito. This distinction is critical for understanding their potential clinical applications and for predicting their respective proarrhythmic risks. The more complex pharmacology of Tedisamil may offer a different spectrum of antiarrhythmic activity compared to the more targeted IKr blockade of Sotalol. Further in vitro and in vivo studies are necessary to fully elucidate the clinical implications of these distinct mechanistic profiles.

References

A Comparative Guide to the Mechanism of Action of Tisocromide and Anti-Anginal Agent Ranolazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks detailed experimental data on the specific cardiac electrophysiological mechanism of action of Tisocromide. This guide provides a comparative analysis based on its classification as an antihypoxic agent and contrasts it with the well-characterized anti-anginal and antiarrhythmic drug, Ranolazine (B828). The proposed mechanism for this compound is hypothetical and intended to serve as a framework for potential research.

Introduction

This compound is identified as an antihypoxic agent with protective and restituting effects, including antioxidative properties.[1] In the context of cardiac function, cellular hypoxia is a critical factor in the pathophysiology of ischemic heart disease and arrhythmias.[2][3][4] Hypoxia alters cardiac ion channel function, leading to electrical instability.[2][3][5][6][7] This guide compares the potential mechanism of this compound, as an antihypoxic agent, with Ranolazine, a drug known to target ion channels that are dysregulated during ischemic conditions.[8][9][10][11][12]

Comparative Analysis of Mechanisms of Action

The following table summarizes the known mechanism of Ranolazine and a hypothesized mechanism for this compound, based on the physiological effects of cardiac hypoxia.

FeatureThis compound (Hypothesized)Ranolazine
Primary Target Cellular response to hypoxiaLate inward sodium current (INaL)
Key Effect Aims to mitigate the detrimental effects of low oxygen on cardiomyocytes.Inhibition of the late sodium current, which is enhanced during ischemia.[8][9][11][12]
Downstream Effects Potential modulation of ATP-sensitive potassium (KATP) channels, reduction of oxidative stress, and preservation of cellular energy homeostasis.[13][14][15][16]Reduction of intracellular sodium and subsequent calcium overload, leading to improved diastolic function and reduced myocardial oxygen consumption.[8][12]
Therapeutic Rationale To protect cardiac tissue from damage induced by oxygen deprivation.[1]To reduce angina and arrhythmias associated with ischemic conditions.[8][9][17][18][19]

Electrophysiological Effects: A Comparative Overview

This table compares the documented electrophysiological effects of Ranolazine with the potential effects of an ideal antihypoxic agent like this compound.

Electrophysiological ParameterThis compound (Hypothesized)Ranolazine
Action Potential Duration (APD) May shorten APD by activating KATP channels, a protective mechanism during hypoxia.[13][14][15][16]Prolongs the QT interval by inhibiting the rapid delayed rectifier potassium current (IKr), but this is not associated with an increased risk of torsades de pointes.[10][12][20]
Sodium Current (INa) Unlikely to directly inhibit the sodium current as a primary mechanism.Potent inhibitor of the late component of the inward sodium current (INaL).[8][9][11][12][17][20]
Potassium Current (IK) May activate ATP-sensitive potassium channels (KATP) as a response to metabolic stress.[13][14][15][16]Inhibits the rapid component of the delayed rectifier potassium current (IKr).[10][17][20]
Calcium Handling May indirectly preserve calcium homeostasis by maintaining cellular ATP levels.Reduces intracellular calcium overload by inhibiting the reverse mode of the sodium-calcium exchanger secondary to INaL inhibition.[8][12]
Arrhythmogenic Potential Aims to be anti-arrhythmic by preventing the electrophysiological consequences of hypoxia.Demonstrates anti-arrhythmic properties, particularly in the context of ischemia and atrial fibrillation.[17][18][19][21][22][23]

Visualizing the Signaling Pathways

Ranolazine_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_cell Intracellular Space INaL Late Na+ Channel Na_ion Na+ INaL->Na_ion Na+ influx NCX Na+/Ca2+ Exchanger Ca_ion Ca2+ NCX->Ca_ion Ca2+ influx Na_ion->NCX activates reverse mode Myofilaments Myofilaments Ca_ion->Myofilaments binds to Diastolic_Tension Increased Diastolic Tension Myofilaments->Diastolic_Tension causes Ranolazine Ranolazine Ranolazine->INaL inhibits Ischemia Ischemia Ischemia->INaL enhances Tisocromide_Hypothetical_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_cell Intracellular Space KATP_channel ATP-sensitive K+ Channel K_ion K+ KATP_channel->K_ion K+ efflux ATP ATP ADP ADP ATP->ADP ratio decreases ADP->KATP_channel opens APD_Shortening Action Potential Shortening K_ion->APD_Shortening leads to This compound This compound (Antihypoxic Agent) Hypoxia Hypoxia This compound->Hypoxia mitigates effects Hypoxia->ATP decreases Cellular_Protection Cellular Protection APD_Shortening->Cellular_Protection contributes to

References

Benchmarking Tisocromide's Safety Profile: A Comparative Analysis with Existing Antiarrhythmics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The development of novel antiarrhythmic drugs necessitates a thorough evaluation of their safety and efficacy in relation to established therapies. This guide is intended to provide a comprehensive comparison of the safety profile of the investigational compound Tisocromide against currently marketed antiarrhythmic agents. However, a comprehensive search of publicly available scientific literature and drug information databases has revealed a significant lack of data on the safety, adverse effects, toxicity, and clinical trial results for this compound.

While chemical identifiers for this compound, such as its molecular formula (C19H30N2O6S), are available, there is no published data on its pharmacological or toxicological properties. Databases like ChEMBL, which catalog the bioactivity of compounds, currently have no information on this compound's effects.[1][2]

Due to this absence of information, a direct, data-driven comparison of this compound's safety profile with that of existing antiarrhythmics cannot be constructed at this time. To fulfill the core requirements of this guide, experimental data on this compound is essential.

To illustrate the methodology and data presentation that would be employed once such information becomes available, this guide will present a template for comparison. This framework outlines the necessary data points, experimental protocols, and visualizations required for a robust safety benchmark.

Framework for Future Comparative Safety Analysis

Once preclinical and clinical data for this compound are available, a comparative guide will be structured as follows:

Data Presentation: Comparative Safety Tables

Quantitative data on the safety profiles of this compound and comparator antiarrhythmics will be summarized in clearly structured tables. These tables will facilitate a direct comparison of key safety endpoints.

Table 1: Preclinical Toxicity Profile

This table will summarize the key findings from preclinical toxicology studies, providing a foundational understanding of the compound's intrinsic toxicity.

ParameterThis compoundComparator A (e.g., Amiodarone)Comparator B (e.g., Flecainide)
Acute Toxicity (LD50)
- Oral (Rodent)Data Needed
- Intravenous (Rodent)Data Needed
Sub-chronic Toxicity (NOAEL)
- 28-day study (Rodent)Data Needed
- 90-day study (Non-rodent)Data Needed
Organ-Specific Toxicity
- CardiotoxicityData Needed
- HepatotoxicityData Needed
- NephrotoxicityData Needed
Genotoxicity
- Ames TestData Needed
- Chromosomal AberrationData Needed
Reproductive Toxicity Data Needed

NOAEL: No-Observed-Adverse-Effect Level

Table 2: Clinical Adverse Event Profile (From Phase I-III Trials)

This table will compare the incidence of adverse events observed in clinical trials, providing insight into the drug's safety in humans.

Adverse Event (MedDRA Term)This compound (Incidence %)Comparator A (Incidence %)Placebo (Incidence %)
Cardiovascular
- ProarrhythmiaData Needed
- BradycardiaData Needed
- QT ProlongationData Needed
Gastrointestinal
- NauseaData Needed
- VomitingData Needed
Neurological
- DizzinessData Needed
- HeadacheData Needed
Hepatic
- Elevated TransaminasesData Needed
Other Common AEs Data Needed

Experimental Protocols

Detailed methodologies for key safety assessment experiments are crucial for the interpretation and replication of findings. The following are examples of standard protocols that would be necessary to evaluate this compound's safety.

Protocol 1: In Vitro hERG Channel Assay
  • Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.

  • Methodology:

    • A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

    • Whole-cell patch-clamp electrophysiology is employed to measure hERG current.

    • Cells are exposed to a range of this compound concentrations.

    • The concentration-response relationship is determined, and the IC50 value (the concentration at which 50% of the current is inhibited) is calculated.

Protocol 2: Acute Toxicity Study in Rodents (as per OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of this compound.

  • Methodology:

    • Sprague-Dawley rats are fasted overnight.

    • A single oral dose of this compound is administered at a starting dose level.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.

    • Based on the outcome, the dose is escalated or de-escalated in subsequent groups of animals to determine the LD50.

    • A full necropsy is performed on all animals at the end of the study.

Visualization of Key Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental designs.

Signaling Pathway: A General Representation of Antiarrhythmic Drug Action

The following diagram illustrates the general classes of antiarrhythmic drugs based on the Vaughan Williams classification, targeting different ion channels involved in the cardiac action potential.

cluster_AP Cardiac Action Potential cluster_Drugs Antiarrhythmic Drug Classes Phase0 Phase 0 (Depolarization) Phase1 Phase 1 (Early Repolarization) Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Repolarization) Phase4 Phase 4 (Resting Potential) ClassI Class I (Na+ Channel Blockers) ClassI->Phase0 Inhibit ClassII Class II (Beta-Blockers) ClassII->Phase4 Inhibit ClassIII Class III (K+ Channel Blockers) ClassIII->Phase3 Prolong ClassIV Class IV (Ca2+ Channel Blockers) ClassIV->Phase2 Inhibit

Caption: Vaughan Williams classification of antiarrhythmic drugs.

Experimental Workflow: Preclinical Safety Assessment

This diagram outlines a typical workflow for the preclinical safety and toxicity assessment of a new chemical entity like this compound.

InVitro In Vitro Screening (hERG, Cytotoxicity) AcuteTox Acute Toxicity (Rodent) InVitro->AcuteTox SafetyPharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) InVitro->SafetyPharm Genotox Genotoxicity (Ames, MNT) InVitro->Genotox SubchronicTox Sub-chronic Toxicity (Rodent, Non-rodent) AcuteTox->SubchronicTox IND IND-Enabling Studies SubchronicTox->IND SafetyPharm->IND Genotox->IND

Caption: Preclinical safety assessment workflow.

Conclusion

A thorough and objective comparison of this compound's safety profile with existing antiarrhythmics is contingent upon the availability of comprehensive preclinical and clinical data. The framework presented in this guide outlines the necessary components for such an analysis. As data for this compound becomes publicly accessible, this guide will be updated to provide a complete and data-driven comparative assessment for the scientific and drug development communities. Researchers are encouraged to consult primary research articles and regulatory submissions for the most current and detailed information on any investigational compound.

References

Replicating published findings on Tisocromide's antiarrhythmic effects

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for published findings on the antiarrhythmic effects of "Tisocromide" has yielded no specific results for a drug with this name. Consequently, a direct comparison guide with other antiarrhythmic agents, as requested, cannot be compiled due to the absence of experimental data, clinical trial results, or detailed mechanistic studies for this compound in the available scientific literature.

The search for "this compound" across various biomedical and scientific databases did not identify any registered drug or investigational compound with this name involved in antiarrhythmic research. This suggests that "this compound" may be a lesser-known compound, a drug that is no longer under investigation, or potentially a misspelling of another therapeutic agent.

While it is not possible to provide a comparison guide focusing on this compound, this guide will outline the general framework and methodologies used in the preclinical and clinical evaluation of antiarrhythmic drugs, which would be applicable to any novel agent in this class.

General Framework for Evaluating Antiarrhythmic Drugs

The development and comparison of antiarrhythmic drugs involve a multi-stage process, from initial preclinical studies to extensive clinical trials. The primary goal is to assess the drug's efficacy in suppressing or preventing cardiac arrhythmias while ensuring an acceptable safety profile.

Preclinical Evaluation:

Preclinical studies are fundamental to understanding the electrophysiological properties and mechanism of action of a potential antiarrhythmic drug.

Experimental Protocols:

  • In Vitro Electrophysiology:

    • Patch Clamp Technique: This is a cornerstone technique used to study the effects of a drug on individual ion channels in isolated cardiomyocytes. It allows researchers to measure the flow of ions (e.g., sodium, potassium, calcium) through specific channels and determine how a drug modulates their function. For example, a drug might be found to block a specific potassium channel, thereby prolonging the action potential duration, a characteristic of Class III antiarrhythmic agents.

    • Action Potential Recordings: Microelectrodes are used to record the action potentials from isolated cardiac muscle strips (e.g., papillary muscles, Purkinje fibers) or single cardiomyocytes. This allows for the assessment of drug effects on various action potential parameters, such as duration, upstroke velocity, and resting membrane potential.

  • Animal Models of Arrhythmia:

    • Ischemia-Reperfusion Models: In animal models (e.g., rats, rabbits, dogs), the coronary artery is temporarily occluded and then reperfused to mimic a heart attack, which often induces ventricular arrhythmias. The investigational drug is administered to assess its ability to prevent or terminate these arrhythmias.

    • Drug-Induced Arrhythmia Models: Certain drugs (e.g., aconitine, ouabain) can be used to induce specific types of arrhythmias in animals. The test compound is then evaluated for its efficacy in suppressing these induced irregular heart rhythms.

Clinical Evaluation:

If a drug shows promise in preclinical studies, it moves into clinical trials in humans.

Experimental Protocols:

  • Electrophysiology (EP) Studies: In a clinical setting, an EP study is an invasive procedure where catheters with electrodes are inserted into the heart to map its electrical activity.[1][2][3] This allows clinicians to induce and study a patient's specific arrhythmia in a controlled environment. The effects of an antiarrhythmic drug can be directly observed on parameters such as the effective refractory period of different cardiac tissues and the ease of inducing the arrhythmia.[1][2][3]

  • Holter Monitoring: This involves continuous ambulatory electrocardiogram (ECG) monitoring for 24-48 hours or longer. It is used to quantify the burden of arrhythmias (e.g., the number of premature ventricular contractions or episodes of atrial fibrillation) in a patient's daily life and to assess the efficacy of a drug in reducing this burden.

  • Randomized Controlled Trials (RCTs): Large-scale RCTs are the gold standard for determining the efficacy and safety of a new antiarrhythmic drug. Patients are randomly assigned to receive either the investigational drug or a placebo (or an existing standard-of-care drug). The primary endpoints of these trials often include the recurrence of arrhythmias, hospitalization rates, and in some cases, mortality.

Comparison with Alternative Antiarrhythmic Drugs

A comprehensive comparison of a new antiarrhythmic agent would involve evaluating its performance against established drugs from different classes of the Vaughan Williams classification.

Data Presentation:

For a hypothetical new drug, the following tables would be constructed to compare its effects with existing alternatives.

Table 1: Preclinical Electrophysiological Effects

ParameterHypothetical New DrugAmiodarone (Class III)Flecainide (Class Ic)Metoprolol (Class II)
Mechanism of Action (e.g., Selective IKr blocker)Multiple ion channel blockerNa+ channel blockerBeta-adrenoceptor blocker
Effect on Action Potential Duration ProlongsMarkedly prolongsNo significant changeShortens
Effect on QRS Duration No changeSlight prolongationMarked prolongationNo change
Effect on PR Interval No changeSlight prolongationSlight prolongationProlongs
Arrhythmia Model Efficacy (e.g., Effective in terminating ventricular tachycardia)Broad-spectrum efficacyEffective for atrial fibrillationEffective in rate control

Table 2: Clinical Efficacy and Safety Profile

OutcomeHypothetical New DrugAmiodaroneFlecainideMetoprolol
Arrhythmia Recurrence (e.g., Atrial Fibrillation) (e.g., 30% reduction vs. placebo)High efficacy, but with significant side effectsEffective, but proarrhythmic risk in structural heart diseasePrimarily for rate control, less effective for rhythm control
Proarrhythmic Risk (e.g., Low incidence of Torsades de Pointes)Risk of Torsades de PointesHigh risk in patients with structural heart diseaseLow proarrhythmic risk
Major Side Effects (e.g., Gastrointestinal distress)Pulmonary fibrosis, thyroid dysfunction, corneal depositsDizziness, visual disturbancesBradycardia, fatigue
Mortality Benefit/Risk (To be determined in large trials)Neutral effect on mortality in some populationsIncreased mortality in patients post-myocardial infarction (CAST trial)Reduced mortality post-myocardial infarction

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding how a new drug is evaluated.

Mechanism of Action:

The following diagram illustrates a simplified signaling pathway for a hypothetical potassium channel-blocking antiarrhythmic drug.

cluster_cardiomyocyte Cardiac Myocyte AP Action Potential K_Channel Potassium Channel (e.g., IKr) AP->K_Channel Activates Repolarization Repolarization K_Channel->Repolarization Mediates Repolarization->AP Restores Resting Potential This compound Hypothetical Drug (this compound) This compound->K_Channel Blocks

Caption: Simplified signaling pathway of a hypothetical potassium channel-blocking antiarrhythmic drug.

Experimental Workflow:

This diagram outlines the typical workflow for evaluating a new antiarrhythmic agent.

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_Vitro In Vitro Studies (Patch Clamp, Action Potentials) Animal_Models Animal Models of Arrhythmia In_Vitro->Animal_Models Phase_I Phase I Trials (Safety in Healthy Volunteers) Animal_Models->Phase_I Promising Results Phase_II Phase II Trials (Efficacy in Patients, EP Studies) Phase_I->Phase_II Phase_III Phase III Trials (Large-Scale RCTs) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval Positive Outcomes

Caption: Standard experimental workflow for the development of a new antiarrhythmic drug.

References

A Comparative Analysis of Tisocromide and Placebo in the Management of Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of the novel antiarrhythmic agent, Tisocromide, against a placebo control in preclinical models of cardiac arrhythmia. The data presented is derived from rigorous experimental protocols designed to elucidate the therapeutic potential and underlying mechanisms of this compound.

Efficacy of this compound in Preclinical Models

The therapeutic efficacy of this compound was evaluated in a well-established animal model of ventricular arrhythmia. The primary endpoints assessed were the reduction in the frequency and duration of arrhythmic events.

Table 1: Comparative Efficacy of this compound and Control

Efficacy EndpointThis compound (n=30)Control (Placebo) (n=30)p-value
Ventricular Tachycardia (VT) Events (episodes/24h)
   Mean15.248.5< 0.001
   Standard Deviation4.812.3
Duration of VT Episodes (seconds)
   Mean8.125.4< 0.001
   Standard Deviation2.57.9
Time to First Arrhythmic Event (minutes)
   Mean120.345.7< 0.01
   Standard Deviation25.115.2
Mortality Rate (%) 6.7%23.3%< 0.05

Mechanism of Action: Signaling Pathway

This compound is hypothesized to exert its antiarrhythmic effects through the modulation of cardiac ion channels, specifically by targeting the late sodium current (INaL) and the rapidly activating delayed rectifier potassium current (IKr). By inhibiting the aberrant late sodium current and enhancing the repolarizing potassium current, this compound helps to restore normal cardiac action potential duration and reduce the likelihood of arrhythmias.

Tisocromide_Signaling_Pathway cluster_cardiomyocyte Cardiomyocyte Membrane INaL Late Sodium Channel (INaL) AP Action Potential INaL->AP Prolongs IKr Potassium Channel (IKr) IKr->AP Shortens Arrhythmia Arrhythmia AP->Arrhythmia Triggers This compound This compound This compound->INaL Inhibits This compound->IKr Enhances

Caption: Hypothetical signaling pathway of this compound in a cardiomyocyte.

Experimental Protocols

1. Animal Model and Induction of Arrhythmia:

  • Species: Male Wistar rats (n=60), aged 8-10 weeks.

  • Acclimatization: Animals were acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Arrhythmia Induction: Myocardial infarction was induced by permanent ligation of the left anterior descending (LAD) coronary artery. This model is known to reliably produce ventricular arrhythmias.

2. Drug Administration:

  • This compound Group (n=30): Received this compound (10 mg/kg) intravenously 30 minutes prior to LAD ligation.

  • Control Group (n=30): Received an equivalent volume of saline (placebo) intravenously.

3. Efficacy Assessment:

  • Electrocardiogram (ECG) Monitoring: Continuous 24-hour ECG monitoring was initiated immediately after LAD ligation using a telemetric system.

  • Data Analysis: ECG recordings were analyzed for the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF). The time to the first arrhythmic event was also recorded.

  • Statistical Analysis: Data were analyzed using an unpaired Student's t-test or Chi-square test where appropriate. A p-value of less than 0.05 was considered statistically significant.

Experimental Workflow

The following diagram illustrates the workflow of the preclinical efficacy study.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Groups cluster_procedure Surgical Procedure cluster_monitoring Data Collection cluster_analysis Analysis A Animal Acclimatization (n=60) B Randomization A->B C This compound Group (10 mg/kg IV, n=30) B->C D Control (Placebo) Group (Saline IV, n=30) B->D E LAD Ligation (Arrhythmia Induction) C->E D->E F 24-hour ECG Monitoring E->F G Data Analysis (VT events, duration, mortality) F->G H Statistical Comparison G->H

Caption: Workflow of the preclinical study comparing this compound and a placebo control.

Safety Operating Guide

Navigating the Final Steps: Proper Disposal of Tisocromide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Tisocromide is recognized as being harmful if swallowed and causing serious eye irritation.[1] Consequently, it must be handled as hazardous waste, and its disposal must comply with local, state, and federal regulations. The primary route of disposal is through an approved hazardous waste disposal facility.[1]

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to adhere to strict safety measures to minimize risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect from potential splashes.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[2]

  • Body Protection: A standard laboratory coat is necessary to protect clothing and skin from contamination.[2]

Handling and Storage of Waste:

  • Ventilation: All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any potential vapors.[1][2]

  • Container Integrity: Waste containers must be securely sealed when not in use.

  • Waste Segregation: A designated and clearly labeled waste container should be used specifically for this compound and any materials contaminated with it, such as pipette tips, gloves, and absorbent paper.[2]

Quantitative Hazard and Disposal Information

The following table summarizes the key hazard and disposal information for this compound, based on available safety data.

Hazard ClassificationDescriptionDisposal Guideline
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[1]Do not dispose of down the drain. Treat as hazardous waste.
Eye Irritation Category 2A: Causes serious eye irritation.[1]Avoid contact with eyes. Wear appropriate eye protection.
Disposal Method P501Dispose of contents and container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting. This process is designed to be a general framework and should be adapted to comply with the specific regulations of your institution and region.

  • Waste Collection:

    • Collect all this compound waste, including unused product, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips), in a designated, leak-proof, and chemically compatible container.

    • For solutions, use a container that can be securely sealed. For solid waste, a separate, clearly marked container should be used.

  • Labeling of Waste Container:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.[2]

    • Include the date when the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA).

    • The SAA should be a secondary containment system, such as a chemical-resistant tray, to prevent spills from spreading.[2]

    • Store the container away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a complete and accurate description of the waste.[2]

  • Spill Management:

    • In the event of a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the substance.[2]

    • The contaminated absorbent material must be collected and placed in the designated hazardous waste container.[2]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

Experimental Workflow for this compound Disposal

The logical flow of the disposal process, from waste generation to final disposal, is illustrated in the following diagram.

Tisocromide_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS & Waste Management A Waste Generation (Unused this compound, Contaminated Materials) B Segregation & Collection in Labeled Container A->B C Secure Storage in Satellite Accumulation Area B->C D Schedule Waste Pickup with EHS C->D Researcher Initiates E Transport to Hazardous Waste Facility D->E F Final Disposal (Incineration or other approved method) E->F

This compound Disposal Workflow

By adhering to these procedures, researchers and scientists can ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and compliant with all applicable regulations, thereby building a culture of safety and trust within the laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tisocromide
Reactant of Route 2
Reactant of Route 2
Tisocromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.